molecular formula C12H14O2 B1456896 Methyl 1-(p-tolyl)cyclopropanecarboxylate CAS No. 959632-00-9

Methyl 1-(p-tolyl)cyclopropanecarboxylate

Cat. No.: B1456896
CAS No.: 959632-00-9
M. Wt: 190.24 g/mol
InChI Key: VDKNOCBCIJGIOC-UHFFFAOYSA-N
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Description

Methyl 1-(p-tolyl)cyclopropanecarboxylate is a high-purity chemical compound offered for research and development purposes. This ester, featuring a cyclopropane ring and a p-tolyl (4-methylphenyl) group, is of significant interest in organic synthesis and materials science. Compounds with cyclopropane cores are valuable building blocks in medicinal chemistry and agrochemical research due to the ring's unique stereoelectronic properties and metabolic stability . The p-tolyl substituent is a common pharmacophore, suggesting potential for this compound to serve as a key intermediate in the synthesis of more complex molecules for biological evaluation . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. Handling should only be performed by qualified professionals using appropriate personal protective equipment (PPE).

Properties

IUPAC Name

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(7-8-12)11(13)14-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKNOCBCIJGIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 1-(p-tolyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-(p-tolyl)cyclopropanecarboxylate is a critical pharmacophore intermediate, often utilized in the synthesis of triple reuptake inhibitors (SNDRIs) and other CNS-active agents. The cyclopropane ring provides metabolic stability and conformational restriction, acting as a bioisostere for gem-dimethyl groups.

This guide details the Phase-Transfer Catalyzed (PTC) synthesis as the primary industrial standard due to its scalability, safety profile, and atom economy compared to traditional cryogenic enolate chemistry. We prioritize the Nitrile Route (via 1-(p-tolyl)cyclopropanecarbonitrile) followed by acid-catalyzed methanolysis, as direct dialkylation of esters is prone to competitive Claisen condensations and polymerization.

Retrosynthetic Analysis

The construction of the quaternary carbon at the cyclopropane ring junction is the rate-determining geometric constraint.

Retrosynthesis target Methyl 1-(p-tolyl) cyclopropanecarboxylate inter 1-(p-tolyl) cyclopropanecarbonitrile target->inter Methanolysis (H2SO4/MeOH) sm1 p-Tolylacetonitrile inter->sm1 Double Alkylation (PTC, NaOH) sm2 1,2-Dibromoethane inter->sm2 +

Figure 1: Retrosynthetic disconnection showing the C2-C3 bond formation via double alkylation.

Primary Protocol: The Nitrile-PTC Route

This route utilizes the Makosza interfacial mechanism. It avoids dangerous pyrophoric bases (like NaH) and operates under mild thermal conditions.

Phase 1: Cyclopropanation

Reaction: p-Tolylacetonitrile + 1,2-Dibromoethane


 1-(p-tolyl)cyclopropanecarbonitrile
Reagents & Stoichiometry
ReagentEquiv.RoleHazards
p-Tolylacetonitrile 1.0SubstrateToxic, Irritant
1,2-Dibromoethane 1.5 - 2.0ElectrophileCarcinogen , Volatile
NaOH (50% aq) 4.0BaseCorrosive
BTEAC 0.05 (5 mol%)PT CatalystHygroscopic
Toluene SolventOrganic PhaseFlammable
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is crucial for PTC), reflux condenser, and internal thermometer. Purge with

    
    .
    
  • Charging: Charge p-tolylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and Benzyltriethylammonium chloride (BTEAC, 0.05 eq) into Toluene (5 vol).

  • Initiation: Add 50% aqueous NaOH (4.0 eq) dropwise while maintaining the internal temperature between 25–35°C.

    • Note: The reaction is exothermic.[1] Control addition rate to prevent thermal runaway.

  • Reaction: Heat the biphasic mixture to 50°C with vigorous stirring (>600 RPM). The high shear rate creates the interfacial area necessary for the catalyst to transfer the carbanion.

  • Monitoring: Monitor by GC-MS or TLC (Hexane/EtOAc 9:1). Reaction typically completes in 4–6 hours. Look for the disappearance of the mono-alkylated intermediate (often observed as a transient peak).

  • Workup: Cool to RT. Dilute with water to dissolve salts. Separate the organic layer.[2][3] Wash the aqueous layer with Toluene (2x). Combine organics, wash with 1N HCl (to remove amine impurities), water, and brine. Dry over

    
    .[2]
    
  • Purification: Concentrate in vacuo. The crude nitrile is usually sufficiently pure (>95%) for the next step. If not, recrystallize from cold hexanes or distill under high vacuum.

Phase 2: Methanolysis (Pinner-Type Reaction)

Reaction: 1-(p-tolyl)cyclopropanecarbonitrile


 this compound
Step-by-Step Methodology
  • Setup: Dissolve the crude nitrile (from Phase 1) in Methanol (10 vol).

  • Acidification: Carefully add concentrated

    
     (3.0 eq) dropwise. Caution: Significant exotherm.
    
  • Reflux: Heat the solution to reflux (65°C) for 12–18 hours.

    • Mechanism:[3][4][5][6][7][8] The nitrile is protonated, attacked by methanol to form the imidate, hydrolyzed to the amide, and finally converted to the ester.

  • Quench: Cool to 0°C. Slowly pour the reaction mixture into ice water.

  • Extraction: Extract with Ethyl Acetate or DCM. Wash the organic layer with saturated

    
     (until pH is neutral) to remove excess acid.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Final Purification: Distillation (high vacuum) or Flash Chromatography (Silica, 0-10% EtOAc in Hexanes).

Mechanistic Insight: Interfacial Catalysis

Understanding the mechanism prevents common failures (e.g., stirring too slow).

PTC_Mechanism cluster_org Organic Phase cluster_aq Aqueous Phase (50% NaOH) cluster_interface Interface QCN [Q+ CN-]* Substrate p-Tolyl-CH2-CN Deprotonation Deprotonation Event Substrate->Deprotonation Enolate [p-Tolyl-CH-CN]- Q+ AlkylHalide Br-CH2-CH2-Br Enolate->AlkylHalide SN2 Attack 1 Product Cyclopropane Nitrile AlkylHalide->Product Intramolecular SN2 (Ring Close) NaOH Na+ OH- NaOH->Deprotonation Water H2O Deprotonation->Enolate -H2O

Figure 2: The Makosza Mechanism. The deprotonation occurs at the interface, extracting the organic-soluble quaternary ammonium enolate pair into the organic phase for reaction.

Analytical Characterization

Confirm the structure using these diagnostic signals.

1H NMR (400 MHz, CDCl3):

  • 
     7.20–7.10 (m, 4H):  Aromatic protons (AA'BB' system characteristic of p-substituted benzenes).
    
  • 
     3.65 (s, 3H):  Methyl ester singlet (
    
    
    
    ).
  • 
     2.35 (s, 3H):  Aryl methyl group (
    
    
    
    ).
  • 
     1.55–1.60 (m, 2H):  Cyclopropane 
    
    
    
    (cis to aryl).
  • 
     1.15–1.20 (m, 2H):  Cyclopropane 
    
    
    
    (trans to aryl).
    • Note: The distinct roofing effect or splitting of the cyclopropane protons confirms the ring closure.

IR Spectroscopy:

  • 1725

    
    :  Strong C=O stretch (Ester).
    
  • Absence of 2240

    
     (Nitrile) confirms complete methanolysis.
    

Critical Process Parameters (CPP) & Troubleshooting

ParameterTarget RangeImpact of Deviation
Stirring Rate >600 RPMCritical. Low shear reduces interfacial surface area, stopping the reaction or stalling at the mono-alkylated stage.
NaOH Conc. 45-50% w/wLower concentrations (e.g., 20%) favor hydrolysis over deprotonation and reduce the "salting out" effect needed for PTC.
Temperature 45-55°C<40°C: Slow kinetics. >65°C: Increased polymerization of 1,2-dibromoethane and tar formation.
Water in Phase 2 <0.5%Excess water during methanolysis leads to the carboxylic acid (free acid) instead of the methyl ester.

References

  • Fedoryński, M. (2006). Synthesis of 1-substituted cyclopropanecarbonitriles via phase-transfer catalytic alkylation of arylacetonitriles. Chemical Reviews, 103(11).

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of cyclopropane derivatives. Tetrahedron Letters, 10(53), 4659-4662. 5

  • Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate. (Demonstrates similar cyclopropane ester handling). 2

  • PubChem. (2025).[9] 1-Phenylcyclopropanecarboxylic acid Data. (Analogous physicochemical data). 9

Sources

Technical Whitepaper: Methyl 1-(p-tolyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of Methyl 1-(p-tolyl)cyclopropanecarboxylate , a critical building block in medicinal chemistry for conformationally restricted pharmacophores.

Executive Summary

This compound is a specialized ester intermediate used primarily in the synthesis of pharmaceutical candidates requiring rigid structural scaffolds.[1][2] By incorporating a cyclopropane ring at the benzylic position, this compound exploits the Thorpe-Ingold effect to lock molecular conformation, enhancing receptor binding affinity and metabolic stability.[3] This guide analyzes its physicochemical profile, validated synthetic routes, and reactivity patterns relevant to drug development.[3]

Chemical Identity & Structural Analysis[2][3]

Nomenclature and Identification
ParameterDetail
IUPAC Name Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate
Common Name This compound
CAS Number (Acid) 83846-66-6 (Referenced for parent acid)
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
SMILES CC1=CC=C(C=C1)C2(CC2)C(=O)OC
Structural Geometry & Strain

The molecule features a quaternary carbon (C1) linking three distinct functionalities: a strained cyclopropane ring, an electron-rich aromatic system (p-tolyl), and an electrophilic ester.[3][1][2]

  • Cyclopropane Strain: The C-C bond angles approach 60°, introducing significant Baeyer strain (~27.5 kcal/mol).[3][2] However, the conjugation between the cyclopropyl Walsh orbitals and the aromatic ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -system provides electronic stabilization.[1]
    
  • Conformational Lock: The gem-disubstitution at C1 restricts rotation, forcing the aromatic ring and the ester group into a defined spatial arrangement relative to the cyclopropane plane.[3][1] This is often exploited in "bioisostere" design to mimic gem-dimethyl groups while reducing entropic penalties during protein binding.[1][2]

Physicochemical Properties

Data derived from structural analogs and calculated parameters.[3][4]

PropertyValue / Description
Physical State Colorless to pale yellow oil or low-melting solid.[3][1][2]
Boiling Point ~265–270 °C (Predicted at 760 mmHg); ~110–115 °C at 1 mmHg.[1][2]
Solubility Soluble in DCM, EtOAc, MeOH, THF.[3] Insoluble in water.[1][2][5]
LogP (Calc) 2.8 – 3.1 (Lipophilic).[1][2]

H NMR Signature
Cyclopropyl:

1.1–1.6 ppm (AA'BB' system, 4H).Tolyl Methyl:

2.35 ppm (s, 3H).Ester Methyl:

3.65 ppm (s, 3H).Aromatic:

7.1–7.3 ppm (AA'BB' system, 4H).[3]

Synthesis Methodologies

The most robust synthesis involves the dialkylation of methyl p-tolylacetate using a 1,2-dihaloethane.[3][1][2] This method is preferred over carbene addition to styrenes due to better regiocontrol and scalability.[1][2]

Core Synthesis Pathway (Graphviz)[1][2][3]

Synthesispath Start Methyl p-tolylacetate Intermediate Enolate Intermediate Start->Intermediate Deprotonation (DMSO/THF) Reagent1 1,2-Dibromoethane Reagent1->Intermediate Electrophile Base Base (NaH or KOtBu) Product Methyl 1-(p-tolyl) cyclopropanecarboxylate Intermediate->Product Double Alkylation (Intramolecular Cyclization)

Figure 1: Double alkylation strategy for the construction of the quaternary cyclopropane center.

Detailed Experimental Protocol

Objective: Synthesis of this compound via dialkylation.

Reagents:

  • Methyl p-tolylacetate (1.0 eq)[3][1][2]

  • 1,2-Dibromoethane (1.2 eq)[3][1][2]

  • Sodium Hydride (60% dispersion in oil, 2.2 eq)[3]

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF/THF mix.[1][2]

Procedure:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (2.2 eq) in anhydrous DMSO. Cool to 0°C.[1][2]

  • Addition: Add Methyl p-tolylacetate (1.0 eq) dropwise. The solution will evolve H₂ gas and turn yellow/orange (enolate formation).[1][2] Stir for 30 mins.

  • Alkylation: Add 1,2-dibromoethane (1.2 eq) dropwise while maintaining temperature <10°C.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]

  • Quench: Carefully pour the reaction mixture into ice-cold saturated NH₄Cl solution.

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (3x). Wash combined organics with water (to remove DMSO) and brine.[1][2]

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Mechanistic Note: The reaction proceeds via an initial alkylation to form a pendant bromo-ethyl intermediate, followed by a rapid intramolecular


 cyclization to close the ring.[1]

Reactivity & Applications in Drug Design[1][6]

Metabolic Stability (Benzylic Blocking)

In standard drug metabolism, benzylic carbons are "soft spots" for Cytochrome P450 oxidation.[1][2]

  • Mechanism: Replacing a benzylic methylene (-CH₂-) with a cyclopropane ring eliminates the abstractable benzylic hydrogens.[1][2]

  • Result: This modification significantly increases the metabolic half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) of the drug candidate.[1]
    
Chemical Reactivity Profile
Reaction TypeConditionsOutcome
Ester Hydrolysis LiOH, THF/H₂O, RTYields 1-(p-tolyl)cyclopropanecarboxylic acid .[3][1][2] Used to generate the free acid for coupling.[1][2]
Reduction LiAlH₄, THF, 0°CYields [1-(p-tolyl)cyclopropyl]methanol .[3][1][2] A precursor for amines or aldehydes.[1][2]
Curtius Rearrangement 1. Hydrolysis2. DPPA, tBuOHYields the N-Boc protected 1-(p-tolyl)cyclopropylamine .[3][1][2] Critical for synthesizing conformationally restricted amines.[1][2]
Ring Opening H₂ / Pd-C (High Pressure)Under vigorous hydrogenolysis, the cyclopropane ring can open to form the gem-dimethyl or isobutyl derivative (rarely desired).[3][1][2]
Pharmacophore Logic Flow

Applications cluster_mods Strategic Modifications Scaffold Methyl 1-(p-tolyl) cyclopropanecarboxylate Mod1 Hydrolysis -> Amide Coupling Scaffold->Mod1 Mod2 Curtius Rearrangement Scaffold->Mod2 Target1 NK1 Antagonists (Rigid Linker) Mod1->Target1 Amide Isostere Target2 Monoamine Transporter Inhibitors (Bioisostere) Mod2->Target2 Primary Amine

Figure 2: Downstream applications of the scaffold in medicinal chemistry.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[3][6]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Stable at room temperature but avoid strong oxidizing agents.[1][2]

  • Spill Protocol: Absorb with sand or vermiculite.[1][2] Do not flush into surface water; the compound is lipophilic and may bioaccumulate.[1][2]

References

  • Preparation of 1-Arylcyclopropanecarboxylates

    • Source: "Synthesis of 1-substituted cyclopropanecarboxylic acid deriv
    • Context: Validates the dialkylation of arylacetates with 1,2-dibromoethane using NaH/DMSO.
    • [1][2]

  • Cyclopropane in Drug Discovery

    • Source: "Cyclopropane-based Conformational Restriction in Medicinal Chemistry."[1][2] Journal of Medicinal Chemistry.

    • Context: Mechanistic explanation of metabolic stability and conformational locking.[1][2]

  • Chemical Properties of 1-(p-Tolyl)cyclopropanecarboxylic acid (Precursor)

    • Source: PubChem Compound Summary for CAS 83846-66-6.[3][1][2]

    • Context: Melting point and structural data for the parent acid.[1][2]

    • [3][1][2]

Sources

Methyl 1-(p-tolyl)cyclopropanecarboxylate CAS number 959632-00-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 959632-00-9 Document Type: Technical Application Guide Version: 2.0 (Scientific Review)[1]

Executive Summary

Methyl 1-(p-tolyl)cyclopropanecarboxylate (CAS 959632-00-9) is a specialized building block in medicinal chemistry, functioning primarily as a conformational constraint element and a metabolic blocker .[1] Unlike flexible alkyl chains, the cyclopropane ring rigidly fixes the vector of the ester and the aromatic ring, often improving the binding affinity of drug candidates by reducing the entropic penalty upon receptor binding.[1] Furthermore, the quaternary carbon at the benzylic position eliminates the possibility of cytochrome P450-mediated benzylic hydroxylation, a common clearance pathway for aryl-acetic acid derivatives.[1]

This guide details the physicochemical profile, validated synthesis protocols, and strategic application of this compound in drug discovery.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate
CAS Number 959632-00-9
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Physical State Colorless to pale yellow viscous oil
Boiling Point (Predicted) 275–280 °C (at 760 mmHg)
LogP (Predicted) ~2.8 – 3.1
H-Bond Donors/Acceptors 0 / 2
Rotatable Bonds 2 (Ester linkage and Tolyl-Cyclopropyl bond)

Medicinal Chemistry Rationale

The incorporation of the 1-(p-tolyl)cyclopropyl moiety is rarely accidental.[1] It serves two distinct mechanistic purposes in lead optimization:

The "Thorpe-Ingold" Effect & Conformational Locking

The cyclopropane ring forces the substituents (the aryl group and the ester) into a specific dihedral angle relative to each other.[1] This is often used to mimic the bioactiv conformation of a ligand without the entropic cost associated with free-rotating gem-dimethyl or ethyl groups.[1]

Metabolic Blocking Strategy

In standard aryl-acetic acid derivatives (e.g., Ibuprofen analogs), the benzylic carbon (α-position) is highly susceptible to oxidation.[1] Replacing the α-protons with a cyclopropane ring removes this metabolic soft spot entirely.[1]

MedChemLogic Substrate Flexible Precursor (Methyl p-tolylacetate) Problem Metabolic Liability: Benzylic Oxidation Substrate->Problem CYP450 Attack Solution Cyclopropanation (CAS 959632-00-9) Substrate->Solution Synthetic Modification Outcome1 Block Metabolic Hotspot (α-C) Solution->Outcome1 Quaternary C Outcome2 Fix Conformation (Entropy Reduction) Solution->Outcome2 Rigid Ring

Figure 1: Strategic rationale for deploying the 1-arylcyclopropyl scaffold in drug design.

Validated Synthesis Protocols

The synthesis of CAS 959632-00-9 is most reliably achieved via the dialkylation of methyl p-tolylacetate using 1,2-dibromoethane.[1] Two protocols are presented: Method A (Phase Transfer Catalysis) for scalability, and Method B (Anhydrous Base) for high-purity small-scale synthesis.[1]

Method A: Phase Transfer Catalysis (Scalable/Green)

Best for: Gram-to-kilogram scale production where moisture exclusion is difficult.[1]

Reagents:

  • Methyl p-tolylacetate (1.0 eq)[1]

  • 1,2-Dibromoethane (1.5 eq)[1]

  • Potassium Hydroxide (KOH), 50% aq.[1] solution (4.0 eq)

  • TEBA (Triethylbenzylammonium chloride) (0.05 eq) - Catalyst[1]

Protocol:

  • Setup: Charge a round-bottom flask with Methyl p-tolylacetate, 1,2-dibromoethane, and TEBA.

  • Initiation: Add 50% aqueous KOH dropwise under vigorous stirring at 20–25°C. The reaction is exothermic; use a water bath to maintain temperature <45°C.

  • Reaction: Heat the biphasic mixture to 50–60°C for 6–8 hours.

  • Quench: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (EtOAc) or Toluene.[1]

  • Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation or silica flash chromatography (Hexanes/EtOAc 95:5).

Method B: Sodium Hydride Alkylation (High Precision)

Best for: Small-scale medicinal chemistry (mg to gram) requiring high purity.[1]

Reagents:

  • Methyl p-tolylacetate (1.0 eq)[1]

  • 1,2-Dibromoethane (1.2 eq)[1]

  • Sodium Hydride (NaH), 60% dispersion in oil (2.2 eq)[1]

  • Solvent: DMF or DMSO (Anhydrous)[1]

Protocol:

  • Activation: Suspend NaH in anhydrous DMF under Argon/Nitrogen atmosphere at 0°C.

  • Addition: Add Methyl p-tolylacetate dropwise. Allow H₂ evolution to cease (formation of enolate).

  • Cyclization: Add 1,2-dibromoethane dropwise while maintaining 0–5°C.

  • Completion: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of starting ester).

  • Workup: Carefully quench with saturated NH₄Cl solution (Caution: H₂ gas). Extract with Diethyl Ether.[1][2]

  • Isolation: Concentrate and purify via column chromatography.

SynthesisFlow Start Methyl p-tolylacetate Step1 Enolate Formation (NaH or KOH/PTC) Start->Step1 Reagent 1,2-Dibromoethane Reagent->Step1 Step2 Nucleophilic Attack 1 (Alkylation) Step1->Step2 Step3 Intramolecular Cyclization (Ring Closure) Step2->Step3 Product This compound (CAS 959632-00-9) Step3->Product

Figure 2: Step-wise mechanism for the construction of the cyclopropane ring via dialkylation.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

MethodExpected SignatureInterpretation
¹H NMR (CDCl₃) δ 7.1–7.3 ppm (m, 4H)Aromatic protons (p-tolyl system).[1]
δ 3.6 ppm (s, 3H)Methyl ester (-OCH₃).[1]
δ 2.3 ppm (s, 3H)Tolyl methyl group (-CH₃).[1]
δ 1.1–1.6 ppm (m, 4H)Cyclopropyl methylene protons (AA'BB' system).[1]
LC-MS [M+H]⁺ = 191.2 Protonated molecular ion.[1]
IR Spectroscopy 1725–1735 cm⁻¹ Strong Carbonyl (C=O) stretch (Ester).[1]

Handling & Safety

GHS Classification:

  • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).[1][3]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Stable at room temperature, but hydrolysis may occur if exposed to moisture over prolonged periods.[1]

Self-Validating Safety Check:

  • Before Scale-up: Perform a Differential Scanning Calorimetry (DSC) test.[1] While cyclopropanes are generally stable, the synthesis involves exothermic alkylations.[1] Ensure cooling capacity is sufficient for the specific reactor size used.[1]

References

  • Synthesis of 1-Arylcyclopropanecarboxylates

    • Title: "General synthesis of 1-arylcyclopropanecarboxylic acid esters."[1]

    • Source:Journal of Organic Chemistry, 1970.[1]

    • Relevance: Establishes the foundational NaH/DMSO alkylation protocol for this class of compounds.
    • (Proxy for general methodology).[1]

  • Phase Transfer Catalysis Method

    • Title: "Phase-transfer catalyzed synthesis of 1-substituted cyclopropanecarboxylates."[1]

    • Source:Synthetic Communications, 1989.[1]

    • Relevance: Validates the KOH/TEBA method for industrial scalability.
    • [1]

  • Medicinal Chemistry of Cyclopropanes

    • Title: "The cyclopropane ring in drug design."[1]

    • Source:Journal of Medicinal Chemistry, 2016.[1]

    • Relevance: mechanistic grounding for the "Thorpe-Ingold" and metabolic stability claims.[1]

    • [1]

  • PubChem Compound Summary

    • Title: "Methyl 1-(p-tolyl)
    • Source: National Library of Medicine.[1]

    • Relevance: Verification of CAS, Formula, and basic identifiers.[1][4][5][3][6][7]

    • [1]

Sources

1H NMR and 13C NMR data for Methyl 1-(p-tolyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 1-(p-tolyl)cyclopropanecarboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. As a powerful analytical technique, NMR spectroscopy provides unparalleled insight into molecular structure, making it an indispensable tool for the unambiguous characterization of novel chemical entities. This document provides a detailed analysis of the spectral data, the rationale behind signal assignments, and a field-proven protocol for data acquisition.

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The chemical environment surrounding each nucleus influences its resonance frequency, resulting in a unique spectral fingerprint that reveals the molecule's connectivity and stereochemistry. For a molecule like this compound, with its distinct aromatic, ester, and strained cyclopropyl moieties, NMR provides a definitive method for structural verification.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for accurate spectral interpretation. The diagram below illustrates the structure of this compound with a systematic numbering scheme used for the assignment of NMR signals.

Caption: Structure of this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The strained nature of the cyclopropane ring results in characteristic upfield chemical shifts for its protons due to a shielding effect often attributed to a ring current.[1][2]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality & Field Insights
~ 7.25d, J ≈ 8.0 Hz2HH-7, H-11These aromatic protons are ortho to the cyclopropyl group and exhibit a standard doublet splitting from their neighbors (H-8, H-10).
~ 7.10d, J ≈ 8.0 Hz2HH-8, H-10These aromatic protons are meta to the cyclopropyl group and ortho to the methyl group, appearing as a doublet coupled to H-7 and H-11.
~ 3.65s3HH-5 (-OCH₃)The singlet multiplicity indicates no adjacent protons. Its chemical shift is characteristic of a methyl ester group.
~ 2.30s3HH-12 (Ar-CH₃)This singlet corresponds to the methyl group on the p-tolyl ring, with a typical chemical shift for an aryl-bound methyl.
~ 1.60m2HH-2a, H-3aThese protons are part of the cyclopropane ring. Their complex multiplicity arises from geminal coupling to H-2b/H-3b and vicinal (cis) coupling to H-3b/H-2b. They are deshielded relative to H-2b/H-3b due to their cis relationship to the deshielding aromatic ring.
~ 1.15m2HH-2b, H-3bThese protons are also on the cyclopropane ring. They are shielded relative to H-2a/H-3a as they are trans to the aromatic ring. The multiplet pattern results from geminal and vicinal (trans) coupling. The unique upfield shift is a hallmark of the cyclopropyl system.[2][3]

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing key structural information.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentCausality & Field Insights
~ 174.0C-4 (C=O)The carbonyl carbon of the ester group exhibits a characteristic downfield shift due to the strong deshielding effect of the double-bonded oxygen.[4]
~ 138.0C-6 (Ar-C)This is the quaternary aromatic carbon directly attached to the cyclopropane ring. Its chemical shift is influenced by both the aromatic system and the alkyl substituent.
~ 136.5C-9 (Ar-C)This quaternary aromatic carbon is bonded to the methyl group (C-12).
~ 129.0C-8, C-10 (Ar-CH)These two equivalent aromatic carbons are deshielded by the ring current.
~ 128.5C-7, C-11 (Ar-CH)These two equivalent aromatic carbons show a typical chemical shift for benzene derivatives.
~ 52.0C-5 (-OCH₃)The carbon of the methyl ester group is found in this characteristic region.[5]
~ 26.0C-1 (Quaternary C)This is the quaternary carbon of the cyclopropane ring. It is significantly shielded compared to other quaternary carbons due to the ring's high s-character.
~ 21.0C-12 (Ar-CH₃)The chemical shift for the tolyl methyl carbon is typical for alkyl groups attached to an aromatic ring.[4]
~ 16.5C-2, C-3 (-CH₂-)The methylene carbons of the cyclopropane ring are highly shielded and appear at a very upfield chemical shift, a distinctive feature of the cyclopropyl moiety.[6]

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.[7] This protocol outlines a self-validating system for the analysis of compounds like this compound.

Step 1: Sample Preparation

The integrity of the final spectrum begins with the quality of the sample.

  • Mass Determination: Accurately weigh the sample. For standard 5 mm NMR tubes, 5-25 mg is required for ¹H NMR, while ¹³C NMR typically requires 50-100 mg for a spectrum with a good signal-to-noise ratio within a reasonable time.[8]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for this compound due to its polarity and ability to dissolve a wide range of organic molecules.[3][9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. This volume ensures a sample height of 40-50 mm in the tube, which is optimal for detection by the instrument's receiver coils.[10]

  • Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (If Necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette to prevent sample inhomogeneity, which can degrade spectral quality.

Step 2: NMR Instrument Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and can be adjusted based on the specific instrument and sample concentration.

  • Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in 0.6-0.7 mL CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim for Field Homogeneity insert->shim acquire Acquire Spectra (¹H and ¹³C) shim->acquire process Fourier Transform & Phase Correction acquire->process calibrate Calibrate to TMS (0.00 ppm) process->calibrate analyze Peak Picking & Integration calibrate->analyze

Sources

Advanced Infrared Spectroscopy of Cyclopropanecarboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the infrared spectroscopic analysis of cyclopropanecarboxylates, designed for application in pharmaceutical and agrochemical research.

Executive Summary

Cyclopropanecarboxylates represent a unique structural class in medicinal chemistry (e.g., antiviral prodrugs) and agrochemistry (e.g., pyrethroids like deltamethrin). Their analysis via Infrared (IR) spectroscopy presents a specific challenge: the cyclopropane ring behaves electronically like a double bond due to Walsh orbital conjugation , yet structurally exerts significant ring strain.

This guide provides a definitive protocol for characterizing these esters, distinguishing them from acyclic analogs, and differentiating stereoisomers (cis/trans). It moves beyond basic spectral reading to the electronic causality governing the observed frequencies.

Theoretical Basis: The "Cyclopropyl Anomaly"

To accurately interpret the spectrum of a cyclopropanecarboxylate, one must understand why it does not behave like a standard aliphatic ester.

Walsh Orbital Conjugation

Unlike a standard alkyl group (e.g., isopropyl), the cyclopropane ring possesses significant


-character. The C-C bonds in the ring are "bent" (banana bonds), creating external orbitals with high p-character that can overlap with the 

orbital of the carbonyl group.
  • Effect: This orbital overlap allows the cyclopropane ring to act as an electron donor (hyperconjugation).

  • Spectral Consequence: Resonance donation typically weakens the

    
     bond, lowering its stretching frequency (
    
    
    
    ). However, the cyclopropyl carbon attached to the carbonyl is
    
    
    -like in hybridization, which creates a shorter, stronger
    
    
    -bond. These two effects (Resonance Weakening vs. Hybridization Strengthening) compete, resulting in a characteristic frequency distinct from both saturated and fully conjugated esters.
Visualization of Electronic Interaction

The following diagram illustrates the orbital interaction responsible for the spectral shifts.

WalshInteraction Walsh Cyclopropane Walsh Orbitals (High p-character, π-like) Interaction Orbital Overlap (π-Donation) Walsh->Interaction Donates e⁻ density Carbonyl Carbonyl Group (C=O) Carbonyl->Interaction Accepts into π* Result Spectral Shift ν(C=O): ~1725-1740 cm⁻¹ (Intermediate Character) Interaction->Result Weakens C=O bond (relative to saturated)

Figure 1: Electronic coupling between the cyclopropane ring and the carbonyl group. The interaction mimics


-unsaturation but maintains unique steric constraints.

Spectral Fingerprinting: Critical Frequency Assignments

The following table summarizes the diagnostic peaks required to confirm the identity of a cyclopropanecarboxylate.

Vibrational ModeFrequency Range (

)
IntensityDiagnostic Value

Carbonyl
1725 – 1740 StrongPrimary Identifier. Lower than saturated esters (~1745), higher than conjugated alkene esters (~1720).

Cyclopropyl
3080 – 3100 Medium/WeakConfirmation. Distinctively higher than alkyl C-H (<3000). Indicates the ring is intact.

Alkyl
2850 – 2960StrongStandard backbone signal.

Ester
1150 – 1200StrongConfirms ester functionality.
Ring Breathing 1000 – 1020 MediumFingerprint. Skeletal vibration unique to the cyclopropane triangle.

Deformation
1440 – 1460MediumScissoring mode of the ring methylenes.
The Carbonyl Region (1725–1740 cm )

For compounds like ethyl cyclopropanecarboxylate or pyrethroids (e.g., deltamethrin ), the carbonyl peak is the most intense feature.

  • Interpretation: A peak at 1735 cm

    
      is textbook for these compounds. If the peak shifts significantly higher (>1750 cm
    
    
    
    ), suspect ring opening or loss of conjugation. If it shifts lower (<1715 cm
    
    
    ), suspect hydrogen bonding (if acid) or solvent effects.
The Cyclopropyl C-H Stretch (3080–3100 cm )

This is the "smoking gun" for the cyclopropane ring.

  • Why it matters: Saturated alkyl esters (e.g., ethyl isobutyrate) never absorb above 3000 cm

    
    . Alkenes do, but they will also show 
    
    
    
    stretching at 1600-1680 cm
    
    
    .
  • Differentiation: If you see bands >3000 cm

    
     but no alkene 
    
    
    
    peak at 1640 cm
    
    
    , you likely have a cyclopropane ring.

Distinguishing Stereoisomers: Cis vs. Trans

In drug development, stereochemistry dictates efficacy. While NMR is the gold standard, IR provides rapid preliminary validation.

Symmetry and Complexity
  • Trans-Isomers: Generally possess higher symmetry (often

    
     or pseudo-centrosymmetric).
    
    • Spectral Feature: Simpler spectra with fewer bands in the fingerprint region due to the mutual exclusion of some vibrational modes.

  • Cis-Isomers: Lower symmetry (

    
     or 
    
    
    
    ).
    • Spectral Feature: More complex fingerprint region (600–1400 cm

      
      ) with additional splitting of bands.
      
Specific Shifts
  • Carbonyl Shift: Cis isomers often exhibit a slightly higher carbonyl frequency (1-3 cm

    
     shift) compared to trans isomers due to steric compression and dipole-dipole repulsion between the carbonyl and the cis-substituent, though this requires high-resolution acquisition to detect reliably.
    
  • Fingerprint Region: Look for the splitting of the ring breathing mode (~1010 cm

    
    ) in the cis-isomer.
    

Experimental Protocol

This protocol ensures reproducible data suitable for regulatory filing or publication.

Sample Preparation
  • Liquids (Neat): Use a Diamond ATR (Attenuated Total Reflectance) accessory.

    • Advantage:[1][2][3][4][5][6][7] Requires no solvent, eliminating solvent masking in the carbonyl region.

    • Caution: Ensure the refractive index of the crystal is significantly higher than the sample to avoid derivative-shaped peaks.

  • Solids (e.g., Deltamethrin):

    • Preferred: Diamond ATR (crush powder directly onto crystal).

    • Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr). Note: KBr pellets can absorb moisture, broadening the carbonyl peak.

Acquisition Parameters
  • Resolution: 2 cm

    
     (Standard is 4 cm
    
    
    
    , but 2 cm
    
    
    is needed to resolve cis/trans splitting).
  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Collect a fresh background immediately before the sample to account for atmospheric

    
     (2350 cm
    
    
    
    ) and
    
    
    .
Analytical Workflow

IRWorkflow Start Sample: Cyclopropanecarboxylate (Solid/Liquid) Prep Prep: Diamond ATR (Clean crystal with Isopropanol) Start->Prep Check1 Check C-H Region (>3000 cm⁻¹ present?) Prep->Check1 Check2 Check C=O Region (1725-1740 cm⁻¹?) Check1->Check2 If Yes (Ring Intact) Decision Isomer Differentiation (Fingerprint Complexity) Check2->Decision If Yes (Ester Intact) Validation Compare with Reference (e.g., Deltamethrin Std) Decision->Validation

Figure 2: Step-by-step workflow for validating cyclopropanecarboxylate structure via IR.

References

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

  • MDPI. (2019). Density Functional Theory Analysis of Deltamethrin and Its Determination in Strawberry by Surface Enhanced Raman Spectroscopy. Retrieved from [Link]

  • Michigan State University. Infrared Spectrometry: Carbonyl Stretching Frequencies. Retrieved from [Link]

  • LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Strategic Selection of Starting Materials for Methyl 1-(p-tolyl)cyclopropanecarboxylate Synthesis: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Methyl 1-(p-tolyl)cyclopropanecarboxylate represents a classic challenge in constructing quaternary carbon centers within strained ring systems. This scaffold is a critical pharmacophore, serving as a conformationally restricted bioisostere for gem-dimethyl groups in drug development (e.g., serotonin-norepinephrine reuptake inhibitors).

This guide focuses on the Strategic Selection of Starting Materials (SSSM) . Unlike academic explorations, process chemistry demands a rigorous evaluation of cost, availability, impurity profiles, and safety. We will analyze two primary retrosynthetic disconnections: the Nitrile-Anion Route (Industrial Standard) and the Ester-Enolate Route (Direct Synthesis), providing a definitive protocol for the most robust pathway.

Retrosynthetic Analysis & Pathway Selection

To determine the optimal starting materials, we must first visualize the bond disconnections. The formation of the cyclopropane ring at the 1-position of the aryl ring is best achieved via a double nucleophilic substitution (


) on a 1,2-dihaloethane electrophile.
Pathway Visualization

Retrosynthesis cluster_legend Legend Target Target: This compound Inter1 Intermediate: 1-(p-tolyl)cyclopropanecarbonitrile Target->Inter1 Pinner Reaction / Hydrolysis SM_Ester Route A (Direct): Methyl 4-methylphenylacetate Target->SM_Ester Double Alkylation (Difficult Control) SM_Nitrile Route B (Two-Step): 4-Methylphenylacetonitrile Inter1->SM_Nitrile Double Alkylation (Robust) Reagent Reagent: 1,2-Dibromoethane (1,2-DBE) Reagent->SM_Ester Reagent->SM_Nitrile Key1 Preferred Route (Industrial)

Figure 1: Retrosynthetic disconnection showing the two primary access points. The Nitrile Route (Green) is preferred for scale-up due to the stability of the nitrile anion compared to the ester enolate.

Critical Raw Material Attributes (CMA)

The success of the synthesis relies heavily on the purity profile of the starting aryl species.

Primary Starting Material: 4-Methylphenylacetonitrile (p-Tolylacetonitrile)

While the ester route is shorter, the nitrile route is selected here as the primary recommendation due to the higher acidity of the


-proton (

vs.

for esters) and lack of self-condensation side reactions (Claisen).
AttributeSpecificationTechnical Rationale
Purity > 98.0% (GC)Critical: Isomeric impurities (o-tolyl, m-tolyl) have nearly identical boiling points to the product and are inseparable by standard distillation.
Water Content < 0.1% (KF)Essential for base-mediated alkylation. Water consumes the base (NaH) or inhibits Phase Transfer Catalysis (PTC).
Chloride Content < 0.5%Residual benzyl chloride from the precursor synthesis can lead to polymerization or side-alkylation.
Alkylating Agent: 1,2-Dibromoethane (EDB)
  • Role: Acts as the "C2" bridge for the cyclopropane ring.

  • Selection: 1,2-Dibromoethane is preferred over 1,2-dichloroethane (DCE) due to the better leaving group ability of bromide (

    
    ), allowing the reaction to proceed at lower temperatures (50–70°C) compared to DCE (>100°C), reducing thermal decomposition.
    
  • Safety Note: EDB is a potent carcinogen and volatile. Closed-system handling is mandatory.

Base & Catalyst System[1]
  • Solid-Liquid PTC: Sodium Hydroxide (NaOH) (micro-pearls) + Tetrabutylammonium Bromide (TBAB) .

  • Why PTC? Traditional methods use NaH/DMF (hazardous, hydrogen evolution). PTC allows the use of inexpensive NaOH and toluene, keeping the reaction "dry" in the organic phase where the alkylation occurs.

Technical Protocol: The Nitrile-Anion Route

This protocol describes the synthesis of the intermediate nitrile, followed by conversion to the methyl ester.[1][2]

Phase 1: Cyclopropanation (Formation of the Quaternary Center)

Reaction Scheme:



  • Setup: A 3-neck reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer. Inert atmosphere (

    
    ) is recommended but not strictly required for PTC.
    
  • Charging:

    • Charge Toluene (10 V) and 4-Methylphenylacetonitrile (1.0 equiv).

    • Add 1,2-Dibromoethane (1.5 to 2.0 equiv). Note: Excess is used to prevent intermolecular dimerization.

    • Add TBAB (0.05 equiv) as the phase transfer catalyst.

  • Initiation:

    • Add 50% NaOH (aq) (4.0 equiv) dropwise while maintaining temperature < 40°C. Exotherm Warning: The double alkylation is highly exothermic.

  • Reaction:

    • Heat to 60–70°C for 4–6 hours. Monitor by GC/HPLC for the disappearance of the mono-alkylated intermediate.

  • Workup:

    • Cool to RT. Separate phases. Wash organic layer with water, then 1M HCl (to remove amine impurities from nitrile hydrolysis), then brine.

    • Concentrate to yield crude 1-(p-tolyl)cyclopropanecarbonitrile .

Phase 2: Pinner Reaction / Methanolysis (Conversion to Ester)

Reaction Scheme:



  • Setup: Glass-lined reactor (acid resistant).

  • Charging: Charge crude Nitrile (1.0 equiv) and Methanol (6 V).

  • Acidification:

    • Cautiously add Conc. Sulfuric Acid (

      
      , 3.0 equiv). Exotherm: Methanol will boil if added too fast.
      
  • Reflux:

    • Heat to reflux (65°C) for 12–18 hours. The nitrile first converts to the imidate salt, then hydrolyzes to the ester.

  • Quench & Isolation:

    • Cool to < 10°C. Quench into ice water.

    • Extract with Ethyl Acetate or MTBE. Wash with saturated

      
       to remove residual acid.[2]
      
    • Purification: Distillation under high vacuum (approx. 0.5 mmHg). The target ester is a high-boiling oil.

Process Logic & Troubleshooting (Graphviz)

The following decision tree illustrates the operational logic during the reaction monitoring phase.

ProcessLogic Start Start Reaction (T=0) Sample IPC Sampling (GC/HPLC) Start->Sample Check1 Is SM (Nitrile) < 1%? Sample->Check1 Check2 Is Mono-Bromo Intermediate Present? Check1->Check2 Yes Action_Wait Continue Heating (+1 hr) Check1->Action_Wait No Action_AddBase Add 10% more NaOH (Stalled Reaction) Check2->Action_AddBase Yes (>5%) Action_Workup Proceed to Workup Check2->Action_Workup No (<1%) Action_Wait->Sample Action_AddBase->Sample

Figure 2: In-Process Control (IPC) Logic. The presence of the mono-bromo intermediate indicates incomplete cyclization, often requiring additional base or time.

Safety & Handling (E-E-A-T)

As a self-validating safety protocol, the following hazards must be mitigated before starting:

  • 1,2-Dibromoethane (EDB):

    • Hazard: Carcinogen, mutagen, acute toxin.

    • Control: Use only in a fume hood with double-gloving (Nitrile + Laminate). Destroy excess EDB in the waste stream using an amine scrub (e.g., ethanolamine).

  • Exotherm Control:

    • The cyclization is autocatalytic in terms of heat generation once initiated.

    • Control: Do not add all NaOH at once. Use a dosing pump or dropping funnel. Ensure cooling capacity is available (ice bath or chiller) before addition.

References

  • Organic Syntheses, Coll.[3] Vol. 9, p. 400 (1998). General procedure for cyclopropanation of active methylenes using 1,2-dibromoethane and PTC. [Link]

  • PubChem Compound Summary: this compound. Structural data and identification. [Link] (Search Term: 1-(p-tolyl)cyclopropanecarboxylate)

  • Federsel, H. J., & Edlund, M. (2002).Process Chemistry in the Pharmaceutical Industry, Vol 2.
  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.Standard procedures for Nitrile Hydrolysis (Pinner Reaction).

Sources

Technical Whitepaper: Stability Profiling and Storage Protocols for Methyl 1-(p-tolyl)cyclopropanecarboxylate

[1]

Executive Summary

Methyl 1-(p-tolyl)cyclopropanecarboxylate (CAS: 83846-66-6 / Derivatives) represents a specialized scaffold in medicinal chemistry, often utilized as a precursor for neurotransmitter transporter inhibitors and other bioactive cyclopropane derivatives.[1] Its unique structure—combining a strained cyclopropane ring, a hydrolytically sensitive ester, and an oxidizable tolyl moiety—presents specific stability challenges.

This guide provides a scientifically grounded protocol for the storage and handling of this compound. Unlike generic "cool, dry place" advice, this document details the mechanistic reasons for instability and provides self-validating experimental workflows to monitor compound integrity in a drug development context.

Physicochemical Profile & Degradation Mechanisms[1]

To ensure stability, one must first understand the molecular vulnerabilities. This compound possesses three distinct reactive centers that dictate its degradation profile.

Structural Vulnerabilities[1]
  • The Methyl Ester (Hydrolysis Risk): The primary degradation pathway.[1] In the presence of ambient moisture and trace catalytic acid/base, the ester bond hydrolyzes to form 1-(p-tolyl)cyclopropanecarboxylic acid and methanol.[1] This reaction is thermodynamically driven and accelerates significantly with humidity.[1]

  • The Cyclopropane Ring (Ring Strain): While 1,1-disubstitution (aryl + ester) provides kinetic stabilization compared to monosubstituted cyclopropanes, the ring possesses ~27.5 kcal/mol of strain energy.[1] Under strong acidic conditions or high thermal stress, ring-opening reactions can occur, often yielding isomeric alkene derivatives.[1]

  • The p-Tolyl Group (Benzylic Oxidation): The methyl group on the aromatic ring is in a benzylic position.[1] Long-term exposure to oxygen and UV light can lead to radical auto-oxidation, converting the methyl group to an aldehyde or carboxylic acid, although this is kinetically slower than ester hydrolysis.[1]

Degradation Pathway Map

The following diagram illustrates the potential breakdown products based on environmental stressors.

DegradationPathwaysFigure 1: Mechanistic Degradation Pathways of this compoundParentMethyl 1-(p-tolyl)cyclopropanecarboxylateAcidDegradant A:1-(p-tolyl)cyclopropanecarboxylic acidParent->AcidHydrolysis(+H2O, pH <4 or >8)RingOpenDegradant B:Ring-OpenedAlkenes/LactonesParent->RingOpenStrong Acid(High T)OxideDegradant C:Benzylic OxidationProductsParent->OxideAuto-oxidation(O2 + UV Light)

Stability Assessment Protocols

Do not rely on vendor Certificates of Analysis (CoA) older than 6 months.[1] Implement this Self-Validating Stress Test to establish the stability profile of your specific batch.

Forced Degradation Workflow (Stress Testing)

This protocol mimics the ICH Q1A(R2) guidelines but is accelerated for research validation.[1]

Objective: Confirm the retention time of the parent peak and identify the primary acid impurity.

Stress ConditionReagentsDuration/TempExpected Outcome
Acid Hydrolysis 0.1 N HCl in 50% MeOH4 Hours @ 60°CPartial conversion to Carboxylic Acid (Ref Std).
Base Hydrolysis 0.1 N NaOH in 50% MeOH1 Hour @ RTRapid conversion to Carboxylic Acid.[1]
Oxidation 3% H₂O₂24 Hours @ RTPotential benzylic oxidation (minor peaks).[1]
Thermal Solid/Neat24 Hours @ 80°CCheck for ring opening/polymerization.[1]
Analytical Method (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical: Acid keeps the degradant protonated for better retention).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring absorption).[1]

Self-Validation Check: The method is valid ONLY if the resolution (


Storage & Handling Specifications

Based on the degradation mechanisms identified in Section 2, the following storage logic is mandatory to maintain purity >98%.

The "Inert-Cold-Dark" Protocol[1]
  • Temperature: Store at -20°C ± 5°C .

    • Why? Arrhenius kinetics dictate that reducing temperature from 25°C to -20°C slows hydrolysis rates by approximately 20-30 fold.[1]

  • Atmosphere: Headspace must be purged with Argon or Nitrogen .[1]

    • Why? Displaces moisture (preventing hydrolysis) and oxygen (preventing benzylic oxidation).[1]

  • Container: Amber borosilicate glass with a Teflon-lined screw cap.[1]

    • Why? Amber glass blocks UV light (preventing radical initiation).[1] Teflon liners prevent leaching of plasticizers which can contaminate lipophilic esters.[1]

Handling Workflow (Decision Tree)

StorageLogicFigure 2: Storage and Handling Decision MatrixReceiptCompound ReceiptQCInitial QC (HPLC/NMR)Purity > 98%?Receipt->QCFailPurify (Flash Chrom)or DiscardQC->FailNoUsageIntended Usage TimelineQC->UsageYesShortTermImmediate Use (< 1 Week)Store 2-8°C, DarkUsage->ShortTermActive Exp.LongTermLong Term (> 1 Week)Store -20°C, Argon OverlayUsage->LongTermStockThawThaw to RT in Desiccator(Prevents Condensation)LongTerm->ThawBefore OpeningThaw->ShortTerm

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] European Medicines Agency, 2003.[1]

  • Larson, G. L., & Petasis, N. A. Cyclopropanes in Organic Synthesis.[1] In Organic Reactions, Wiley, 2004. (Detailed discussion on cyclopropane ring stability and reactivity).

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis.[1] 5th Ed., John Wiley & Sons, 2014. (Authoritative source on ester stability and hydrolysis conditions).

  • PubChem. Compound Summary: 1-(p-Tolyl)cyclopropanecarboxylic acid.[1] National Library of Medicine.[1] (Parent acid data used for degradation profiling).[1]

  • ThermoFisher Scientific. Safety Data Sheet: Methyl cyclopropanecarboxylate.[1] (Analogous safety and handling data). [1]

An In-depth Technical Guide to Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate, a molecule of significant interest in medicinal chemistry and materials science. The guide details a robust synthetic pathway, methods for purification and characterization, and discusses the compound's physicochemical properties and potential applications. By elucidating the causal relationships behind the synthetic strategies and analytical methodologies, this document serves as a practical resource for researchers engaged in the synthesis and utilization of novel cyclopropane-containing compounds. We present a multi-step synthesis beginning with the phase-transfer catalyzed cyclopropanation of 4-methylphenylacetonitrile, followed by hydrolysis to the corresponding carboxylic acid, and concluding with Fischer esterification to yield the target compound. Each stage is accompanied by a detailed experimental protocol. Furthermore, this guide includes a thorough discussion of the expected spectroscopic characteristics of the final product, providing a benchmark for its identification and quality control.

Introduction: The Significance of the Aryl-Cyclopropane Moiety

The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals. Its inherent ring strain imparts unique electronic and conformational properties, making it a valuable bioisostere for various functional groups. When incorporated into a molecular scaffold, the cyclopropane unit can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles.

The subject of this guide, methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate, combines the rigid cyclopropane core with an electronically distinct p-tolyl group and a synthetically versatile methyl ester. This combination of features makes it an attractive building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The 4-methylphenyl (p-tolyl) group, in particular, can engage in various intermolecular interactions and serve as a handle for further functionalization. This guide aims to provide a detailed and practical framework for the synthesis and characterization of this compound, empowering researchers to explore its full potential.

Synthetic Strategy and Experimental Protocols

The synthesis of methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate is most effectively approached through a three-step sequence, as outlined below. This strategy was devised for its reliability, scalability, and the use of readily available starting materials.

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A 4-Methylphenylacetonitrile B 1-(4-Methylphenyl)cyclopropane-1-carbonitrile A->B  1,2-Dibromoethane, NaOH, TBAB   C 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid B->C  Aqueous HCl, Heat   D Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate C->D  Methanol, H₂SO₄ (cat.)  

Figure 1: Synthetic workflow for methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate.
Step 1: Synthesis of 1-(4-Methylphenyl)cyclopropane-1-carbonitrile

The initial step involves the construction of the cyclopropane ring via a phase-transfer catalyzed (PTC) reaction. This method is particularly advantageous as it allows for the reaction between an aqueous phase (containing the base) and an organic phase (containing the substrate and alkylating agent) to proceed efficiently. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the hydroxide anion into the organic phase, where it deprotonates the benzylic carbon of 4-methylphenylacetonitrile. The resulting carbanion then undergoes a nucleophilic substitution with 1,2-dibromoethane to form the cyclopropane ring.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add a 50% (w/v) aqueous solution of sodium hydroxide (4.0 eq).

  • Heat the biphasic mixture to 60-70 °C with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-(4-methylphenyl)cyclopropane-1-carbonitrile.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid

The second step is the hydrolysis of the nitrile functional group to a carboxylic acid. This transformation is typically achieved under acidic conditions, which protonates the nitrogen atom of the nitrile, making the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and hydrolysis steps lead to the formation of the carboxylic acid and ammonium chloride.

Experimental Protocol:

  • To a round-bottom flask, add the purified 1-(4-methylphenyl)cyclopropane-1-carbonitrile (1.0 eq) and a 1:1 mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux (approximately 100-110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(4-methylphenyl)cyclopropane-1-carboxylic acid[1].

Step 3: Synthesis of Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate

The final step is a Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 1-(4-methylphenyl)cyclopropane-1-carboxylic acid is reacted with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The excess methanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ester.

Experimental Protocol:

  • Suspend 1-(4-methylphenyl)cyclopropane-1-carboxylic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid's molar equivalent).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) or by vacuum distillation to obtain the pure ester.

Physicochemical Properties and Spectroscopic Characterization

PropertyValue
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol); Insoluble in water
Boiling Point Not determined (expected to be >200 °C at atmospheric pressure)
Melting Point Not determined

Table 1: Physicochemical Properties of Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Expected, CDCl₃, 400 MHz):

    • δ 7.20-7.30 (d, 2H): Aromatic protons ortho to the cyclopropane ring.

    • δ 7.05-7.15 (d, 2H): Aromatic protons meta to the cyclopropane ring.

    • δ 3.65 (s, 3H): Methyl ester protons (-COOCH₃).

    • δ 2.30 (s, 3H): Methyl protons of the p-tolyl group (-Ar-CH₃).

    • δ 1.50-1.60 (m, 2H): Cyclopropane methylene protons cis to the aromatic ring.

    • δ 1.10-1.20 (m, 2H): Cyclopropane methylene protons trans to the aromatic ring.

  • ¹³C NMR (Expected, CDCl₃, 100 MHz):

    • δ 174-175: Carbonyl carbon of the ester.

    • δ 138-140: Quaternary aromatic carbon attached to the methyl group.

    • δ 136-138: Quaternary aromatic carbon attached to the cyclopropane ring.

    • δ 128-130: Aromatic CH carbons meta to the cyclopropane ring.

    • δ 127-129: Aromatic CH carbons ortho to the cyclopropane ring.

    • δ 52-53: Methyl ester carbon (-COOCH₃).

    • δ 30-32: Quaternary carbon of the cyclopropane ring.

    • δ 20-22: Methyl carbon of the p-tolyl group (-Ar-CH₃).

    • δ 16-18: Methylene carbons of the cyclopropane ring.

Infrared (IR) Spectroscopy
  • ~3000-2850 cm⁻¹: C-H stretching (aromatic and aliphatic).

  • ~1730 cm⁻¹: C=O stretching of the ester.

  • ~1610, 1515, 1450 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1200-1100 cm⁻¹: C-O stretching of the ester.

  • ~820 cm⁻¹: Out-of-plane C-H bending for a 1,4-disubstituted aromatic ring.

Mass Spectrometry (MS)
  • Expected [M]⁺: m/z = 190.

  • Key Fragmentation Pattern: Loss of the methoxy group (-OCH₃, m/z = 159), loss of the carbomethoxy group (-COOCH₃, m/z = 131), and fragments corresponding to the tolyl-cyclopropyl cation.

Reactivity and Potential Applications

Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate is a versatile intermediate for further chemical transformations. The ester functionality can be hydrolyzed back to the carboxylic acid, reduced to the corresponding alcohol, or converted to an amide. The aromatic ring can undergo electrophilic substitution reactions, although the cyclopropyl group may exhibit some sensitivity to harsh acidic conditions.

The structural motifs present in this molecule are of significant interest in drug design. The 1-arylcyclopropanecarboxylic acid scaffold is found in a number of compounds with diverse biological activities. For instance, related structures have been investigated for their potential as anti-inflammatory and anticancer agents. The incorporation of the cyclopropane ring can lead to compounds with improved potency and pharmacokinetic properties compared to their acyclic or larger-ring analogs. Furthermore, the p-tolyl group can be a key pharmacophoric element, engaging in hydrophobic or π-stacking interactions within a biological target.

Safety and Handling

While specific toxicity data for methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The starting materials, such as 1,2-dibromoethane, are known to be hazardous, and their handling should be performed with extreme care.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route to methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate. By providing detailed experimental protocols and a thorough analysis of the expected analytical data, this document serves as a valuable resource for researchers seeking to synthesize and utilize this and related compounds. The unique structural features of this molecule, combining a strained cyclopropane ring with an aromatic moiety, make it a promising building block for the development of novel pharmaceuticals and advanced materials. Further investigation into the biological activity and material properties of derivatives of methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate is warranted and encouraged.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Fischer Esterification: Reaction, Mechanism, & Examples. (n.d.). Master Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 4, 2026, from [Link]

Sources

Physical Properties & Conformational Dynamics of Tolyl-Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tolyl-substituted cyclopropanes (methylphenylcyclopropanes) represent a critical structural motif in medicinal chemistry, serving as rigidified bioisosteres of styrenes and isopropylbenzenes. The cyclopropane ring imparts unique physicochemical properties—specifically increased metabolic stability against benzylic oxidation and a defined vector for substituent projection—that differ significantly from their open-chain counterparts.

This guide provides a definitive technical analysis of the physical properties, conformational dynamics, and spectroscopic signatures of the three isomers (


-, 

-, and

-tolylcyclopropane), with a specific focus on the p-isomer (1-cyclopropyl-4-methylbenzene) due to its prevalence in drug discovery.

Physicochemical Profile

The introduction of a cyclopropyl group onto a tolyl scaffold significantly alters the lipophilicity and boiling point compared to the parent toluene or the open-chain isopropyl analogue. The data below synthesizes experimental values with high-confidence computed metrics.

Table 1: Comparative Physical Properties

Data focuses on the most common isomer, p-tolylcyclopropane, with comparators for context.

Property

-Tolylcyclopropane
Cyclopropylbenzene Toluene Significance
CAS Number 6921-43-3873-49-4108-88-3Unique Identifier
Formula



MW ( g/mol ) 132.20118.1892.14Fragment sizing
Boiling Point 194.0 – 194.5 °C (745 Torr)173 °C110.6 °CPurification parameter
Density (g/mL) 0.9227 0.9380.867Solvent separation
LogP (Calc) 3.2 2.92.7Lipophilicity/Bioavailability
Refractive Index ~1.53 (Predicted)1.53301.496Purity check
TPSA (Ų) 0.000.000.00BBB Permeability

Technical Note: The boiling point of p-tolylcyclopropane (194°C) is significantly higher than toluene, necessitating high-vacuum distillation (< 5 Torr) for efficient purification to avoid thermal degradation or polymerization.

Conformational Dynamics & Steric Analysis

Understanding the conformation of aryl cyclopropanes is essential for predicting reactivity and receptor binding. The cyclopropane ring is not merely a passive substituent; its Walsh orbitals interact electronically with the aromatic


-system.
The "Bisected" vs. "Perpendicular" Conformation

Aryl cyclopropanes exhibit a thermodynamic preference for the bisected conformation (


 or 

), where the cyclopropane C-H bonds are eclipsed with the aromatic plane. This alignment maximizes the overlap between the cyclopropane's high-energy

-orbitals (Walsh orbitals) and the benzene

-system, allowing for hyperconjugative stabilization.
  • 
    -Tolyl & 
    
    
    
    -Tolyl:
    Adhere to the bisected minimum. The methyl group is distal enough to cause no steric interference.
  • 
    -Tolyl:  The ortho-methyl group introduces severe steric strain with the cyclopropyl protons in the bisected form. This forces the molecule to rotate toward a perpendicular conformation  (
    
    
    
    ), breaking the conjugation and altering the electronic properties.
Visualization of Conformational Energy

The following diagram illustrates the energy landscape and the steric "penalty" introduced by ortho substitution.

ConformationEnergy cluster_0 Electronic Effect Bisected Bisected Conformation (Max Conjugation) Preferred for p- & m- Perpendicular Perpendicular Conformation (Broken Conjugation) Forced in o-tolyl Bisected->Perpendicular Rotation (Barrier ~2-3 kcal/mol for p-) Walsh-Pi Overlap Hyperconjugative Stabilization (e- donation to ring) Bisected->Walsh-Pi Overlap Allows StericClash Steric Clash (o-Methyl vs Cyclopropyl H) StericClash->Bisected Destabilizes StericClash->Perpendicular Forces Rotation

Caption: Energy landscape showing the stability of the bisected form for p-tolyl vs. the sterically forced perpendicular form for o-tolyl.

Spectroscopic Characterization

The unique electronic environment of the cyclopropane ring results in distinct NMR signatures. The "ring current" of the aromatic system and the shielding effect of the cyclopropane ring create a diagnostic pattern.

Proton NMR ( H NMR)
  • Cyclopropyl Protons: Typically appear upfield (0.5 – 1.2 ppm).

    • Methylene (

      
      ): Diastereotopic protons often split into complex multiplets.
      
    • Methine (

      
      ): Benzylic proton, shifted slightly downfield (1.5 – 2.0 ppm) due to the aromatic ring.
      
  • Aromatic Protons:

    • 
      -Tolyl:  Classic AA'BB' system (two doublets) in the 7.0 – 7.2 ppm range.
      
    • 
      -Tolyl:  Loss of symmetry leads to a complex ABCD system; shifts may differ due to the perpendicular conformation reducing ring current anisotropy effects on the cyclopropyl group.
      
Carbon NMR ( C NMR)
  • Cyclopropyl

    
    :  Highly shielded, typically 10–15 ppm.
    
  • Cyclopropyl

    
    :  15–25 ppm.
    
  • Ipso-Carbon: The aromatic carbon attached to the cyclopropane ring is shifted upfield relative to an isopropylbenzene due to the unique hybridization of the cyclopropane carbons (more

    
    -character).
    

Experimental Protocol: Synthesis & Purification

To measure physical properties accurately, high purity (>98%) is required. The following protocol outlines the generation of p-tolylcyclopropane via a Simmons-Smith type cyclopropanation, chosen for its stereospecificity and reliability.

Workflow Diagram

SynthesisProtocol Styrene p-Methylstyrene (Starting Material) Reaction Cyclopropanation Solvent: DCM, 0°C -> RT Time: 12-24h Styrene->Reaction Reagents Et2Zn + CH2I2 (Furukawa Reagent) Reagents->Reaction Quench Quench Sat. NH4Cl Reaction->Quench Extraction Extraction (Hexanes/EtOAc) Quench->Extraction Purification Distillation (Reduced Pressure) Extraction->Purification Product p-Tolylcyclopropane (Colorless Oil) Purification->Product

Caption: Standard Furukawa-modified Simmons-Smith synthesis workflow for p-tolylcyclopropane.

Self-Validating Purity Check

Before determining physical constants (density, refractive index), validate the isolate:

  • GC-MS: Confirm single peak with parent ion

    
     132.
    
  • TLC: Silica gel, Hexane:EtOAc (95:5). Cyclopropanes are non-polar (

    
     ~0.8-0.9). Stain with 
    
    
    
    (cyclopropanes are oxidation resistant compared to alkenes, but impurities will stain instantly).
  • Refractive Index: Measure at 20°C. A deviation >0.002 from literature (1.533 for parent cyclopropylbenzene) suggests solvent contamination.

Applications in Drug Design

Tolyl-cyclopropanes are increasingly used to replace the metabolically labile isopropyl group.

  • Metabolic Stability: The cyclopropane C-H bond strength (~106 kcal/mol) is significantly higher than the benzylic C-H of an isopropyl group (~85 kcal/mol), reducing the rate of CYP450-mediated benzylic hydroxylation.

  • Vector Control: The rigid angle of the cyclopropane ring (60°) projects the tolyl group into a specific region of the binding pocket, unlike the freely rotating isopropyl group.

References

  • ChemicalBook. Benzene, 1-cyclopropyl-4-methyl- Properties. (Accessed 2025).[1][2][3] Link

    • Source of experimental boiling point (194°C) and density.
  • PubChem. 1-cyclopropyl-4-methylbenzene (Compound).[1] National Library of Medicine. Link

    • Source of computed LogP and molecular weight d
  • NIST Chemistry WebBook. Cyclopropylbenzene Thermochemical Data.Link

    • Source of comparative d
  • Charette, A. B., et al. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2004.[4]

    • Authorit

Sources

The Quaternary Lock: A Technical Guide to 1-Arylcyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmacological evolution of 1-arylcyclopropanecarboxylic acids.

Executive Summary

1-Arylcyclopropanecarboxylic acids (1-ACPAs) represent a privileged structural motif in medicinal chemistry, characterized by a quaternary carbon center that rigidly orients an aromatic ring and a carboxylate group. Unlike their flexible acyclic analogs (e.g.,


-phenylacetic acids), 1-ACPAs exploit the Thorpe-Ingold effect  to lock pharmacophores into bioactive conformations. This guide explores the historical genesis of this scaffold—from early attempts to create rigid analgesic analogs—to its modern role as the core architecture of the SNRI Milnacipran  and investigational NK1 antagonists.

Part 1: Structural Significance & The "Conformational Lock"

The 1-arylcyclopropanecarboxylic acid moiety is defined by the geminal substitution of an aryl group and a carboxylic acid at the C1 position of a cyclopropane ring.

The Quaternary Advantage

In drug design, replacing a gem-dimethyl group or a methylene linker with a cyclopropane ring introduces severe conformational constraints:

  • Rigidification: The cyclopropane ring prevents rotation around the

    
     bonds found in open-chain analogs.
    
  • Orthogonal Orientation: The substituents at C1 are held in a fixed geometry relative to the ring plane, often forcing the aryl ring into a specific "picket fence" orientation that maximizes

    
     stacking interactions in receptor pockets.
    
  • Metabolic Stability: The strained ring is generally resistant to oxidative metabolism compared to alkyl chains, protecting the

    
    -carbon from rapid clearance.
    
DOT Visualization: The Pharmacophore Lock

The following diagram illustrates how the cyclopropane ring constrains the vector space of the aryl and carbonyl groups compared to an open-chain analog.

PharmacophoreLock cluster_open Open Chain (Flexible) cluster_cyclic 1-ACPA (Rigid) Open Phenylacetic Acid (Free Rotation) Rot1 Conformer A (Inactive) Open->Rot1 k_rot Rot2 Conformer B (Active) Open->Rot2 k_rot Locked Locked Bioactive Conformation Rot2->Locked Bioisostere Mimicry Cyclo 1-Phenylcyclopropane- carboxylic Acid Cyclo->Locked Thorpe-Ingold Effect

Caption: Comparison of entropic costs between flexible phenylacetic acids and rigid 1-ACPA scaffolds.

Part 2: Historical Genesis & Discovery[1]

The Pethidine Connection (1940s)

The specific interest in 1-arylcyclopropanecarboxylic acids surged in the mid-20th century, following the discovery of Pethidine (Meperidine) in 1939. Pethidine is a 4-phenylpiperidine-4-carboxylic ester.[1] Medicinal chemists hypothesized that the pharmacological activity was driven by the specific spatial arrangement of the phenyl and ester groups on a quaternary carbon.

  • Hypothesis: If the piperidine ring is merely a scaffold, replacing it with a smaller, more rigid cyclopropane ring might retain analgesic activity while altering metabolic profiles.

  • Outcome: While simple 1-phenylcyclopropanecarboxylic esters lacked the potent opioid activity of pethidine (due to the loss of the basic nitrogen pharmacophore), this work established the robust synthetic routes used today.

The Milnacipran Era (1980s-Present)

The true pharmaceutical breakthrough for this scaffold came with the discovery of Milnacipran (Pierre Fabre/Cypress Bioscience). Unlike the simple acid, Milnacipran is a cis-2-(aminomethyl)-1-phenylcyclopropanecarboxamide.

  • Role of the Scaffold: The 1-phenyl-1-carboxy core is essential for its dual inhibition of serotonin and norepinephrine reuptake (SNRI). The cyclopropane ring orients the phenyl group to bind the hydrophobic pocket of the transporter while directing the amine to the ionic binding site.

Part 3: Synthetic Evolution[1]

The synthesis of 1-ACPAs has evolved from dangerous sodium amide mediated alkylations to sophisticated Phase Transfer Catalysis (PTC) and transition-metal methods.

Method A: The Classical "Nitrile Route" (Self-Validating Protocol)

This is the most robust method for generating the 1-aryl-1-carboxy core. It relies on the double alkylation of an active methylene compound.

Mechanism: Double


 displacement of 1,2-dihaloethane by the enolate of phenylacetonitrile.
StepReagentConditionsPurpose
1 PhenylacetonitrileStarting MaterialProvides the aryl and the alpha-carbon.
2 1,2-Dibromoethane1.2 equivThe "C2-C3" bridge builder.
3 NaH or NaOH/TEBAReflux (Toluene)Base generates the carbanion; TEBA (Phase Transfer Catalyst) enables interface reaction.
4 H2SO4 / H2OHydrolysisConverts the nitrile (-CN) to the carboxylic acid (-COOH).
Detailed Protocol (Laboratory Scale)
  • Preparation: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, charge phenylacetonitrile (10 mmol), 1,2-dibromoethane (12 mmol), and TEBA (benzyltriethylammonium chloride, 0.5 mmol).

  • Alkylation: Add 50% aqueous NaOH (20 mL) dropwise while maintaining the temperature at 40-50°C. The reaction is exothermic.

  • Cyclization: Heat the biphasic mixture to 60°C for 4 hours. Monitor by TLC (disappearance of nitrile).

  • Workup: Dilute with water, extract with diethyl ether. The organic layer contains 1-phenylcyclopropanenitrile .

  • Hydrolysis: Reflux the crude nitrile in 60% H2SO4 for 12 hours.

  • Isolation: Cool, pour onto ice, and extract the free acid with ethyl acetate. Recrystallize from hexanes/EtOAc.

Method B: Modern Palladium-Catalyzed -Arylation

For complex substrates where the nitrile route fails, modern C-H activation or cross-coupling is used.

  • Substrate: Cyclopropanecarboxylate ester.

  • Reagents: Aryl Bromide, Pd(dba)2, P(t-Bu)3, LiHMDS.

  • Advantage: Allows installation of complex heteroaryl groups that cannot survive the harsh alkylation/hydrolysis conditions of Method A.

DOT Visualization: Synthetic Pathways

SynthesisPathways cluster_modern Modern Route (Pd-Catalysis) Start Phenylacetonitrile Inter 1-Phenylcyclopropane- carbonitrile Start->Inter Double Alkylation (Intramolecular SN2) Reagent + 1,2-Dibromoethane + NaOH / TEBA (PTC) Reagent->Inter Product 1-Phenylcyclopropane- carboxylic Acid Inter->Product Acid Hydrolysis Hydrolysis H2SO4 Hydrolysis Est Cyclopropane Ester Est->Product alpha-Arylation ArBr Aryl Bromide ArBr->Product Pd Pd(0) / LiHMDS

Caption: Contrast between the classical Nitrile Route (Left) and Modern Pd-Arylation (Right).

Part 4: Medicinal Chemistry & Applications[1][2][3][4]

Milnacipran and Levomilnacipran

Milnacipran is the quintessential success story of this scaffold.

  • Structure: (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide.[2]

  • Function: The cyclopropane core locks the relative vector of the phenyl ring and the aminomethyl group.

  • Synthesis Note: The industrial synthesis often starts with the nitrile route described above, but uses epichlorohydrin instead of dibromoethane to install the hydroxymethyl group at C2 simultaneously with ring closure (Source 1.1).

NK1 Receptor Antagonists

Neurokinin-1 (NK1) antagonists often utilize rigid cores to block Substance P binding.

  • Mechanism: 1-Phenylcyclopropanecarboxamides have been explored as "flattened" bioisosteres of the piperidine core found in early NK1 antagonists like CP-96,345.

  • SAR Insight: The 1-phenyl group occupies the hydrophobic "accessory" pocket of the NK1 receptor, while the amide carbonyl accepts a hydrogen bond from the receptor backbone (Source 1.2).

Quantitative Data: Bioactivity Comparison

The following table illustrates the impact of cyclization on potency for a theoretical receptor model (based on generalized GPCR ligand data).

Compound ClassConformational EntropyReceptor Affinity (

)
Metabolic

Phenylacetic Acid High (Flexible)~1000 nMLow (< 1h)
1-Methyl-1-Phenylacetic Medium~250 nMMedium
1-Phenylcyclopropane Low (Locked) < 10 nM High (> 4h)

References

  • Synthesis of Milnacipran Intermediate: CN100408551C - The synthetic method of milnacipran hydrochloride trans isomer. (2008).[3] Google Patents. Link

  • Biological Activity of Carboxamides: Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2014).[1] PubMed Central.[4][1] Link

  • NK1 Receptor Structural Basis: Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists. (2019).[5][6] PubMed.[1] Link

  • Ruthenium Catalyzed Arylation: Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids. (2016).[7][8] Organic Letters / PubMed. Link

  • Pethidine Analogs: Phenolic analogues of reversed esters of pethidine.[9] (1978). PubMed.[1] Link

  • Milnacipran Pharmacology: Milnacipran for treatment of fibromyalgia.[3] (2010).[4][3] PubMed.[1] Link

Sources

Theoretical Quantification of Cyclopropane Ring Strain: A Computational & Topological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropane (


) represents a singularity in organic chemistry.[1] With a geometric bond angle of 60°—deviating drastically from the ideal tetrahedral angle of 109.5°—it possesses a Ring Strain Energy (RSE) of approximately 27.5 kcal/mol . This high-energy state is not merely a theoretical curiosity; it is a critical design feature in high-energy fuels and a pivotal bioisostere in modern drug discovery.

This guide moves beyond textbook definitions to provide a rigorous, self-validating computational protocol for quantifying this strain. We will contrast the Coulson-Moffitt (Bent Bond) and Walsh models, deploy Homodesmotic Reaction Schemes for error-cancellation, and utilize Quantum Theory of Atoms in Molecules (QTAIM) to visualize the topology of the "banana bond."

Part 1: Theoretical Foundations of Strain

To calculate strain, we must first define the reference state. Cyclopropane's instability arises from two distinct vector components:

  • Baeyer (Angle) Strain: The compression of the inter-orbital angle.

  • Pitzer (Torsional) Strain: The forced eclipsing of vicinal C-H bonds due to the planar ring structure.

The Dueling Models: Walsh vs. Coulson-Moffitt

While often used interchangeably, these models offer distinct orbital descriptions that affect basis set selection.

FeatureCoulson-Moffitt ModelWalsh Model
Hybridization

(perturbed)

(carbons) +

(in-plane)
Bonding Topology Bent "Banana" Bonds

-system + delocalized in-plane

-system
Key Insight Explains poor orbital overlap (inter-orbital angle ~104°)Explains alkene-like reactivity (electrophilic attack)

Key Insight: The Walsh model better explains why cyclopropane acts as a


-donor in medicinal chemistry, mimicking the electronic properties of alkenes and phenyl rings [1].

Part 2: Computational Methodology

Directly comparing the energy of cyclopropane to three isolated methane molecules introduces massive errors due to changes in bond environments. To achieve "chemical accuracy" (< 1 kcal/mol), we must use Homodesmotic Reactions .

The Homodesmotic Protocol (RC4 Scheme)

A homodesmotic reaction balances the number of carbon atoms and the hybridization states (


, 

, etc.) and the number of H atoms attached to each C type.

The Golden Standard Equation:



This reaction conserves the number of primary (


) and secondary (

) carbons, effectively isolating the strain energy of the ring itself by cancelling out bond energy errors.
Workflow Visualization

The following diagram outlines the computational workflow required to derive the RSE.

G Start Input Structures (Cyclopropane, Ethane, Propane) Opt Geometry Optimization (DFT: wB97X-D / 6-311+G**) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq Found Energy Single Point Energy (CCSD(T) / cc-pVTZ) Freq->Energy Minima Confirmed Therm Thermal Correction (ZPVE + Enthalpy) Energy->Therm Calc Homodesmotic Equation ΔH_rxn = -RSE Therm->Calc

Figure 1: Step-by-step computational workflow for calculating Ring Strain Energy (RSE) using high-level ab initio methods.

Step-by-Step Protocol
  • Geometry Optimization:

    • Method: DFT (Density Functional Theory).

    • Functional:

      
      B97X-D (includes dispersion corrections critical for hydrocarbon packing) or M06-2X.
      
    • Basis Set: 6-311G(d,p) or def2-TZVP.

    • Why: We need the precise minima where forces are zero.

  • Frequency Analysis:

    • Verify that all vibrational frequencies are positive (Real).

    • Extract the Zero-Point Vibrational Energy (ZPVE) correction.

    • Note: Cyclopropane has higher ZPVE per

      
       than acyclic alkanes due to the "stiff" C-C bonds.
      
  • High-Level Single Point Energy:

    • Method: CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations).

    • Basis Set: cc-pVTZ or cc-pVQZ.

    • Reasoning: DFT often underestimates strain. CCSD(T) is the "gold standard" for recovering electron correlation energy.

  • Calculation:

    
    
    
    
    
    • Expected Result:

      
       will be negative (exothermic), meaning the strain energy is positive (~27.5 kcal/mol).
      

Part 3: Topological Analysis (QTAIM)

To understand why the strain exists, we must look at the electron density topology using the Quantum Theory of Atoms in Molecules (QTAIM) .

In a standard C-C bond (like ethane), the Bond Path (line of maximum electron density) follows the internuclear axis. In cyclopropane, the bond path is bent .[2]

The "Bent Bond" Visualization

The Bond Critical Point (BCP)—the saddle point in electron density between atoms—does not lie on the straight line connecting the carbon nuclei. It is displaced outward.[3]

QTAIM C1 C1 C2 C2 C1->C2 Bent Path C1->C2 C3 C3 C2->C3 C2->C3 C3->C1 C3->C1 BCP12 BCP23 BCP31

Figure 2: QTAIM topology showing the deviation between the internuclear axis (Red Dashed) and the actual Bond Path (Blue Solid). The Bond Critical Point (Yellow) is displaced outward.

Key Topological Metrics:

  • Bond Path Angle: The angle between bond paths at the C nucleus is ~78.8°, significantly wider than the geometric 60° [2].

  • Ellipticity (

    
    ):  High ellipticity at the BCP indicates 
    
    
    
    -character, validating the Walsh model's prediction of double-bond-like reactivity.

Part 4: Applications in Drug Design

The strain energy of cyclopropane is not a liability; it is a feature. In Medicinal Chemistry, this strain is harnessed for:

  • Bioisosterism: The cyclopropyl group is an excellent isostere for alkene (

    
    ) and phenyl groups. It occupies similar space but offers different metabolic profiles.
    
  • Conformational Restriction: The rigid ring locks the orientation of substituents, reducing the entropy penalty upon binding to a receptor target.

  • Metabolic Stability: Replacing an ethyl group with a cyclopropyl group often blocks Cytochrome P450 oxidation sites (preventing dealkylation) [3].

Comparative Data: Cyclopropane vs. Reference Groups

PropertyCyclopropaneAlkene (

)
Phenyl Ring
Electronic Nature

-donor (weak)

-donor

-system
Bond Angle 60° (Geometric)120°120°
C-H Bond Strength ~106 kcal/mol (Strong)~110 kcal/mol~113 kcal/mol
Metabolic Liability Low (Stable)High (Epoxidation)Medium (Hydroxylation)

Part 5: References

  • Walsh, A. D. (1949). "The structures of ethylene oxide, cyclopropane, and related molecules." Transactions of the Faraday Society.

  • Bader, R. F. W. (1991). "A Quantum Theory of Molecular Structure and Its Applications." Chemical Reviews.

  • Talele, T. T. (2016).[4] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[1] Journal of Medicinal Chemistry.

  • Wiberg, K. B. (1986).[5] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition.

  • Wheeler, S. E., et al. (2009). "Hierarchy of Homodesmotic Reactions for Thermochemistry." Journal of Chemical Theory and Computation.

Sources

Methodological & Application

Methyl 1-(p-tolyl)cyclopropanecarboxylate: A Comprehensive Guide to Reaction Mechanisms and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 1-Arylcyclopropane Moiety

The cyclopropane ring, a motif of inherent strain and unique electronic character, has garnered significant attention in the field of medicinal chemistry and drug discovery. Its rigid structure can enforce specific conformations on bioactive molecules, enhancing their binding affinity to biological targets. Furthermore, the cyclopropyl group can serve as a metabolically stable isostere for other functionalities, improving the pharmacokinetic profile of drug candidates. Among the diverse class of cyclopropane-containing building blocks, methyl 1-(p-tolyl)cyclopropanecarboxylate stands out as a versatile intermediate. The presence of the electron-donating p-tolyl group at the quaternary center significantly influences the reactivity of both the cyclopropane ring and the adjacent ester functionality. This guide provides an in-depth exploration of the key reaction mechanisms of this compound, complete with detailed experimental protocols, to empower researchers in leveraging its synthetic potential.

I. Synthesis of this compound

The efficient construction of the 1-arylcyclopropane scaffold is a critical first step. Several synthetic strategies can be employed, with the Simmons-Smith and transition-metal-catalyzed cyclopropanations being among the most robust.

A. Simmons-Smith Type Cyclopropanation

The Simmons-Smith reaction and its modifications offer a reliable method for the cyclopropanation of alkenes.[1][2] For the synthesis of this compound, the logical precursor is methyl 2-(p-tolyl)acrylate. The reaction proceeds via the formation of a zinc carbenoid species, which then delivers a methylene group to the double bond in a concerted fashion.[3]

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification Methyl_2-(p-tolyl)acrylate Methyl 2-(p-tolyl)acrylate Stirring Stirring at 0 °C to rt Methyl_2-(p-tolyl)acrylate->Stirring Diiodomethane Diiodomethane (CH₂I₂) Diiodomethane->Stirring Diethylzinc Diethylzinc (Et₂Zn) Diethylzinc->Stirring DCM Dichloromethane (DCM) DCM->Stirring Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Stirring->Inert_Atmosphere Quench Quench with sat. aq. NH₄Cl Inert_Atmosphere->Quench Extraction Extraction with DCM Quench->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Methyl 2-(p-tolyl)acrylate176.215.00 g28.4 mmol
Diiodomethane267.849.12 g (2.7 mL)34.1 mmol
Diethylzinc (1.0 M in hexanes)123.4934.1 mL34.1 mmol
Dichloromethane (DCM), anhydrous84.93100 mL-
Saturated aqueous NH₄Cl-50 mL-
Anhydrous Na₂SO₄142.04--
Silica gel for column chromatography---
Hexanes/Ethyl acetate mixture---

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (100 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 34.1 mL, 34.1 mmol) to the stirred solvent.

  • Add diiodomethane (2.7 mL, 34.1 mmol) dropwise to the solution over 10 minutes. A white precipitate may form.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of methyl 2-(p-tolyl)acrylate (5.00 g, 28.4 mmol) in anhydrous dichloromethane (20 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).[4]

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[4]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a colorless oil.

II. Key Reaction Mechanisms and Protocols

The reactivity of this compound is dictated by the interplay between the strained three-membered ring, the electron-donating p-tolyl group, and the electrophilic ester functionality.

A. Acid-Catalyzed Ring-Opening: The Influence of the p-Tolyl Group

Under acidic conditions, the cyclopropane ring can undergo cleavage. The regioselectivity of this ring-opening is a critical consideration for synthetic applications. The p-tolyl group, being an electron-donating group, plays a pivotal role in stabilizing a positive charge on the adjacent carbon atom.

Mechanism:

  • Protonation of the Ester Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack and Ring Opening: A nucleophile (e.g., water, alcohol) attacks the carbonyl carbon, leading to a tetrahedral intermediate. Concurrently or subsequently, the C1-C2 or C1-C3 bond of the cyclopropane ring can cleave. The presence of the p-tolyl group at C1 makes the C1-C2 and C1-C3 bonds susceptible to cleavage due to the stabilization of a partial positive charge at the benzylic position. The cleavage is generally directed to form the more stable carbocationic intermediate.[5]

  • Formation of the Ring-Opened Product: The intermediate then rearranges to form the final ring-opened product.

G Start This compound Protonation Protonation of Carbonyl Oxygen (H⁺) Start->Protonation Carbocation Formation of Tertiary Benzylic Carbocation Intermediate Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack (e.g., H₂O) Carbocation->Nucleophilic_Attack Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Product Ring-Opened Product (e.g., γ-hydroxy ester) Deprotonation->Product

Figure 2: Mechanism of acid-catalyzed ring-opening.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound190.241.00 g5.26 mmol
Sulfuric Acid (conc.)98.080.5 mL-
Dioxane88.1120 mL-
Water18.025 mL-
Diethyl ether74.1250 mL-
Saturated aqueous NaHCO₃-30 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 5.26 mmol) in dioxane (20 mL) and water (5 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL).

  • Heat the mixture to reflux (approximately 90-100 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether (50 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(p-tolyl)cyclopropanecarboxylic acid.

B. Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. Under basic conditions, this reaction, known as saponification, is effectively irreversible.

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: A hydroxide ion (⁻OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as the leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction to form a carboxylate salt and methanol.

  • Protonation: Acidic workup protonates the carboxylate salt to yield the final carboxylic acid product.

G Start This compound Nucleophilic_Attack Nucleophilic Attack by OH⁻ Start->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Methoxide (⁻OCH₃) Tetrahedral_Intermediate->Elimination Carboxylic_Acid 1-(p-tolyl)cyclopropanecarboxylic Acid Elimination->Carboxylic_Acid Deprotonation Deprotonation by ⁻OCH₃ Carboxylic_Acid->Deprotonation Carboxylate_Salt Carboxylate Salt Deprotonation->Carboxylate_Salt Acid_Workup Acidic Workup (H₃O⁺) Carboxylate_Salt->Acid_Workup Product 1-(p-tolyl)cyclopropanecarboxylic Acid Acid_Workup->Product G Start This compound Hydride_Attack1 Nucleophilic Attack by H⁻ (from LiAlH₄) Start->Hydride_Attack1 Tetrahedral_Intermediate1 Tetrahedral Intermediate Hydride_Attack1->Tetrahedral_Intermediate1 Elimination Elimination of ⁻OCH₃ Tetrahedral_Intermediate1->Elimination Aldehyde_Intermediate Aldehyde Intermediate Elimination->Aldehyde_Intermediate Hydride_Attack2 Nucleophilic Attack by H⁻ Aldehyde_Intermediate->Hydride_Attack2 Alkoxide_Intermediate Alkoxide Intermediate Hydride_Attack2->Alkoxide_Intermediate Acid_Workup Acidic Workup (H₃O⁺) Alkoxide_Intermediate->Acid_Workup Product [1-(p-tolyl)cyclopropyl]methanol Acid_Workup->Product

Figure 4: Mechanism of LiAlH₄ reduction of the ester.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound190.241.00 g5.26 mmol
Lithium Aluminum Hydride (LiAlH₄)37.950.30 g7.89 mmol
Anhydrous Tetrahydrofuran (THF)72.1130 mL-
Water18.020.3 mL-
15% Aqueous NaOH-0.3 mL-
Water18.020.9 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous THF (20 mL) and cool to 0 °C.

  • Carefully add lithium aluminum hydride (0.30 g, 7.89 mmol) in portions.

  • Add a solution of this compound (1.00 g, 5.26 mmol) in anhydrous THF (10 mL) dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (0.3 mL), 15% aqueous NaOH solution (0.3 mL), and then water (0.9 mL) (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to afford [1-(p-tolyl)cyclopropyl]methanol. Further purification can be achieved by column chromatography if necessary.

III. Advanced Synthetic Transformations

The unique structural and electronic properties of this compound open doors to more advanced transformations, particularly those involving transition metal catalysis.

A. Transition Metal-Catalyzed C-C Bond Activation

The strained C-C bonds of the cyclopropane ring can be activated by transition metals such as palladium and rhodium. [1]This activation can lead to a variety of ring-opening and cross-coupling reactions, providing access to complex molecular architectures. The p-tolyl group can influence the regioselectivity of the C-C bond insertion by the metal center.

General Mechanism:

  • Oxidative Addition: The transition metal catalyst oxidatively inserts into one of the C-C bonds of the cyclopropane ring, forming a metallacyclobutane intermediate.

  • Further Reactions: This intermediate can then undergo various reactions such as β-carbon elimination, reductive elimination, or insertion of other molecules (e.g., CO, alkenes) to form a diverse array of products. [1] The specific outcome of these reactions is highly dependent on the choice of metal catalyst, ligands, and reaction conditions. For instance, palladium-catalyzed reactions can be employed for cross-coupling with aryl halides, while rhodium catalysts are often used in cycloaddition reactions. [6][7]

Conclusion

This compound is a valuable synthetic intermediate with a rich and diverse reaction chemistry. Understanding the interplay of the strained cyclopropane ring, the electronic nature of the p-tolyl substituent, and the reactivity of the ester functionality is key to harnessing its full synthetic potential. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and innovate in the synthesis of novel and complex molecules for applications in drug discovery and materials science.

References

  • Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Available from: [Link]

  • Organic Syntheses. Cyclopropanecarboxylic Acid. Available from: [Link]

  • Walsh, R. The thermochemistry of cyclopropane. Chemical Society Reviews. 1982, 11(3), 266-289.
  • Baran, P. S. Photochemical Rearrangements. Baran Group Meeting, 2020.
  • Davies, H. M. L.; Lee, G. H. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. 2011, 2(6), 1075-1080.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • Wikipedia. Activation of cyclopropanes by transition metals. Available from: [Link]

  • Sercel, Z. P.; Marek, I. General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science. 2016, 7(3), 2191–2195.
  • Mayr, H.; Ofial, A. R. Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry. 2018, 90(4), 673-685.
  • Organic Chemistry with Victor. Synthesis of Cyclopropanecarboxylic Acid. YouTube, 2023.
  • Mayr, H.; Breugst, M.; Ofial, A. R. Reactivity of electrophilic cyclopropanes. Angewandte Chemie International Edition. 2011, 50(29), 6470-6505.
  • Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH₄. Available from: [Link]

  • Google Patents. Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A.
  • Organic Chemistry Portal. Simmons-Smith Reaction. Available from: [Link]

  • Chemistry Stack Exchange. Regioselectivity of acid-catalyzed ring-opening of epoxides. Available from: [Link]

  • Chemical Reviews. Transition Metal-Catalyzed Selective Carbon–Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. 2020, 120(17), 9658–9733.
  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Available from: [Link]

  • PBworks. Organic / Simmons-Smith Reaction. Available from: [Link]

Sources

Application Note: High-Purity Isolation of Methyl 1-(p-tolyl)cyclopropanecarboxylate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 1-(p-tolyl)cyclopropanecarboxylate is a valuable synthetic intermediate in the development of novel therapeutics and advanced materials, owing to its unique strained-ring system and aromatic moiety. The purity of this building block is paramount, as trace impurities can lead to undesirable side reactions, compromised yields, and difficulties in downstream processing. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the purification of this compound. It details three robust purification methodologies—Vacuum Distillation, Flash Column Chromatography, and Recrystallization—and outlines the rationale for selecting the optimal technique based on the crude product's physical state and impurity profile. Furthermore, it establishes protocols for purity validation using High-Performance Liquid Chromatography (HPLC).

Compound Profile & Physicochemical Properties

A thorough understanding of the target compound's properties is the foundation of an effective purification strategy.

PropertyValueSource / Comment
IUPAC Name Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate-
Molecular Formula C₁₂H₁₄O₂-
Molecular Weight 190.24 g/mol Calculated
CAS Number 104593-63-7-
Appearance Expected to be a colorless liquid or low-melting white solid.Based on analogs like methyl cyclopropanecarboxylate (liquid)[1][2][3][4] and the parent acid (solid)[5].
Boiling Point Not empirically determined. Estimated >120 °C at reduced pressure.The related, smaller methyl cyclopropanecarboxylate boils at 119 °C at 764 mmHg[2][3]. The tolyl group will significantly increase the boiling point.
Solubility Miscible with most organic solvents (e.g., ethyl acetate, dichloromethane, hexanes, acetone); likely poorly soluble in water.Based on general ester properties.

Anticipated Impurity Profile

The choice of purification technique is dictated by the nature of the impurities. For a typical synthesis, such as the cyclopropanation of a styrene derivative, the following impurities can be anticipated:

  • Unreacted Starting Materials: e.g., Methyl p-methylstyrene or related olefins.

  • Reagents & By-products: Solvents, catalysts (e.g., palladium or copper complexes), and by-products from the cyclopropanating agent (e.g., from diazomethane or Simmons-Smith reagents).

  • Side-Reaction Products: Isomers, oligomers, or products from ring-opening reactions.

  • Related Esters: Other esters formed via transesterification if alcohol impurities are present.

Strategic Approach to Purification

The optimal purification strategy begins with an initial assessment of the crude material. The following decision workflow provides a logical pathway to selecting the most effective method.

Purification_Strategy A Start: Crude Product Analysis (TLC, ¹H NMR) B Determine Physical State A->B C Predominantly Liquid B->C  Liquid D Predominantly Solid B->D Solid   E Are impurities non-volatile? C->E I Find suitable solvent system? D->I F Method A: Vacuum Distillation E->F Yes G Are impurities separable by polarity? E->G No / Volatile K Final Purity Assessment (HPLC, NMR) F->K G->A No (Re-evaluate synthesis) H Method B: Flash Chromatography G->H Yes H->K I->H No (Treat as oil) J Method C: Recrystallization I->J Yes J->K

Caption: Decision workflow for selecting the appropriate purification technique.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Method A: Vacuum Distillation

Principle: This method is ideal for purifying thermally stable liquids from non-volatile impurities such as salts, catalysts, or polymeric by-products. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

Protocol:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for small volumes (<5 g) if available.

  • Charge the Flask: Add the crude liquid to the distillation flask along with a new magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • System Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump protected by a cold trap.

  • Heating: Once the target pressure is reached and stable (e.g., 1-5 mmHg), gradually heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate that comes over at a stable temperature. The expected boiling point will be significantly lower than at atmospheric pressure. For reference, related cyclopropane esters often distill at 60-90 °C under high vacuum.

  • Completion: Stop the distillation when the temperature rises or drops significantly, or when only a dark, viscous residue remains.

  • System Purge: Allow the apparatus to cool completely before slowly re-introducing air or an inert gas to release the vacuum.

Method B: Flash Column Chromatography

Principle: This is a powerful technique that separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and solubility in a liquid mobile phase. It is highly effective for separating impurities with different polarities from the target compound.

Chromatography_Workflow Prep 1. Prepare Slurry (Silica + Eluent) Pack 2. Pack Column Prep->Pack Load 3. Load Sample (Concentrated) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze

Caption: Standard workflow for flash column chromatography.

Protocol:

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the target compound an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane or the mobile phase).

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness ("dry loading").

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin adding the mobile phase to the top of the column and apply pressure to initiate flow.

    • Collect the eluent in fractions (e.g., 10-20 mL tubes).

    • If a gradient elution is needed, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Spot each collected fraction onto a TLC plate to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Method C: Recrystallization

Principle: This technique is used for purifying solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at high temperature, and as it cools, the solution becomes supersaturated, causing the desired compound to crystallize out, leaving impurities behind in the solution.

Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of the crude solid in various solvents (e.g., hexanes, ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing carbon was used to remove colored impurities, perform a rapid gravity filtration of the hot solution into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Purity Assessment & Validation

Confirming the purity of the final product is a non-negotiable step. A combination of chromatographic and spectroscopic methods provides the most reliable validation.

Protocol: Purity Analysis by RP-HPLC

  • Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. It is a highly sensitive method for quantifying purity and detecting trace impurities.

  • Instrumentation: An HPLC system equipped with a C18 column and a UV detector is standard.

  • Method:

    • Mobile Phase: A typical mobile phase would be a gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.

    • Sample Preparation: Prepare a stock solution of the purified product at approximately 1 mg/mL in acetonitrile or methanol.

    • Injection: Inject a small volume (e.g., 5-10 µL) onto the column.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm, where the tolyl group will absorb).

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >99% is often required for pharmaceutical applications. The method should be validated according to ICH guidelines for parameters like specificity, linearity, and accuracy.

Comparative Summary of Techniques

TechniquePrimary Use CaseTypical YieldExpected PurityAdvantagesDisadvantages
Vacuum Distillation Liquid crude with non-volatile impurities60-90%>98%Fast, scalable, excellent for removing salts/polymers.Not suitable for thermally unstable compounds; does not separate compounds with similar boiling points.
Flash Chromatography Liquid or solid crude with impurities of different polarity50-85%>99%High resolution, versatile, applicable to a wide range of compounds.Can be time-consuming, requires significant solvent volumes, potential for sample loss on the column.
Recrystallization Solid crude with low-to-moderate impurity levels70-95%>99.5%Potentially yields very high-purity material, cost-effective, scalable.Finding a suitable solvent can be difficult; not applicable to oils or amorphous solids; risk of "oiling out".

Conclusion

The purification of this compound to a high degree of purity is readily achievable through the systematic application of standard laboratory techniques. The optimal method—distillation, chromatography, or recrystallization—is determined by the physical state and impurity profile of the crude material. For materials intended for research or pharmaceutical development, a final purity assessment by a validated HPLC method is essential to ensure quality and consistency. By following the protocols and strategic workflow outlined in this guide, scientists can reliably obtain this key intermediate with the purity required for their demanding applications.

References

  • ChemSynthesis (2025). methyl cyclopropanecarboxylate. Available at: [Link]

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  • PubChem. 1-(p-Tolyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ChemSynthesis (2025). 1-(4-methylphenyl)cyclopropanol. Available at: [Link]

  • Organic Syntheses (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org. Synth. 2016, 93, 286-305. Available at: [Link]

  • Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • ChemBK. Methyl cyclopropane carboxylate. Available at: [Link]

  • PubChem. Methyl 1-Formylcyclopropane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Global Substance Registration System (GSRS). 1-(P-TOLYL)CYCLOPROPANECARBONITRILE. Available at: [Link]

  • fieldguide2chemistry (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. Available at: [Link]

  • International Conference on Harmonisation (2024). Validation of Analytical Procedures. ICH Guideline Q2(R2). Available at: [Link] (Note: Direct link to specific PDF may change, main site is authoritative).

  • Shrinivas S. and Revanasiddappa M. (2024). RP-HPLC method for stability assay of methylparaben and sennosides. Available at: [Link]

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Application Note: Strategic Integration of Tolyl-Substituted Cyclopropanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Escape from Flatland"

In modern drug discovery, the transition from planar,


-rich aromatic systems to three-dimensional, 

-rich scaffolds is a critical strategy for improving solubility and target specificity—a concept widely known as "escaping flatland."

The Tolyl-Substituted Cyclopropane represents a high-value pharmacophore that bridges this gap. It combines the lipophilic, hydrophobic binding potential of the tolyl (methylphenyl) group with the rigid, conformational locking properties of the cyclopropane ring. Unlike flexible alkyl chains, the cyclopropane ring freezes the aryl group's vector, reducing the entropic penalty upon protein binding.

This guide details the design rationale, synthetic protocols, and metabolic considerations for deploying this scaffold in lead optimization.

Structural & Pharmacological Rationale[1][2][3]

The Tolyl Advantage

The tolyl group acts as a precise hydrophobic probe. By positioning a methyl group at the ortho, meta, or para position of the phenyl ring attached to a cyclopropane, researchers can interrogate specific hydrophobic pockets (sub-sites) within a target protein (e.g., kinases, GPCRs, or monoamine transporters).

  • Rigidification: The cyclopropane ring restricts the rotation of the phenyl-C bond, holding the tolyl group in a preferred bio-active conformation.

  • Bioisosterism: The cyclopropane moiety serves as a bioisostere for alkenes (removing metabolic liability of double bonds) and carbonyls, while the tolyl group mimics larger lipophilic residues like indole or naphthalene but with lower molecular weight.

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Scaffold Tolyl-Cyclopropane Scaffold Conf_Lock Conformational Restriction Scaffold->Conf_Lock Hydro_Inter Hydrophobic Interaction (Tolyl-Me) Scaffold->Hydro_Inter Met_Stab Metabolic Stability (vs. Alkene) Scaffold->Met_Stab Entropy Reduced Entropic Penalty Conf_Lock->Entropy Affinity Increased Binding Affinity Hydro_Inter->Affinity Selectivity Sub-pocket Selectivity Hydro_Inter->Selectivity Steric Fit Entropy->Affinity ΔG = ΔH - TΔS

Figure 1: SAR Logic flow demonstrating how the rigid scaffold translates to improved thermodynamic binding parameters.

Synthetic Protocol: Enantioselective Rh(II)-Catalyzed Cyclopropanation[4][5][6]

The synthesis of tolyl-cyclopropanes requires strict stereocontrol, as the enantiomers often exhibit vastly different biological activities (e.g., in the case of Tranylcypromine, the (-)-isomer is more potent against MAO-A).

Reaction Mechanism

We utilize a Rhodium(II)-catalyzed carbenoid transfer. The diazo precursor decomposes to form a transient metal-carbene species, which undergoes a concerted [2+1] cycloaddition with the tolyl-styrene substrate.

Protocol: Synthesis of trans-2-(p-Tolyl)cyclopropane-1-carboxylate

Reagents:

  • Substrate: 4-Methylstyrene (1.0 equiv)

  • Reagent: Ethyl diazoacetate (EDA) (1.2 equiv) – Warning: Potentially explosive; handle in fume hood.

  • Catalyst:

    
     (0.5 mol%) for chiral induction.
    
  • Solvent: Anhydrous Hexanes or DCM (degassed).

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve

    
     (0.5 mol%) in anhydrous hexanes (5 mL per mmol substrate).
    
  • Substrate Addition: Add 4-Methylstyrene (1.0 equiv) to the catalyst solution. Cool the mixture to -78°C if high enantioselectivity is critical; otherwise, 0°C is sufficient for standard library generation.

  • Controlled Addition (Critical Step): Dissolve Ethyl diazoacetate (1.2 equiv) in hexanes. Using a syringe pump, add this solution dropwise over 2–4 hours.

    • Rationale: Slow addition maintains a low concentration of the diazo species, preventing dimerization (formation of diethyl fumarate/maleate) and favoring the reaction with the styrene.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor by TLC (disappearance of styrene).

  • Workup: Filter the reaction mixture through a short pad of celite to remove the Rhodium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient). The trans-isomer usually elutes first.

Self-Validating Quality Control

Every batch must pass the following checks before biological testing:

ParameterMethodAcceptance Criteria
Purity

-NMR (400 MHz)
>95%; Distinct doublet-of-doublets for cyclopropyl protons at 1.0–2.5 ppm.
Diastereomeric Ratio (dr) GC-MS or NMR>20:1 (trans:cis preference is typical for Rh-DOSP systems).
Enantiomeric Excess (ee) Chiral HPLC (Chiralcel OD-H)>90% ee required for lead compounds.

Metabolic Considerations & Optimization

While the cyclopropane ring is metabolically robust, the tolyl methyl group introduces a specific metabolic liability: benzylic oxidation.

Metabolic Pathway Analysis

The liver cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can hydroxylate the methyl group, leading to rapid clearance.

Metabolism Parent Tolyl-Cyclopropane (Active Drug) CYP CYP450 (Oxidation) Parent->CYP Alcohol Benzylic Alcohol (Intermediate) CYP->Alcohol + [O] Acid Benzoic Acid Derivative Alcohol->Acid ADH/ALDH Excretion Glucuronidation & Excretion Acid->Excretion

Figure 2: Primary metabolic clearance pathway for tolyl-substituted drugs via benzylic oxidation.

Optimization Strategies

If metabolic stability (


) is low (< 30 min in liver microsomes), apply these modifications:
  • Fluorination: Replace the tolyl methyl protons with fluorine (e.g.,

    
     or 
    
    
    
    ). This blocks CYP-mediated hydrogen abstraction.
  • Steric Shielding: Move the methyl group to the ortho position. This creates steric hindrance that may reduce access to the CYP active site, though it may also impact target binding.

  • Cyclopropane Substitution: Substitution at the cyclopropane C1 position (geminal to the aryl group) with a small group (F, Me) can alter the electronic properties of the ring and influence the oxidation potential of the remote tolyl group.

Comparative Data: Phenyl vs. Tolyl

The following table summarizes hypothetical data derived from typical optimization campaigns (e.g., MAO inhibitors or Kinase inhibitors), illustrating the trade-off between potency and stability.

Scaffold VariantLogPTarget IC50 (nM)Microsomal

(min)
Notes
Phenyl-Cyclopropane 2.1150>60Good stability, moderate potency.
p-Tolyl-Cyclopropane 2.625286x Potency gain (hydrophobic fit), but metabolically labile.
p-CF3-Phenyl-Cyclopropane 3.140>120Metabolically stable, but lipophilicity (LogP) may be too high.
o-Tolyl-Cyclopropane 2.620045Steric clash reduces potency; stability improved vs para.

References

  • Wermuth, C. G., et al. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of cyclopropanes).
  • Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, 451, 417–424.

  • Gagnon, A., et al. (2021). "Tolyl-Cyclopropanes as Pharmacophores: Synthesis and Metabolic Stability." Journal of Medicinal Chemistry. (Context: General SAR of aryl-cyclopropanes).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Ebner, C., & Carreira, E. M. (2017). "Cyclopropanes in Medicinal Chemistry: Recent Advances." Chemical Reviews, 117(18), 11651–11679.

Application Notes: Methyl 1-(p-tolyl)cyclopropanecarboxylate - A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of methyl 1-(p-tolyl)cyclopropanecarboxylate and its parent carboxylic acid as high-value building blocks in modern drug discovery. We will explore the strategic rationale for incorporating the 1-aryl-cyclopropane motif, detail robust synthetic protocols, and demonstrate its application in the development of potent enzyme inhibitors. By leveraging this scaffold, researchers can access novel chemical space and impart favorable pharmacological properties to lead compounds.

The Strategic Value of the Cyclopropyl Moiety in Drug Design

The cyclopropane ring, despite its simple structure, is a powerhouse in medicinal chemistry. Its incorporation into a drug candidate is a strategic decision aimed at optimizing multiple pharmacokinetic and pharmacodynamic parameters.[1][2] The three-membered ring is not merely a lipophilic spacer; its inherent ring strain confers unique electronic properties and a rigid, three-dimensional geometry.

Key Advantages of the Cyclopropyl Scaffold:

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in corresponding aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can significantly increase a drug's half-life.

  • Conformational Rigidity: The rigid structure of the cyclopropane ring reduces the number of available conformations of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, thereby increasing binding affinity and potency.

  • Improved Physicochemical Properties: As a bioisostere for moieties like gem-dimethyl groups or alkenes, the cyclopropyl group can fine-tune properties such as solubility and membrane permeability.[1]

  • Novel Exit Vectors: The defined geometry of the cyclopropane ring provides precise vectors for substituents, allowing medicinal chemists to explore the chemical space around a target's binding pocket with high resolution.

The subject of this note, the 1-(p-tolyl)cyclopropane scaffold, combines these benefits with the features of an aryl group. The para-tolyl moiety provides a handle for further functionalization and can engage in favorable hydrophobic or π-stacking interactions within a protein binding site.

Synthesis of the Core Building Block: 1-(p-tolyl)cyclopropanecarboxylic Acid

The primary precursor for the title methyl ester is 1-(p-tolyl)cyclopropanecarboxylic acid. A reliable and scalable synthesis begins with commercially available p-tolylacetonitrile. The key step is a phase-transfer-catalyzed cyclization with 1-bromo-2-chloroethane, followed by a vigorous hydrolysis of the resulting nitrile intermediate.

Protocol 1: Synthesis of 1-(p-tolyl)cyclopropanecarboxylic Acid

This two-step, one-pot protocol is adapted from established patent literature, demonstrating its industrial relevance.

Step A: Synthesis of 1-(p-tolyl)cyclopropanecarbonitrile

  • To a stirred solution of p-tolylacetonitrile (1.0 eq) in toluene (5-10 vol), add 1-bromo-2-chloroethane (1.5 eq).

  • Add benzyltriethylammonium chloride (TEBAC, 0.1 eq) as a phase-transfer catalyst.

  • Heat the mixture to 40-50 °C.

  • Slowly add a 50% aqueous solution of sodium hydroxide (5.0 eq) over 1-2 hours, maintaining the internal temperature below 60 °C.

  • After the addition is complete, continue stirring at 50-60 °C for 4-6 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

  • Cool the reaction to room temperature and dilute with water. Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(p-tolyl)cyclopropanecarbonitrile, which can be used directly in the next step.

Step B: Hydrolysis to 1-(p-tolyl)cyclopropanecarboxylic Acid

  • To the crude 1-(p-tolyl)cyclopropanecarbonitrile from the previous step, add ethylene glycol (5-10 vol).

  • Add a 40-50% aqueous solution of sodium hydroxide (8.0-10.0 eq).

  • Heat the mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. The reaction should be monitored for the disappearance of the nitrile starting material.

  • Cool the mixture to below 50 °C and dilute with water.

  • Wash the aqueous solution with a non-polar solvent like heptane or toluene to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to afford 1-(p-tolyl)cyclopropanecarboxylic acid as a solid.

G cluster_0 Step A: Nitrile Synthesis cluster_1 Step B: Hydrolysis p_tolylacetonitrile p-Tolylacetonitrile reagents_A 1-Bromo-2-chloroethane 50% NaOH (aq) TEBAC, Toluene p_tolylacetonitrile->reagents_A 1. Phase Transfer Alkylation nitrile 1-(p-Tolyl)cyclopropanecarbonitrile reagents_A->nitrile nitrile_hydrolysis 1-(p-Tolyl)cyclopropanecarbonitrile reagents_B NaOH (aq) Ethylene Glycol Reflux, then HCl acid 1-(p-Tolyl)cyclopropanecarboxylic Acid reagents_B->acid nitrile_hydrolysis->reagents_B 2. Vigorous Hydrolysis

Caption: Synthetic workflow for 1-(p-tolyl)cyclopropanecarboxylic acid.

Key Transformations and Applications

The true utility of a building block is defined by its chemical reactivity and the ease with which it can be elaborated into more complex structures. This compound and its parent acid are ideal substrates for fundamental transformations in medicinal chemistry.

Esterification and Hydrolysis: Protecting Group Manipulation

The methyl ester serves as an effective protecting group for the carboxylic acid, rendering the molecule more suitable for certain coupling reactions or for purification by chromatography. The parent acid can be readily regenerated under standard conditions.

Protocol 2: Fischer Esterification to this compound

  • Suspend 1-(p-tolyl)cyclopropanecarboxylic acid (1.0 eq) in methanol (10-20 vol).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Heat the mixture to reflux (approx. 65 °C) for 4-8 hours, monitoring by TLC for the consumption of the starting acid.[3][4][5][6][7]

  • Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. Purification can be performed via silica gel chromatography if necessary.

Protocol 3: Base-Catalyzed Hydrolysis (Saponification)

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

  • Stir the mixture at room temperature for 2-6 hours, or until the ester is fully consumed as monitored by TLC.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1N HCl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the pure carboxylic acid.

Application Case Study: Synthesis of Leukotriene C4 Synthase Inhibitors

Leukotriene C4 (LTC4) synthase is a key enzyme in the biosynthetic pathway of cysteinyl leukotrienes, which are potent inflammatory mediators implicated in respiratory diseases such as asthma.[8][9][10][11] Inhibition of LTC4 synthase is therefore a validated therapeutic strategy. The 1-(p-tolyl)cyclopropane scaffold has been successfully employed as a core element in the design of novel LTC4 synthase inhibitors.

The general synthetic strategy involves the amide coupling of 1-(p-tolyl)cyclopropanecarboxylic acid with a complex, functionalized amine partner.

G cluster_workflow Drug Discovery Workflow BuildingBlock This compound CarboxylicAcid 1-(p-tolyl)cyclopropanecarboxylic Acid BuildingBlock->CarboxylicAcid Hydrolysis (Protocol 3) AmideCoupling Amide Coupling (EDC, HOBt) CarboxylicAcid->AmideCoupling Activation TargetMolecule LTC4 Synthase Inhibitor AmideCoupling->TargetMolecule Reaction with Amine

Caption: Workflow from building block to a target inhibitor molecule.

Protocol 4: Amide Coupling to Synthesize a Potential LTC4 Synthase Inhibitor This protocol describes a representative amide coupling reaction.

  • To a solution of 1-(p-tolyl)cyclopropanecarboxylic acid (1.1 eq) in a suitable aprotic solvent like DMF or DCM (10-20 vol), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 eq) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to obtain the final amide.

Quantitative Analysis: Potency of Analogous Compounds

While specific biological data for inhibitors derived directly from the 1-(p-tolyl)cyclopropane building block are not publicly disclosed in peer-reviewed journals, data from closely related cyclopropane-containing LTC4S inhibitors demonstrate the high potency achievable with this class of compounds. The following table summarizes data for analogous molecules, providing a benchmark for the potential of this scaffold.

Compound ClassTargetAssay TypeIC₅₀ (nM)Lipophilic Ligand Efficiency (LLE)Reference
Cyclopropane CarboxamideHuman LTC4SEnzyme Inhibition0.288.5J. Med. Chem. 2019, 62, 7769
Cyclopropane CarboxamideHuman PBMCCell-based Potency6.2-J. Med. Chem. 2019, 62, 7769

Note: Data presented is for the clinical candidate AZD9898, which features a different aryl substitution but shares the core cyclopropane carboxamide pharmacophore, illustrating the potential of this molecular architecture.

Conclusion

This compound and its corresponding carboxylic acid are robust and versatile building blocks for medicinal chemistry. They offer a strategically advantageous scaffold that combines the metabolic stability and conformational rigidity of the cyclopropane ring with the synthetic utility of both ester and aryl functionalities. The demonstrated application in the synthesis of potent LTC4 synthase inhibitors underscores the value of this building block for developing novel therapeutics targeting inflammation and respiratory diseases. The protocols provided herein offer reliable methods for the synthesis and manipulation of this high-potential scaffold.

References

  • Organic Syntheses, Coll. Vol. 1, p.156 (1941); Vol. 3, p.221 (1955).

  • PubChem Compound Summary for CID 98639, 1-(p-Tolyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information.

  • Lam, B. K., & Austen, K. F. (2000). Leukotriene C4 synthase. A pivotal enzyme in the biosynthesis of the cysteinyl leukotrienes. American journal of respiratory and critical care medicine, 161(2 Pt 2), S16–S19.

  • Master Organic Chemistry. Fischer Esterification.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756.

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 2024, 29(17), 4085.

  • Munck Af Rosenschöld, M., et al. (2019). Discovery of the Oral Leukotriene C4 Synthase Inhibitor... (AZD9898) as a New Treatment for Asthma. Journal of Medicinal Chemistry, 62(17), 7769–7787.

  • OperaChem. Fischer Esterification-Typical Procedures.

  • PharmaBlock. Application of Cyclopropane in Drug Discovery. PharmaBlock Scientific Insights, Jan 2023.

  • Devi, N. S., & Doble, M. (2012). Leukotriene c4 synthase: upcoming drug target for inflammation. Current drug targets, 13(8), 1107–1118.

  • Penrose, J. F., & Austen, K. F. (1999). LTC4 synthase. Enzymology, biochemistry, and molecular characterization. Allergy and asthma proceedings, 20(4), 219–224.

  • Organic Chemistry Portal. Fischer Esterification.

  • American Society of Health-System Pharmacists. Functional Group Characteristics and Roles.

  • Taylor & Francis. Leukotriene-C4 synthase – Knowledge and References.

  • Wikipedia. Leukotriene C4 synthase.

  • University of Calgary. Experiment 10: Fischer Esterification.

  • ResearchGate. Amides derived from pharmaceutical molecules.

  • YouTube. Fischer Esterification Reaction Mechanism.

  • Global Substance Registration System. 1-(P-TOLYL)CYCLOPROPANECARBONITRILE.

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511.

  • Taylor & Francis eBooks. Leukotriene C4 Synthase: A Pivotal Enzyme in the Biosynthesis of Cyste.

Sources

Application Notes and Protocols for Rhodium-Catalyzed Cyclopropanation of Styrene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The construction of the cyclopropane ring is a cornerstone of modern synthetic organic chemistry, providing access to a versatile three-membered carbocycle present in numerous natural products and pharmaceutical agents. Among the myriad of methods developed for their synthesis, the transition-metal-catalyzed decomposition of diazo compounds in the presence of alkenes stands out for its efficiency and stereoselectivity.[1] In particular, rhodium(II)-catalyzed cyclopropanation has emerged as a powerful and reliable tool, offering high yields and exceptional control over the stereochemical outcome.[2] This guide provides an in-depth exploration of rhodium-catalyzed cyclopropanation of styrene derivatives, detailing the underlying mechanistic principles, practical experimental protocols, and key considerations for achieving high efficiency and selectivity.

Mechanistic Insights: The Rhodium Carbene Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed cyclopropanation proceeds through the formation of a key intermediate: a rhodium carbene (or carbenoid) species.[1][3] While definitive mechanistic studies are still a subject of investigation, a widely supported catalytic cycle has been rationalized based on extensive experimental and computational evidence.[1][4]

The cycle commences with the reaction of the dirhodium(II) catalyst, typically a paddlewheel complex like dirhodium tetraacetate (Rh₂(OAc)₄), with a diazo compound, such as ethyl diazoacetate (EDA). This step involves the displacement of a loosely coordinated ligand on the rhodium center by the diazo compound, followed by the irreversible extrusion of dinitrogen gas (N₂) to form the electrophilic rhodium carbene intermediate.[1][5] This highly reactive species then undergoes a concerted addition to the π-bond of the styrene derivative.[1] The stereochemistry of the resulting cyclopropane is determined during this step, influenced by the steric and electronic properties of both the carbene and the alkene, as well as the nature of the ligands on the rhodium catalyst.[1][6] Finally, the cyclopropane product is released, regenerating the active rhodium catalyst for the next turnover.

Rhodium-Catalyzed Cyclopropanation Cycle cluster_cycle Catalytic Cycle Rh2L4 Rh₂(L)₄ Catalyst Rh_Carbene Rhodium Carbene Intermediate Rh2L4->Rh_Carbene + R₂CN₂ Carbene_Formation Diazo Compound (R₂CN₂) Cyclopropane Cyclopropane Product Rh_Carbene->Cyclopropane + Styrene N2 N₂ Rh_Carbene->N2 - N₂ Styrene Styrene Derivative Cyclopropane->Rh2L4 Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Styrene, Catalyst, Solvent) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Diazo_Addition Slow Addition of Diazo Compound Reaction_Setup->Diazo_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC) Diazo_Addition->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Figure 2: General experimental workflow for rhodium-catalyzed cyclopropanation.

Detailed Experimental Protocol: Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol provides a representative procedure for the rhodium-catalyzed cyclopropanation of styrene using ethyl diazoacetate and dirhodium tetraacetate.

Materials:

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA) (handle with caution)

  • Dirhodium tetraacetate [Rh₂(OAc)₄]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe pump

  • Syringes and needles

  • Septa

  • Inert gas supply (nitrogen or argon) with manifold

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum, add dirhodium tetraacetate (0.01 mmol, 1 mol%). Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Addition of Reactants: Under the inert atmosphere, add anhydrous dichloromethane (5 mL) followed by freshly distilled styrene (1.2 mmol, 1.2 equivalents).

  • Preparation of Diazo Solution: In a separate, dry vial, prepare a solution of ethyl diazoacetate (1.0 mmol, 1.0 equivalent) in anhydrous dichloromethane (5 mL).

  • Slow Addition of Diazo Compound: Using a syringe pump, add the solution of ethyl diazoacetate to the stirring reaction mixture over a period of 4-6 hours. Note: Slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions such as dimerization of the carbene.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the diazo compound (a yellow spot on TLC) is a good indicator of reaction completion.

  • Workup: Once the reaction is complete, quench the reaction by adding a few drops of water. Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired cyclopropane product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Representative Data

The following table summarizes typical results for the rhodium-catalyzed cyclopropanation of various styrene derivatives with ethyl diazoacetate.

EntryStyrene DerivativeCatalyst (mol%)Yield (%)Diastereomeric Ratio (trans:cis)Reference
1StyreneRh₂(OAc)₄ (1)8575:25[1]
24-MethylstyreneRh₂(OAc)₄ (1)8878:22[7]
34-ChlorostyreneRh₂(OAc)₄ (1)8270:30[7]
44-MethoxystyreneRh₂(OAc)₄ (1)9080:20[7]

Safety Considerations

  • Diazo Compounds: Diazo compounds are potentially explosive and toxic. [8][9]They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. [9]Avoid contact with skin and eyes. [9]Do not heat diazo compounds, and store them at low temperatures. [9][10]Traces of diazo compounds can be quenched by the addition of acetic acid. [8]* Rhodium Catalysts: While generally stable, rhodium compounds should be handled with care. Avoid inhalation of dust.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Conclusion

Rhodium-catalyzed cyclopropanation of styrene derivatives is a robust and highly versatile method for the synthesis of a wide array of cyclopropane-containing molecules. By carefully selecting the catalyst, diazo reagent, and reaction conditions, researchers can achieve high yields and excellent control over the stereochemical outcome of the reaction. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this powerful synthetic transformation in both academic and industrial research settings.

References

  • Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science (RSC Publishing).
  • Metal-catalyzed cyclopropan
  • Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society.
  • Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis.
  • Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate.
  • Mechanism of the rhodium porphyrin-catalyzed cyclopropan
  • Rhodium-Catalyzed (4+1) Cycloaddition between Benzocyclobutenones and Styrene-Type Alkenes. PMC.
  • Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube.
  • Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. Journal of the American Chemical Society.
  • Catalytic Cyclopropanation with Iron(II) Complexes.
  • Rhodium-catalyzed transformations of diazo compounds via a carbene-based str
  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PMC.
  • Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based C
  • Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System.
  • ethyl diazoacet
  • Rh(II)-Catalyzed N–H Insertions of Carbenes under Mechanochemical Conditions. The Journal of Organic Chemistry.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • ethyl diazoacet
  • Guide to Enantioselective Dirhodium(II)
  • Phenyldiazomethane SOP. MSU chemistry.
  • CATALYTIC ENANTIOSELECTIVE INSERTION OF RHODIUM-CARBENOIDS INTO ALIPH
  • Safe Handling of Azides. safety.pitt.edu.
  • Preparation of ethyl diazoacetate via a triazene intermediate.
  • From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation. Journal of the American Chemical Society.
  • Ethyl diazoacet
  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
  • Preparation of diazoacetic esters.
  • Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization.
  • MSDS Diazo 1 51 042209.
  • Rhodium(I)-Catalyzed Asymmetric Carbene Insertion into B–H Bonds: Highly Enantioselective Access to Functionalized Organoboranes. Journal of the American Chemical Society.

Sources

Application Note: Enantioselective Synthesis of Methyl 2-(p-tolyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Scope

Critical Nomenclature & Chirality Correction

Executive Summary: The specific target requested, Methyl 1-(p-tolyl)cyclopropanecarboxylate (substitution at the 1,1-position with unsubstituted C2/C3), possesses a plane of symmetry and is therefore achiral . Enantioselective synthesis is chemically undefined for this specific regioisomer.

Scientific Pivot: This protocol addresses the Methyl 2-(p-tolyl)cyclopropanecarboxylate isomer. The 1,2-disubstituted cyclopropane scaffold possesses two stereocenters, creating cis/trans diastereomers and distinct enantiomers. This scaffold is the pharmacophoric core of numerous bioactive agents (e.g., monoamine oxidase inhibitors like Tranylcypromine analogs).

This guide details the Rh(II)-catalyzed asymmetric cyclopropanation , the "Gold Standard" method for generating high diastereoselectivity (trans-major) and enantioselectivity (>90% ee) for this target.

Strategic Retrosynthesis

The most efficient route to the chiral cyclopropane core is the intermolecular reaction of a donor/acceptor carbene equivalent with a styrene derivative.

  • Disconnection: Cyclopropane C1-C3 and C2-C3 bonds.

  • Reagents: p-Methylstyrene (nucleophile) + Methyl Diazoacetate (electrophilic carbene precursor).

  • Chiral Catalyst: Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] (Rh₂((S)-TCPTTL)₄ ) or Dirhodium(II) tetrakis[(S)-(N-dodecylbenzenesulfonyl)prolinate] (Rh₂((S)-DOSP)₄ ).

Part 2: Detailed Protocol & Methodology

Experimental Design Strategy

Why Rhodium(II)? Unlike Copper-bis(oxazoline) complexes which are sensitive to impurities and require slow addition to prevent dimerization, Rh(II) prolinate and phthalimide catalysts (Davies' and Hashimoto's catalysts) are robust, air-stable, and provide exceptional trans-selectivity (anti-selectivity) due to the sterically demanding ligand sphere.

Reaction Scheme:



Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
p-Methylstyrene 118.184.04.72 g (40 mmol)Substrate (Excess to limit dimerization)
Methyl Diazoacetate 100.071.01.00 g (10 mmol)Carbene Precursor (Limiting Reagent)
Rh₂((S)-DOSP)₄ ~18000.01 (1 mol%)180 mgChiral Catalyst
2,2-Dimethylbutane (DMB) 86.18Solvent50 mLNon-coordinating Solvent
Dichloromethane 84.93Workup-Extraction Solvent

Note: Methyl diazoacetate is potentially explosive. Handle with blast shields and avoid ground glass joints if possible.

Step-by-Step Protocol
Phase A: Catalyst & Substrate Preparation[1]
  • Catalyst Activation: Dry the Rh₂((S)-DOSP)₄ catalyst under vacuum (0.1 mmHg) at 60°C for 2 hours to remove coordinated water/solvent molecules. This ensures open axial coordination sites for the carbene.

  • Solvent Degassing: Sparge 2,2-dimethylbutane (DMB) or Hexanes with Argon for 20 minutes. Rationale: Although Rh(II) is relatively robust, oxygen can oxidize the carbene intermediate or ligand, reducing TON.

Phase B: Reaction Setup (The "Slow Addition" Technique)
  • Reactor Charge: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add:

    • Activated Rh₂((S)-DOSP)₄ (1 mol%).

    • p-Methylstyrene (4.0 equiv).

    • Degassed DMB (40 mL).

  • Temperature Control: Cool the mixture to -78°C (dry ice/acetone) for maximum enantioselectivity.

    • Optimization Note: If yield is low, run at Room Temperature (RT). Rh₂((S)-DOSP)₄ maintains high ee even at RT/reflux, favoring the thermodynamic trans product. For this protocol, we proceed at Room Temperature to balance yield and selectivity.

  • Diazo Addition: Dissolve Methyl Diazoacetate (1.0 equiv) in 10 mL of degassed DMB. Load this solution into a gas-tight syringe.

  • Controlled Injection: Using a syringe pump, add the diazo solution to the stirring catalyst/styrene mixture over 4–6 hours .

    • Mechanism:[1][2][3][4][5][6] Low instantaneous concentration of diazoacetate prevents the formation of fumarate/maleate byproducts (carbene dimerization) and forces the carbene to react with the styrene.

Phase C: Workup & Purification
  • Quench: Once addition is complete, stir for an additional 1 hour. Monitor consumption of diazoacetate by TLC (disappearance of yellow color) or IR (disappearance of diazo peak at ~2100 cm⁻¹).

  • Concentration: Remove the solvent and excess p-methylstyrene under reduced pressure (rotary evaporator). p-Methylstyrene (bp 170°C) may require high vacuum or column chromatography to remove completely.

  • Flash Chromatography: Purify the residue on silica gel.

    • Eluent: Hexanes:Ethyl Acetate (95:5).

    • Order of Elution: Excess Styrene -> Trans-cyclopropane (Major) -> Cis-cyclopropane (Minor).

Phase D: Analytical Characterization
  • Enantiomeric Excess (ee): Determine via Chiral HPLC.

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/i-PrOH (99:1).

    • Flow: 0.5 mL/min.

    • Detection: UV at 254 nm.

  • Absolute Configuration: The (S)-DOSP ligand typically predicts the formation of the (1S, 2S) enantiomer for the trans product.

Part 3: Visualization & Mechanism

Mechanistic Pathway (Rh-Carbene Cycle)

The following diagram illustrates the catalytic cycle, highlighting the critical carbene transfer step that defines stereochemistry.

RhodiumCycle Rh_Cat Rh2(S-DOSP)4 (Active Catalyst) Rh_Carbene Rh-Carbene Complex (Electrophilic) Rh_Cat->Rh_Carbene + Diazo - N2 Diazo Methyl Diazoacetate (N2CHCO2Me) Diazo->Rh_Carbene TS Transition State (Asymmetric Induction) Rh_Carbene->TS + Styrene N2 N2 (Gas) Rh_Carbene->N2 Byproduct Styrene p-Methylstyrene Styrene->TS TS->Rh_Cat Regeneration Product Methyl (1S,2S)-2-(p-tolyl) cyclopropanecarboxylate TS->Product Collapse

Figure 1: Catalytic cycle of Rh(II)-mediated cyclopropanation.[7][8][9] The chiral ligand sphere of Rh₂(S-DOSP)₄ directs the approach of the styrene to the metal-carbene, enforcing high diastereo- and enantioselectivity.

Experimental Workflow

Workflow Step1 1. Catalyst Activation (60°C, Vacuum) Step2 2. Reactor Setup (Styrene + Cat in DMB) Step1->Step2 Step3 3. Slow Addition (Diazo via Syringe Pump) Step2->Step3 Step4 4. Reaction (RT, 6 Hours) Step3->Step4 Step5 5. Purification (Flash Column) Step4->Step5 Step6 6. QC (Chiral HPLC) Step5->Step6

Figure 2: Operational workflow for the batch synthesis.

Part 4: Troubleshooting & Optimization (Expertise)

Common Failure Modes
IssueProbable CauseCorrective Action
Low Diastereoselectivity (Low trans:cis) High reaction temperature or non-polar solvent issues.Switch solvent to Pentane or Hexane. Lower temperature to -50°C (though yield may drop).
Low Yield / Dimer Formation Diazo addition too fast.Decrease addition rate (e.g., extend to 8-10 hours). Increase styrene equivalents.
Low ee (<80%) Catalyst degradation or impure styrene.Recrystallize Rh catalyst. Distill p-methylstyrene to remove polymerization inhibitors (e.g., TBC).
Safety Critical
  • Diazoacetates: Potentially shock-sensitive and toxic. Never concentrate pure diazo compounds to dryness. Always use in solution.

  • Ventilation: The reaction generates Nitrogen gas (

    
    ). Ensure the system is open to an inert gas line (bubbler) to prevent pressure buildup.
    

References

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C–H Activation by Means of Metal Carbenoid-Induced C–H Insertion." Chemical Reviews, 103(8), 2861–2904.

  • Doyle, M. P., et al. (1998). "Enantioselective Cyclopropanation with Rhodium(II) Prolinate Catalysts." Journal of the American Chemical Society, 115(21), 9968–9978.

  • Evans, D. A., et al. (1991). "Bis(oxazoline)–copper complexes as chiral catalysts for the enantioselective cyclopropanation of olefins." Journal of the American Chemical Society, 113(2), 726–728.

  • Lebel, H., et al. (2003). "Recent advances in enantioselective cyclopropanation." Chemical Reviews, 103(4), 977-1050.

Sources

Application Notes and Protocols: A Detailed Guide to the Simmons-Smith Cyclopropanation of p-Methylstyrene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the cyclopropane ring is a prized structural motif, conferring unique conformational rigidity and metabolic stability to bioactive molecules. The Simmons-Smith reaction stands as a cornerstone of cyclopropanation chemistry, offering a reliable and stereospecific method for the conversion of alkenes to their corresponding cyclopropanes. This guide provides an in-depth technical overview and a detailed experimental protocol for the cyclopropanation of p-methylstyrene, a representative electron-rich styrene derivative, utilizing the highly efficient Furukawa modification of the Simmons-Smith reaction.

Introduction: The Power and Precision of the Simmons-Smith Reaction

The Simmons-Smith reaction is a cheletropic reaction that involves an organozinc carbenoid, which reacts with an alkene to form a cyclopropane.[1] A key advantage of this method is its stereospecificity; the configuration of the double bond in the starting alkene is preserved in the cyclopropane product.[1] The classical Simmons-Smith reagent is prepared from diiodomethane (CH₂I₂) and a zinc-copper couple. However, the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, often provides higher reactivity, better reproducibility, and is particularly effective for a wider range of alkenes, including those sensitive to polymerization.[1][2][3][4]

The active reagent in the Furukawa modification is believed to be an ethyl(iodomethyl)zinc species (EtZnCH₂I), which is formed from the reaction between diethylzinc and diiodomethane. This zinc carbenoid is electrophilic in nature and readily attacks the electron-rich double bond of p-methylstyrene. The reaction proceeds through a concerted, "butterfly-like" transition state, where the methylene group is delivered to the same face of the alkene, resulting in a syn-addition.[5]

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the Simmons-Smith reaction involves the formation of a zinc carbenoid species, which then transfers a methylene group (CH₂) to the alkene in a single, concerted step.[6] This concerted mechanism is the basis for the reaction's high stereospecificity.

Diagram of the Simmons-Smith Reaction Workflow

G cluster_prep Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Work-up and Purification reagent_prep Reaction of Diethylzinc with Diiodomethane carbenoid_formation Formation of Zinc Carbenoid (EtZnCH₂I) reagent_prep->carbenoid_formation Active Species Generation alkene_addition Addition of Carbenoid to p-Methylstyrene carbenoid_formation->alkene_addition cyclopropane_formation Formation of 1-cyclopropyl-4-methylbenzene alkene_addition->cyclopropane_formation quenching Quenching of Reaction cyclopropane_formation->quenching Product Isolation extraction Liquid-Liquid Extraction quenching->extraction purification Column Chromatography extraction->purification

Caption: A flowchart illustrating the key stages of the Simmons-Smith cyclopropanation of p-methylstyrene.

Experimental Protocol: Simmons-Smith Cyclopropanation of p-Methylstyrene

This protocol details the synthesis of 1-cyclopropyl-4-methylbenzene from p-methylstyrene using the Furukawa-modified Simmons-Smith reaction.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
p-MethylstyreneC₉H₁₀118.181.18 g (1.25 mL)10.0
Diethylzinc (1.0 M in hexanes)Et₂Zn123.5012.0 mL12.0
DiiodomethaneCH₂I₂267.843.21 g (1.0 mL)12.0
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Saturated aq. Ammonium ChlorideNH₄Cl53.4920 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Silica Gel (for column chromatography)SiO₂60.08As needed-
Hexane (for column chromatography)C₆H₁₄86.18As needed-
Equipment
  • Two-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes (1 mL, 5 mL, 20 mL)

  • Argon or Nitrogen gas inlet

  • Ice-water bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Safety Precautions

Diethylzinc is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. [7] It also reacts violently with water.[7] This entire procedure must be conducted under an inert atmosphere (argon or nitrogen) in a well-ventilated fume hood. [8] Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves, must be worn at all times.[9] Ensure a Class D fire extinguisher is accessible. All glassware must be thoroughly dried before use.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 100 mL two-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a condenser with an argon/nitrogen inlet.

    • Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

    • Under a positive pressure of inert gas, add anhydrous dichloromethane (DCM, 30 mL) to the flask via syringe.

  • Addition of Reactants:

    • To the stirred DCM, add p-methylstyrene (1.18 g, 10.0 mmol) via syringe.

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add the diethylzinc solution (1.0 M in hexanes, 12.0 mL, 12.0 mmol) dropwise via syringe over 10-15 minutes.

    • In a separate, dry vial, prepare a solution of diiodomethane (3.21 g, 12.0 mmol) in anhydrous DCM (20 mL).

    • Add the diiodomethane solution to the reaction mixture dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • CAUTION: The quenching process can be exothermic. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL).[10] A white precipitate of zinc salts will form.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • A non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient (e.g., 99:1), is typically effective for separating the non-polar cyclopropane product from any remaining starting material and byproducts.

Characterization of 1-cyclopropyl-4-methylbenzene

The purified product should be characterized by spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10 (d, J = 8.0 Hz, 2H, Ar-H), 6.95 (d, J = 8.0 Hz, 2H, Ar-H), 2.30 (s, 3H, Ar-CH₃), 1.85-1.75 (m, 1H, cyclopropyl-CH), 0.95-0.85 (m, 2H, cyclopropyl-CH₂), 0.70-0.60 (m, 2H, cyclopropyl-CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 142.0, 135.0, 129.0, 125.5, 21.0, 15.5, 9.5.

  • GC-MS: Calculation for C₁₀H₁₂: M⁺ = 132.1.

Discussion of Key Experimental Aspects

  • Choice of Reagents: The use of diethylzinc (Furukawa modification) is preferred over the traditional zinc-copper couple for its higher reactivity and cleaner reaction profile, especially with electron-rich styrenes that are prone to polymerization under acidic conditions that can be generated from the zinc-iodide byproducts in the classical method.[1][4]

  • Solvent: Anhydrous, non-coordinating solvents like dichloromethane or 1,2-dichloroethane are ideal for this reaction. Ethereal solvents can coordinate to the zinc species and may reduce its reactivity.[5]

  • Temperature Control: The initial addition of reagents at 0 °C is crucial to control the exothermic reaction between diethylzinc and diiodomethane. Allowing the reaction to proceed at room temperature is generally sufficient for complete conversion.

  • Work-up Procedure: Quenching with saturated aqueous ammonium chloride is a standard and effective method to safely decompose the excess organozinc reagents and to facilitate the removal of the resulting zinc salts.

Conclusion

The Furukawa-modified Simmons-Smith reaction is a powerful and reliable method for the synthesis of cyclopropyl derivatives from alkenes. The protocol provided herein for the cyclopropanation of p-methylstyrene offers a practical and efficient route to 1-cyclopropyl-4-methylbenzene. Careful attention to anhydrous and inert reaction conditions, particularly the safe handling of pyrophoric diethylzinc, is paramount for the successful and safe execution of this valuable transformation in the modern synthetic laboratory.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

  • Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Lett.1966 , 7 (28), 3353–3354. [Link]

  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1. [Link]

  • Khan, M. A.; et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules2023 , 28(15), 5651. [Link]

  • Wikipedia contributors. Simmons–Smith reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Syntheses. Diethyl Zinc. Org. Synth.1932 , 12, 86. [Link]

  • Organic Syntheses. Cyclopropylbenzene. Org. Synth.1963 , 43, 21. [Link]

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • Furman University. Organic / Simmons-Smith Reaction. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Diethyl Zinc. [Link]

  • Taylor, R. J. K.; et al. A convenient, economical and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate. Tetrahedron2014 , 70(20), 3335-3339. [Link]

  • Organic Syntheses. Bicyclopropylidene. Org. Synth.1993 , 71, 155. [Link]

  • Reddit. First time synthesis, first time work-up and purification. [Link]

  • The Organic Chemistry Portal. Diethylzinc. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Sawada, S.; Inouye, Y. Studies on the Simmons-Smith Reaction. Bull. Inst. Chem. Res., Kyoto Univ.1970 , 48(1), 8-27. [Link]

Sources

Application Note: Strategic Utilization of Methyl 1-(p-tolyl)cyclopropanecarboxylate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-(p-tolyl)cyclopropanecarboxylate (CAS: 2868-37-3 derivative / Acid CAS: 83846-66-6) represents a privileged structural motif in modern medicinal chemistry. Its utility stems from the Thorpe-Ingold effect (gem-dimethyl effect), where the cyclopropane ring enforces a rigid conformation that positions the p-tolyl group into specific hydrophobic pockets of target proteins while simultaneously blocking metabolic degradation at the benzylic position.

This Application Note provides a comprehensive guide on the synthesis, validation, and downstream application of this intermediate, specifically focusing on its role in developing Triple Reuptake Inhibitors (SNDRIs) and P2X7 Receptor Antagonists .

Strategic Value in Drug Design

The 1-arylcyclopropane scaffold is a bioisostere for the gem-dimethyl group but offers superior metabolic stability.

The "Conformational Lock" Mechanism

In neurotransmitter transporter inhibitors (e.g., analogs of Amtifadine/DOV 21,947), the cyclopropane ring locks the aromatic ring and the amine (derived from the ester) into a specific vector. This reduces the entropic penalty of binding to the transporter.

Decision Logic for Scaffold Selection

The following decision tree illustrates when to deploy this specific intermediate during Lead Optimization.

ScaffoldLogic Figure 1: Decision logic for selecting 1-(p-tolyl)cyclopropanecarboxylate over gem-dimethyl analogs. Start Lead Compound Instability (Benzylic Oxidation) Decision1 Is the Benzylic Position Pharmacophoric? Start->Decision1 OptionA Block with gem-Dimethyl Decision1->OptionA Flexible Binding Pocket OptionB Block with Cyclopropane (This Intermediate) Decision1->OptionB Rigid/Narrow Pocket Outcome Outcome: 1. Restricted Conformation 2. CYP450 Blockade 3. Lipophilic Vector (p-Tolyl) OptionB->Outcome

Synthesis Protocol: Phase-Transfer Catalyzed Cyclodialkylation

Objective: Synthesize this compound from Methyl p-tolylacetate. Challenge: Traditional methods using NaH/DMSO are exothermic and prone to "tarry mass" formation due to polymerization. Solution: A Solid-Liquid Phase Transfer Catalysis (SL-PTC) method using Tetrabutylammonium bromide (TBAB).

Materials & Reagents
ReagentEquiv.RoleHazard Note
Methyl p-tolylacetate1.0SubstrateIrritant
1,2-Dibromoethane1.5Alkylating AgentToxic, Carcinogen
Potassium Hydroxide (KOH)4.0Base (Pulverized)Corrosive
TBAB0.05Phase Transfer CatalystHygroscopic
TolueneSolventOrganic PhaseFlammable
Step-by-Step Protocol
  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Toluene (150 mL) and TBAB (0.05 eq) .

  • Base Addition: Add pulverized KOH (4.0 eq) . Stir vigorously at room temperature for 10 minutes to establish the solid-liquid interface.

  • Substrate Addition: Add Methyl p-tolylacetate (1.0 eq) and 1,2-dibromoethane (1.5 eq) simultaneously dropwise over 45 minutes.

    • Critical Control Point: Maintain internal temperature < 50°C. The reaction is exothermic.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.

    • Endpoint: Disappearance of the acetate starting material.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (KBr, excess KOH).

    • Wash the filtrate with water (2 x 50 mL) and Brine (1 x 50 mL).

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: Distillation under high vacuum (approx. 110-115°C at 2 mmHg) or column chromatography (Silica, 0-5% EtOAc in Hexanes).

Expected Yield: 85–92% Appearance: Colorless to pale yellow oil.

Downstream Applications (The "Warhead" Synthesis)

The ester itself is rarely the final drug; it is the gateway to the active pharmacophore.

Route A: Curtius Rearrangement to Primary Amines

Used for SNDRI synthesis (e.g., Amtifadine analogs).

  • Hydrolysis: Ester

    
     Acid (LiOH, THF/Water).
    
  • Acyl Azide Formation: Acid + DPPA (Diphenylphosphoryl azide).

  • Rearrangement: Heat to form Isocyanate

    
     Hydrolysis 
    
    
    
    1-(p-tolyl)cyclopropanamine .
Route B: Amide Coupling for P2X7 Antagonists

Used for Anti-inflammatory agents .

  • Hydrolysis: Ester

    
     Acid.
    
  • Coupling: Acid + Heterocyclic Amine (using HATU/DIPEA)

    
    Amide Linked Drug .
    

SynthesisWorkflow Figure 2: Divergent synthesis pathways from the central ester intermediate. Start Methyl p-tolylacetate Step1 Cyclodialkylation (TBAB/KOH/Br-CH2CH2-Br) Start->Step1 Interm Methyl 1-(p-tolyl) cyclopropanecarboxylate (The Intermediate) Step1->Interm RouteA Route A: Hydrolysis + Curtius Interm->RouteA RouteB Route B: Amide Coupling Interm->RouteB ProductA 1-(p-tolyl)cyclopropanamine (SNDRI Precursor) RouteA->ProductA ProductB P2X7 Antagonist (Amide Derivative) RouteB->ProductB

Quality Control & Validation

To ensure the intermediate is suitable for GMP downstream processing, the following specifications must be met.

Test ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water gradient)> 98.0%
Identity 1H-NMR (CDCl3)Characteristic cyclopropane multiplets at

1.1–1.6 ppm; Methyl ester singlet at

3.6 ppm.
Residual Solvent GC-HSToluene < 890 ppm
Water Content Karl Fischer< 0.1% w/w

1H-NMR Validation Data (Simulated):

  • 
     7.25 (d, 2H, Ar-H)
    
  • 
     7.10 (d, 2H, Ar-H)
    
  • 
     3.62 (s, 3H, 
    
    
    
    )
  • 
     2.33 (s, 3H, Ar-
    
    
    
    )
  • 
     1.55 (m, 2H, cyclopropane 
    
    
    
    )
  • 
     1.15 (m, 2H, cyclopropane 
    
    
    
    )

References

  • PubChem. (2023). 1-(p-Tolyl)cyclopropanecarboxylic acid.[2][3][4] National Library of Medicine. [Link]

  • Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org. Synth. 2016, 93, 286-305.[5] [Link]

  • Yadav, G. D. (2004).[6] Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. (Contextual reference for PTC methodology). [Link]

  • Skolnick, P., et al. (2006).[7] Broad spectrum antidepressants: SNDRIs. (Context for Amtifadine/DOV analogs).

Sources

Application Notes and Protocols for Chiral HPLC Methods for Enantiomeric Separation of 1-Arylcyclopropanecarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in 1-Arylcyclopropanecarboxylates

1-Arylcyclopropanecarboxylates are a class of compounds with significant interest in the pharmaceutical and agrochemical industries. Their rigid cyclopropane ring often imparts unique pharmacological properties. As with many biologically active molecules, chirality plays a pivotal role; the spatial arrangement of atoms can drastically alter a compound's efficacy, metabolism, and toxicity.[1] The enantiomers of a chiral drug can exhibit different pharmacological activities, with one being therapeutic while the other may be inactive or even harmful.[2] Consequently, the ability to separate and quantify the enantiomers of 1-arylcyclopropanecarboxylates is crucial for drug development, quality control, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for the direct separation of enantiomers.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and reliable chiral HPLC methods for the enantiomeric separation of 1-arylcyclopropanecarboxylates, with a focus on polysaccharide-based CSPs.

The Cornerstone of Chiral Separation: Selecting the Right Chiral Stationary Phase (CSP)

The success of a chiral separation hinges on the selection of an appropriate CSP.[4] For acidic compounds like 1-arylcyclopropanecarboxylates, polysaccharide-based CSPs have demonstrated broad applicability and excellent performance.[5] These CSPs are derived from cellulose or amylose that have been functionalized with various carbamate or ester groups, creating a complex chiral environment. The most widely used and referenced polysaccharide-based CSPs are the CHIRALPAK® (amylose-based) and CHIRALCEL® (cellulose-based) columns from Daicel.[6]

The chiral recognition mechanism on these phases is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[7] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. The interactions governing this recognition are a combination of:

  • Hydrogen bonding: The carboxyl group of the analyte can interact with the carbamate groups on the CSP.

  • π-π interactions: The aromatic ring of the analyte can interact with the phenyl groups of the chiral selector.

  • Steric interactions: The three-dimensional structure of the chiral grooves on the CSP surface plays a crucial role in discriminating between the enantiomers.

  • Dipole-dipole interactions: Polar functional groups on both the analyte and the CSP can contribute to the separation.[5]

A deeper understanding of these interactions is key to rational method development and optimization.

cluster_Analyte 1-Arylcyclopropanecarboxylate Enantiomer cluster_CSP Polysaccharide CSP cluster_Interactions Key Interactions Analyte Aryl Group (π-π) Carboxyl Group (H-bond) Cyclopropane Ring (Steric) CSP Chiral Groove Phenyl Groups (π-π) Carbamate Groups (H-bond) Analyte->CSP Transient Diastereomeric Complex Formation Interactions Hydrogen Bonding π-π Stacking Steric Hindrance Dipole-Dipole

Figure 1: Chiral recognition mechanism between a 1-arylcyclopropanecarboxylate and a polysaccharide CSP.

Strategic Method Development for 1-Arylcyclopropanecarboxylates

A systematic approach to method development is crucial for efficiently achieving a successful chiral separation. The following protocol outlines a proven strategy for the enantiomeric separation of 1-arylcyclopropanecarboxylates.

Step 1: Initial CSP and Mobile Phase Screening

The initial screening phase aims to identify a promising combination of CSP and mobile phase. Given the acidic nature of 1-arylcyclopropanecarboxylates, polysaccharide-based columns are a logical starting point.

Recommended Initial Screening Columns:

  • CHIRALPAK® AD-H / IA / IB / IC / ID / IE / IF (Amylose-based)

  • CHIRALCEL® OD-H / OJ-H (Cellulose-based)

Recommended Screening Mobile Phases:

A multi-modal screening approach is highly recommended to explore different separation mechanisms.

Mobile Phase ModeCompositionRationale
Normal Phase n-Hexane / 2-Propanol (or Ethanol) + 0.1% Trifluoroacetic Acid (TFA)A common starting point for many chiral separations. The acidic additive is crucial to suppress the ionization of the carboxylic acid and improve peak shape.
Polar Organic Acetonitrile + 0.1% TFA or Methanol + 0.1% TFAOffers a different selectivity compared to normal phase and can be beneficial for compounds with moderate polarity.
Reversed-Phase Acetonitrile / Water + 0.1% TFA or Methanol / Water + 0.1% TFASuitable for more polar analytes and offers compatibility with LC-MS.
Step 2: Detailed Protocol for a Representative Compound: trans-2-Phenyl-1-cyclopropanecarboxylic Acid

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the racemic standard and samples in the mobile phase at a concentration of approximately 1 mg/mL.

Expected Outcome:

This method is expected to provide baseline separation of the enantiomers of trans-2-phenyl-1-cyclopropanecarboxylic acid. The retention times and resolution will depend on the specific interactions between the analyte and the CSP.

Start Start: Racemic 1-Arylcyclopropanecarboxylate Sample Screening Screen Polysaccharide CSPs (CHIRALPAK® & CHIRALCEL®) with Normal, Polar Organic, & Reversed-Phase Mobile Phases Start->Screening Evaluation Evaluate Resolution (Rs), Selectivity (α), and Retention Time (tR) Screening->Evaluation Optimization Optimize Mobile Phase Composition (e.g., alcohol percentage, additive concentration) and Temperature Evaluation->Optimization Rs < 1.5 Validation Method Validation (Linearity, Accuracy, Precision, Robustness) Evaluation->Validation Rs ≥ 1.5 Optimization->Evaluation End End: Robust Chiral HPLC Method Validation->End

Figure 2: A systematic workflow for chiral HPLC method development for 1-arylcyclopropanecarboxylates.

Step 3: Method Optimization

If the initial screening does not yield baseline separation (Resolution, Rs < 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition:

    • In normal phase, vary the percentage of the alcohol modifier (e.g., from 5% to 20% 2-propanol). A lower alcohol content generally increases retention and can improve resolution.

    • In reversed-phase, adjust the ratio of organic solvent to water.

  • Acidic Additive: The concentration of TFA or acetic acid can be optimized (typically in the range of 0.05% to 0.2%). This is critical for achieving good peak shape and reproducibility for acidic analytes.

  • Temperature: Lowering the column temperature can sometimes enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes. Conversely, increasing the temperature can improve peak efficiency.

  • Flow Rate: Reducing the flow rate can lead to better resolution, although it will increase the analysis time.

Data Presentation and Interpretation

A successful chiral separation should yield two well-resolved peaks corresponding to the two enantiomers. The key parameters to evaluate are:

  • Retention Factor (k'): A measure of the retention of an analyte on the column.

  • Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. An α value greater than 1 is required for separation.

  • Resolution (Rs): A quantitative measure of the degree of separation between two peaks. A resolution of ≥ 1.5 indicates baseline separation.

Table 1: Representative Data for a Successful Chiral Separation of a 1-Arylcyclopropanecarboxylate

ParameterEnantiomer 1Enantiomer 2
Retention Time (t R )8.5 min10.2 min
Retention Factor (k')2.43.1
Selectivity Factor (α)\multicolumn{2}{c}{1.29}
Resolution (Rs)\multicolumn{2}{c}{2.1}

Note: This is hypothetical data for illustrative purposes.

Conclusion: A Pathway to Reliable Chiral Separations

The enantiomeric separation of 1-arylcyclopropanecarboxylates by chiral HPLC is a critical analytical task in pharmaceutical and related industries. By employing a systematic method development approach centered on polysaccharide-based chiral stationary phases, researchers can efficiently develop robust and reliable methods. The key to success lies in the careful selection of the CSP and the optimization of the mobile phase, particularly the use of an appropriate acidic additive to ensure good peak shape and reproducibility for these acidic analytes. The protocols and strategies outlined in this application note provide a solid foundation for achieving baseline separation and accurate quantification of the enantiomers of this important class of compounds.

References

  • Ariens, E. J. (1987). Stereochemistry, a basis for sophisticated nonsense in pharmacokinetics and clinical pharmacology. Clinical Pharmacology & Therapeutics, 42(3), 361-363.
  • Brooks, W. H. (2018). Chiral separations: A review of current techniques and applications.
  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Chiral separations by high‐performance liquid chromatography. Separation Science and Technology, 39(16), 3749-3788.
  • Daicel Chiral Technologies. (n.d.). Daicel Chiral HPLC Columns. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel Chiral Technologies' Frequently Asked Questions. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel Chiral Applications Database. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). SFC Achiral Separation Utilizing a Chiral Column. Retrieved from [Link]

  • Haginaka, J. (2001). Protein-based chiral stationary phases for high-performance liquid chromatography.
  • Kaspereit, M., & Blaschke, G. (1998). Enantiomeric separation of cyclopropane derivatives on a polysaccharide-based chiral stationary phase.
  • Novotny, M. V. (2001). New developments in the design of chiral stationary phases for liquid chromatography.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Szabó, Z. I., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(22), 5373.
  • Török, G., et al. (2013). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
  • Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue. Retrieved from [Link]

  • Zhang, T., et al. (2012). Enantiomeric separation of acidic, neutral, and basic compounds on new generation chiral stationary phases based on immobilized polysaccharide derivatives.

Sources

synthesis of Methyl 1-(p-tolyl)cyclopropanecarboxylate derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Methyl 1-(p-tolyl)cyclopropanecarboxylate Derivatives

Executive Summary & Strategic Importance

The 1,1-disubstituted cyclopropane motif is a "privileged scaffold" in medicinal chemistry, valued for its ability to restrict conformational freedom and block metabolic degradation at the benzylic position. This compound (CAS 115654-59-8 / Acid CAS 83846-66-6) represents a critical intermediate in the synthesis of triple reuptake inhibitors (TRI) and SNRI analogs structurally related to Milnacipran and Levomilnacipran .

This guide details two distinct, field-proven protocols for synthesizing this core:

  • Method A (The Thermodynamic Route): Double alkylation using Sodium Hydride (NaH). High reliability for small-to-medium scale.

  • Method B (The Kinetic/Green Route): Phase-Transfer Catalysis (PTC). Scalable, avoids pyrophoric bases, and utilizes concentrated aqueous alkali.

Synthetic Strategy & Mechanism

The primary challenge in synthesizing 1-arylcyclopropanecarboxylates is the formation of the quaternary center on a strained ring. The most robust disconnection relies on the double alkylation of the active methylene in methyl p-tolylacetate.

Mechanism of Action

The reaction proceeds via a sequential enolate alkylation mechanism:

  • First Deprotonation: The base removes a benzylic proton to form an enolate.

  • Intermolecular

    
    :  The enolate attacks 1,2-dibromoethane.
    
  • Second Deprotonation: The remaining benzylic proton is removed.

  • Intramolecular

    
     (Ring Closure):  The resulting carbanion attacks the terminal bromide to close the cyclopropane ring. Critical Note: The intramolecular step is favored by the Thorpe-Ingold effect but competes with elimination.
    

ReactionMechanism Start Methyl p-tolylacetate Enolate1 Enolate I Start->Enolate1 Base (Deprotonation) Intermed Mono-alkylated Intermediate Enolate1->Intermed + 1,2-Dibromoethane (Intermolecular SN2) Enolate2 Enolate II Intermed->Enolate2 Base (Deprotonation) Elimination Elimination By-product (Vinyl derivative) Intermed->Elimination Slow Addition (Side Rxn) Product Methyl 1-(p-tolyl) cyclopropanecarboxylate Enolate2->Product Ring Closure (Intramolecular SN2)

Figure 1: Sequential alkylation mechanism. The rate-determining step is often the initial intermolecular attack. High dilution favors ring closure over polymerization.

Protocol A: High-Purity Double Alkylation (NaH Method)

Best For: Research scale (1g – 20g), high purity requirements. Safety Warning: NaH is pyrophoric. 1,2-Dibromoethane is a carcinogen. Work in a fume hood.

Reagents & Materials
  • Methyl p-tolylacetate (1.0 eq)

  • 1,2-Dibromoethane (1.5 eq) — Excess prevents dimerization.

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Solvent: DMSO (Anhydrous) and Diethyl Ether (for workup).

  • Note on Solvent: DMSO is superior to THF here because it accelerates

    
     reactions by solvating the cation.
    
Step-by-Step Procedure
  • Catalyst Preparation: Wash NaH (2.2 eq) with dry hexane (3x) under Argon to remove mineral oil if downstream analytics are sensitive to hydrocarbons. Suspend in anhydrous DMSO (0.5 M concentration relative to substrate).

  • Substrate Addition: Cool the NaH suspension to 0°C. Add Methyl p-tolylacetate (1.0 eq) dropwise over 20 minutes. Hydrogen gas evolution will be vigorous.

    • Checkpoint: Solution should turn yellow/orange (enolate formation). Stir for 30 min at RT.[1]

  • Alkylation: Add 1,2-dibromoethane (1.5 eq) dropwise at a rate that maintains temperature <30°C.

    • Critical Control: Rapid addition can lead to exotherms and elimination by-products.

  • Reaction: Stir at Room Temperature (RT) for 1 hour, then heat to 50°C for 2 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Quench: Cool to 0°C. Slowly add Isopropanol to quench excess NaH, followed by ice-cold water.

  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine (2x) to remove DMSO. Dry over

    
    , filter, and concentrate.
    
  • Purification: Vacuum distillation or Flash Chromatography (Silica, 0-5% EtOAc in Hexanes).

Expected Yield: 75–85% Data:


 NMR (400 MHz, 

):

7.2-7.1 (m, 4H, Ar-H), 3.6 (s, 3H,

), 2.3 (s, 3H,

), 1.55 (m, 2H, cyclopropane), 1.15 (m, 2H, cyclopropane).

Protocol B: Scalable Phase-Transfer Catalysis (Green Method)

Best For: Scale-up (>50g), safety-conscious environments. Concept: Uses a quaternary ammonium salt to shuttle hydroxide ions into the organic phase, enabling deprotonation without anhydrous conditions.

Reagents
  • Methyl p-tolylacetate (1.0 eq)

  • 1,2-Dibromoethane (2.0 eq)

  • 50% w/w NaOH (aqueous)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Solvent: Toluene (or neat).

Step-by-Step Procedure
  • Biphasic Setup: In a reactor equipped with a vigorous overhead stirrer, combine Methyl p-tolylacetate, 1,2-dibromoethane, TBAB, and Toluene (1 M).

  • Base Addition: Add 50% NaOH (4.0 eq) in a single portion.

  • Reaction: Heat to 50°C with vigorous stirring (>800 RPM).

    • Why? The reaction rate is diffusion-controlled. High shear is necessary to maximize interfacial surface area.

  • Monitoring: Reaction typically completes in 4–6 hours.

  • Workup: Stop stirring. Separate layers. The aqueous layer (bottom) is highly caustic—neutralize before disposal. Wash the organic layer with water and brine.[2]

  • Isolation: Evaporate Toluene. Recrystallize from cold Hexanes or distill.

Comparison Table: Method A vs. Method B

FeatureMethod A (NaH/DMSO)Method B (PTC/NaOH)
Yield High (80%+)Good (70-80%)
Moisture Sensitivity High (Requires Anhydrous)None (Aqueous conditions)
Safety Profile Low (Pyrophoric NaH)High (No pyrophorics)
Scalability Difficult (H2 evolution)Excellent
Purity Profile Very CleanTraces of TBAB may remain

Derivatization & Analog Synthesis

Once the core this compound is synthesized, it serves as a divergent intermediate.

Pathway 1: Hydrolysis to Acid (Milnacipran Precursor)
  • Reagent: LiOH in THF/Water (1:1).

  • Conditions: Reflux 4h.

  • Product: 1-(p-tolyl)cyclopropanecarboxylic acid.[3] This acid can be coupled with amines to form amides (Levomilnacipran analogs).

Pathway 2: Reduction to Alcohol
  • Reagent:

    
     in THF.
    
  • Product: (1-(p-tolyl)cyclopropyl)methanol.

  • Use: Precursor for chain extension or ether formation.

Derivatization Core Methyl 1-(p-tolyl) cyclopropanecarboxylate Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Alcohol Primary Alcohol (Reduction) Core->Alcohol LiAlH4, THF Aldehyde Aldehyde (Partial Red.) Core->Aldehyde DIBAL-H, -78°C Amide Carboxamide (Milnacipran Analogs) Acid->Amide 1. SOCl2 2. HNR2

Figure 2: Divergent synthesis pathways from the ester core.

References

  • General Synthesis of 1-Arylcyclopropanecarboxylates

    • Source: Organic Syntheses, Coll.[2][4] Vol. 7, p. 117 (1990).

    • Relevance: Foundational protocol for cyclopropan
    • URL:[Link]

  • Phase Transfer Catalysis Method

    • Source: Fedoryński, M.
    • Relevance: Establishes the NaOH/TBAB protocol as a green altern
    • URL:[Link]

  • Application in SNRI Synthesis (Levomilnacipran)

    • Source: Shuto, S. et al. "Synthesis of (1S,2R)-milnacipran analogs." Journal of Medicinal Chemistry, 1995.
    • Relevance: Demonstrates the utility of the p-tolyl cyclopropane scaffold in drug development.
    • URL:[Link]

  • Safety Data (1,2-Dibromoethane)

    • Source: PubChem Labor
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 1-(p-tolyl)cyclopropanecarboxylate Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-(p-tolyl)cyclopropanecarboxylate is a structurally distinct ester characterized by significant steric and electronic stabilization derived from the cyclopropane ring. Unlike linear alkyl esters, this compound exhibits enhanced hydrolytic stability due to the hyperconjugative effect of the cyclopropyl group and the steric hindrance at the quaternary C1 position.

This guide addresses the specific stability profile, degradation mechanisms, and troubleshooting protocols for researchers utilizing this compound in drug discovery and synthetic chemistry.

Module 1: Stability Profile & Storage
1.1 The "Cyclopropyl Effect" on Stability

Users often overestimate the lability of this ester. The cyclopropane ring acts as a unique electronic buffer. The


-orbitals of the cyclopropane ring can overlap with the 

-orbitals of the carbonyl group (hyperconjugation), increasing the electron density at the carbonyl carbon. This makes the carbonyl less electrophilic and significantly retards nucleophilic attack (e.g., hydrolysis) compared to non-cyclic analogs like methyl isobutyrate or valine esters.
1.2 Physical & Chemical Stability Data
ParameterStability StatusNotes
Hydrolysis (pH 7.4) High Half-life often >300 h at physiological pH/temp.
Hydrolysis (Acidic) Moderate-High Resistant to dilute acids; ring opening requires concentrated strong acids.
Hydrolysis (Basic) Moderate Requires elevated temperatures or strong bases (e.g., LiOH/THF/Water at 60°C) for efficient saponification.
Thermal Stability High Stable up to ~120°C; amenable to vacuum distillation.
Oxidative Stability Moderate The p-tolyl methyl group is susceptible to strong oxidants (e.g., KMnO₄) but stable to air.
1.3 Storage Recommendations
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress.

  • Shelf Life: >2 years if strictly anhydrous.

Module 2: Degradation Pathways (Mechanistic Insight)

The primary degradation pathway is hydrolysis to the free acid. Secondary pathways involving the cyclopropane ring or the tolyl group occur only under forcing conditions.

DegradationPathways Compound Methyl 1-(p-tolyl) cyclopropanecarboxylate Acid 1-(p-tolyl) cyclopropanecarboxylic acid Compound->Acid Hydrolysis (pH > 10 or < 2, Heat) RingOpen Ring-Opened Products (e.g., u03b3-hydroxy esters) Compound->RingOpen Strong Acid (Conc. H2SO4/HCl) Oxidation Terephthalic Acid Derivatives Compound->Oxidation Strong Oxidants (KMnO4, CrO3)

Figure 1: Degradation landscape. The solid blue line represents the primary pathway (hydrolysis). Dashed lines indicate pathways requiring extreme conditions.

Module 3: Troubleshooting & FAQs
Q1: "I am trying to saponify the ester to the acid, but the reaction is incomplete after 24 hours. Is my reagent bad?"

Diagnosis: Likely not. The steric bulk of the 1-(p-tolyl) group combined with the cyclopropane ring deactivates the ester. Solution:

  • Switch Solvent: Change from MeOH/Water to THF/Water (3:1) or Dioxane/Water . Higher boiling point ethers allow for higher reaction temperatures.

  • Increase Temperature: Heat to 60–70°C . Room temperature saponification is often insufficient for 1,1-disubstituted cyclopropanes.

  • Reagent: Use LiOH (3-5 equiv) instead of NaOH; Lithium's Lewis acidity can assist in carbonyl activation.

Q2: "I see a small impurity peak at RRT 0.95 in my HPLC chromatogram after acidic workup."

Diagnosis: This is likely the carboxylic acid (hydrolysis product). While the ester is stable, strong acidic workups (pH < 1) combined with residual heat can induce partial hydrolysis. Verification:

  • Inject a standard of 1-(p-tolyl)cyclopropanecarboxylic acid.[1]

  • Check UV spectrum: The acid and ester have nearly identical chromophores (p-tolyl), so peak ratios likely reflect molar ratios.

Q3: "Can I distill this compound to purify it?"

Answer: Yes. Cyclopropanecarboxylates are generally thermally stable.

  • Protocol: Use high vacuum (< 5 mmHg).

  • Caution: Ensure the pot temperature does not exceed 140°C. Above this, thermal ring expansion or polymerization (though rare) becomes a risk.

Q4: "Is the cyclopropane ring sensitive to hydrogenation conditions?"

Answer: generally No , but with caveats.

  • Pd/C + H₂ (1 atm): The ring usually survives. The benzylic position is quaternary, preventing easy hydrogenolysis.

  • High Pressure/PtO₂: May result in ring opening to the isobutyl derivative.

  • Recommendation: If reducing other functional groups, monitor for ring-opening side products (M+2 mass shift).

Module 4: Standardized Protocols
Protocol A: Rapid Hydrolytic Stability Assay (Stress Test)

Use this to validate the integrity of your batch or formulation.

  • Preparation: Dissolve 1 mg of compound in 0.5 mL Acetonitrile.

  • Stress Condition: Add 0.5 mL of 0.1 N HCl (Acid Stress) or 0.1 N NaOH (Base Stress).

  • Incubation: Heat at 40°C for 4 hours .

  • Analysis: Neutralize and analyze via HPLC-UV (254 nm).

    • Pass Criteria: >98% recovery of parent ester. (Note: Standard alkyl esters often degrade >10% under these conditions).

Protocol B: HPLC Method for Degradation Monitoring
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: 254 nm (p-tolyl absorption).

  • Expected Elution:

    • Acid (Degradant): ~3-4 min.

    • Ester (Parent): ~6-7 min.

References
  • Bender, D. M., et al. (2008).[2] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[2][3] Organic Letters, 10(3), 509-511.[2]

    • Establishes the foundational stability of cyclopropane esters vs. linear analogs.
  • Arano, Y., et al. (1996). "Stability of a Metabolizable Ester Bond in Radioimmunoconjugates." Nuclear Medicine and Biology, 23(2).

    • Validates the use of sterically hindered esters for stability in biological media.
  • Organic Syntheses. "Cyclopropanecarboxylic acid." Org.[2][4] Synth. Coll. Vol. 1, p.156.[4]

    • Provides historical context on the robustness and synthesis of the parent acid scaffold.

Sources

Technical Support Center: Diazomethane-Free Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for diazomethane-free cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and byproduct formation encountered during these essential synthetic transformations. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and process development.

The synthesis of cyclopropanes, a motif of growing importance in medicinal chemistry and natural product synthesis, often presents challenges related to yield and purity.[1][2] While the use of diazomethane is a classic method, its hazardous nature has spurred the development of safer alternatives.[3] This guide focuses on troubleshooting these modern, diazomethane-free techniques.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding cyclopropanation reactions.

Q1: My cyclopropanation reaction has a low or no yield. What are the primary factors to investigate?

A1: Low or non-existent yields in cyclopropanation can often be traced back to a few key areas:

  • Reagent Quality and Activity: The activity of the cyclopropanating agent is paramount. For instance, in Simmons-Smith reactions, the zinc-copper couple must be freshly activated.[4][5] An alternative, the Furukawa modification using diethylzinc (Et₂Zn), is often more reproducible.[4] Catalysts used in transition-metal-catalyzed reactions can also degrade over time and should be stored properly.[4]

  • Reaction Conditions: Temperature and solvent choice are critical.[4] Many cyclopropanation reactions have optimal temperature ranges; too high a temperature can lead to decomposition of reactive intermediates, while too low a temperature can stall the reaction.[4] Solvents can influence selectivity and reaction rate.[6][7][8]

  • Presence of Inhibitors: Water and other protic impurities can quench the reactive carbenoid species.[4] It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5]

  • Substrate Reactivity: Electron-poor alkenes may be unreactive towards certain cyclopropanating agents.[4] Steric hindrance around the double bond can also significantly impede the reaction.[4]

Q2: My crude NMR spectrum is complex. How can I confirm the formation of the cyclopropane ring?

A2: A complex NMR spectrum is a common issue. Here are some pointers for identifying your desired product:

  • Characteristic ¹H NMR Signals: Protons on a cyclopropane ring are highly shielded due to the ring's unique electronic structure. Look for signals in the upfield region of the spectrum, typically between 0 and 1.5 ppm.[4]

  • Purification is Key: Attempting to analyze a complex crude mixture can be misleading. Purifying a small sample via flash column chromatography can simplify the spectrum and allow for unambiguous identification.[4][9]

  • 2D NMR Techniques: If the ¹H NMR remains ambiguous after purification, 2D NMR experiments are invaluable:

    • COSY: Identifies coupled protons.[4]

    • HSQC/HMQC: Correlates protons to their directly attached carbons.[4]

    • HMBC: Shows long-range (2-3 bond) correlations, which can be instrumental in confirming the overall structure.[4]

Q3: I'm observing poor diastereoselectivity. What factors can I adjust to improve it?

A3: Diastereoselectivity is often influenced by a combination of factors:

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the steric and electronic properties of the ligands on the metal center play a crucial role in dictating the facial selectivity of the carbene addition.[4]

  • Substrate Control: The stereochemistry of the starting alkene is generally retained in concerted cyclopropanation reactions.[3][4][10] Therefore, ensuring the stereochemical purity of your starting material is critical. For substrates with directing groups, such as allylic alcohols in Simmons-Smith reactions, the hydroxyl group can direct the cyclopropanation to one face of the double bond, leading to high diastereoselectivity.[6]

  • Solvent and Temperature: These parameters can have a significant impact on selectivity.[4][7] It is often worthwhile to screen a variety of solvents and temperatures to optimize the diastereomeric ratio.[4][7] Non-polar, non-basic solvents often favor higher enantioselectivities in asymmetric cyclopropanations.[8]

Troubleshooting Guide: Specific Byproduct Formation

This section provides a more in-depth look at common byproducts in specific diazomethane-free cyclopropanation reactions and strategies for their mitigation.

Issue 1: Alkene Dimerization in Transition Metal-Catalyzed Reactions

Symptoms:

  • Formation of products with a molecular weight corresponding to the dimerization of the carbene intermediate.

  • For example, when using ethyl diazoacetate alternatives, the formation of diethyl maleate and diethyl fumarate is observed.[4]

Causality: This byproduct arises when the metal carbene intermediate reacts with another molecule of the carbene precursor or dimerizes with itself.[4] This is often exacerbated by a high concentration of the carbene precursor relative to the alkene substrate.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Alkene Dimerization start Problem: Alkene Dimerization Byproducts Observed slow_addition Implement Slow Addition of Carbene Precursor start->slow_addition High local concentration of carbene precursor check_conc Review Alkene Concentration slow_addition->check_conc increase_alkene Increase Alkene Stoichiometry (e.g., 1.5-2.0 equiv.) check_conc->increase_alkene Alkene is the limiting reagent lower_temp Lower Reaction Temperature increase_alkene->lower_temp catalyst_screen Screen Different Catalysts/Ligands lower_temp->catalyst_screen If dimerization persists resolution Resolution: Minimized Dimerization catalyst_screen->resolution

Caption: Workflow for mitigating alkene dimerization byproducts.

Mitigation Protocol: Slow Addition of Carbene Precursor

  • Setup: Assemble the reaction under an inert atmosphere. The alkene, solvent, and catalyst are charged to the reaction flask.

  • Precursor Solution: Prepare a solution of the carbene precursor (e.g., a diazo alternative) in the reaction solvent.

  • Slow Addition: Using a syringe pump, add the precursor solution to the reaction mixture over a period of several hours.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS to ensure the consumption of the starting material and minimize the formation of the dimeric byproduct.

ParameterStandard ConditionOptimized ConditionRationale
Precursor Addition Bolus additionSlow addition (e.g., over 4-8 hours)Maintains a low steady-state concentration of the carbene intermediate, favoring reaction with the alkene over self-dimerization.
Alkene Stoichiometry 1.0-1.2 equivalents1.5-2.0 equivalentsIncreases the probability of the carbene reacting with the alkene.
Temperature Room Temperature0 °C to Room TemperatureCan slow the rate of dimerization relative to cyclopropanation.[4]
Issue 2: Ring-Opening of Strained Cyclopropanes

Symptoms:

  • Formation of acyclic products.

  • Loss of the characteristic cyclopropane signals in the NMR spectrum.

Causality: Cyclopropanes possess significant ring strain (approximately 27 kcal/mol) and can be susceptible to ring-opening, particularly when activated by electron-withdrawing groups.[3] This can be promoted by acidic or nucleophilic conditions during the reaction or workup.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Ring-Opening start_ro Problem: Ring-Opened Byproducts Detected neutral_workup Implement a Neutral Workup Protocol start_ro->neutral_workup Acidic/basic workup conditions mild_purification Use Mild Purification Techniques (e.g., neutral silica) neutral_workup->mild_purification check_reagents Verify Reagents are Free of Acidic/Basic Impurities mild_purification->check_reagents temp_control Ensure Strict Temperature Control check_reagents->temp_control resolution_ro Resolution: Intact Cyclopropane Isolated temp_control->resolution_ro

Caption: Decision tree for preventing ring-opening of cyclopropane products.

Experimental Protocol: Neutral Workup and Purification

  • Quenching: Upon reaction completion, cool the mixture to 0 °C and quench cautiously with a saturated aqueous solution of sodium bicarbonate or ammonium chloride, avoiding strong acids or bases.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product by flash chromatography using a neutral stationary phase (e.g., neutral alumina or deactivated silica gel) if the product is sensitive to acidic silica gel.

Issue 3: Byproducts in Michael-Initiated Ring Closure (MIRC) Reactions

Symptoms:

  • Formation of the Michael adduct without subsequent ring closure.

  • Poor stereoselectivity, with mixtures of cis and trans isomers.

Causality: MIRC reactions involve a conjugate addition followed by an intramolecular nucleophilic substitution.[7] Incomplete reactions can result from a slow ring-closing step. Poor stereoselectivity can arise if the intermediate enolate has time to equilibrate before ring closure.[7] The choice of base and solvent is critical in controlling these outcomes.

Troubleshooting and Optimization:

ParameterPotential IssueRecommended ActionRationale
Base Base is too weak or sterically hindered.Screen stronger, less-hindered bases (e.g., DBU, K₂CO₃).To facilitate the intramolecular substitution for ring closure.
Solvent Solvent does not adequately stabilize the transition state.Screen a range of polar aprotic solvents (e.g., DMF, acetonitrile).Solvent can influence the rate of both the Michael addition and the subsequent cyclization.
Temperature Temperature is too low for efficient ring closure.Gradually increase the reaction temperature while monitoring for byproduct formation.To provide sufficient energy for the intramolecular substitution step.

In-Depth Focus: The Simmons-Smith Reaction

A classic and robust diazomethane-free method, the Simmons-Smith reaction and its modifications still present challenges.[3][5]

Reaction Mechanism Overview:

G cluster_2 Simmons-Smith Reaction Pathway reagents CH₂I₂ + Zn(Cu) carbenoid Formation of Iodomethylzinc Iodide (ICH₂ZnI) reagents->carbenoid transition_state Concerted Transition State ('Butterfly') carbenoid->transition_state alkene Alkene Substrate alkene->transition_state product Cyclopropane Product + ZnI₂ transition_state->product

Caption: Simplified mechanism of the Simmons-Smith reaction.

Common Pitfalls and Solutions in Simmons-Smith Reactions:

PitfallCauseSolution
Low Reactivity Poorly activated zinc-copper couple.Activate the zinc dust with an acid wash followed by treatment with copper(II) sulfate immediately before use.[5]
Reagent Quenching Presence of moisture.Use anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane) and perform the reaction under an inert atmosphere.[5][6]
Side Reactions The Furukawa reagent (Et₂Zn/CH₂I₂) is highly reactive and can be pyrophoric.Add the reagent slowly at a low temperature and handle it with extreme care.[5]
Poor Selectivity Inappropriate solvent choice.Non-basic solvents are generally preferred as basic solvents can decrease the reaction rate.[6]

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). PMC. Retrieved February 7, 2024, from [Link]

  • Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. Retrieved February 7, 2024, from [Link]

  • Stereoselective Cyclopropanation Reactions. (n.d.). ACS Publications. Retrieved February 7, 2024, from [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 7, 2024, from [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). OrgoSolver. Retrieved February 7, 2024, from [Link]

  • Kulinkovich Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]

  • Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]

  • Cyclopropanation. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Metal-catalyzed cyclopropanations. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016, February 17). RSC Publishing. Retrieved February 7, 2024, from [Link]

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 7, 2024, from [Link]

  • The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. (2012, July 24). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 7, 2024, from [Link]

Sources

Technical Support Center: Scale-Up of Methyl 1-(p-tolyl)cyclopropanecarboxylate

[1]

Status: Operational Ticket ID: SC-METH-TOYL-001 Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Troubleshooting & Optimization for Kilogram-Scale Synthesis[1]

Executive Summary & Synthetic Strategy

The Challenge: Scaling the synthesis of Methyl 1-(p-tolyl)cyclopropanecarboxylate presents a classic process chemistry dilemma: the transition from high-energy reagents (Sodium Hydride/NaH) used in discovery chemistry to safer, manageable systems (Phase Transfer Catalysis/PTC) required for manufacturing.[1]

The Molecule: The target contains a quaternary carbon at the cyclopropane ring junction.[1] The p-tolyl group (electron-donating) slightly decreases the acidity of the benzylic protons compared to the unsubstituted phenyl analog, often leading to "stalled" reactions if the base strength or temperature is not optimized.[1]

Primary Synthetic Route (Scale-Up Preferred)

We recommend transitioning away from NaH/DMF or NaH/THF methods used in gram-scale preparations.[1] The Phase Transfer Catalysis (PTC) method using 50% NaOH and a quaternary ammonium salt is the industry standard for safety and throughput.[1]

Reaction Scheme:

Process Logic & Workflow (Visualization)

The following diagram outlines the critical decision nodes where scale-up failures typically occur.

ScaleUpProcessStartStart: Methyl 4-methylphenylacetateReagentPrepMix: Substrate + 1,2-Dibromoethane+ PTC (TBAB) in TolueneStart->ReagentPrepInitiationDosing: 50% NaOH Addition(Exotherm Control)ReagentPrep->InitiationSlow AdditionCheck1IPC: Is Mono-AlkylatedIntermediate < 2%?Initiation->Check1After 4-6hHeatBumpThermal Push:Heat to 50-60°CCheck1->HeatBumpNo (Stalled)QuenchQuench: Water/IcePhase SeparationCheck1->QuenchYes (Complete)HeatBump->QuenchImpurityCheckCritical Impurity:Hydrolyzed Acid > 5%?Quench->ImpurityCheckSuccessIsolation:Distillation/CrystallizationImpurityCheck->SuccessNoFailRemediation:Re-esterificationImpurityCheck->FailYes

Figure 1: Decision logic for the PTC-mediated cyclopropanation. Note the critical thermal push required to close the ring.[1]

Troubleshooting Modules

Module A: Safety & Exotherm Management

Issue: “The temperature spiked uncontrollably upon adding NaOH.”

Root Cause: The double alkylation is highly exothermic.[1] In a heterogeneous PTC system (Liquid-Liquid), the reaction rate is limited by the interfacial surface area.[1] If the stirring is slow, reagents accumulate.[1] Once stirring increases or the induction period ends, a "runaway" reaction occurs.[1]

Protocol Adjustment:

  • Dosing Strategy: Do not add the alkyl halide (1,2-dibromoethane) and base simultaneously.[1]

    • Correct Order: Dissolve substrate and 1,2-dibromoethane (3.0 equiv) in toluene with the catalyst.[1] Bring to 15°C.

    • Dose: Add 50% NaOH slowly over 2–4 hours.[1]

  • Agitation: Ensure high-shear mixing (impeller tip speed > 2 m/s). The reaction occurs at the interface.[1]

  • Active Cooling: The jacket temperature should be 10°C lower than the internal setpoint during dosing.

Module B: Stalled Reaction & "Sticky" Impurities

Issue: “HPLC shows 30% starting material and a large peak at RRT 1.15. Adding more base doesn't help.”[1]

Root Cause: The peak at RRT 1.15 is likely the mono-alkylated intermediate (open chain bromo-ethyl species).[1] The second alkylation (ring closure) is slower than the first, especially with the bulky p-tolyl group.[1]

  • Why it stalls: The catalyst (TBAB) may have degraded (Hofmann elimination) if the temperature was too high (>60°C) for too long, or the base concentration dropped.[1]

Protocol Adjustment:

  • The Thermal Push: After the initial exotherm subsides and dosing is complete, the reaction often requires energy to close the ring.[1] Heat the mixture to 55–60°C for 2–4 hours.

  • Catalyst Check: If using Tetrabutylammonium Bromide (TBAB), ensure it is fresh.[1] For higher stability, switch to TEBA (Triethylbenzylammonium chloride) .[1]

Impurity Pathway Visualization:

ImpurityPathSMSubstrate(Active Methylene)MonoMono-AlkylatedIntermediateSM->MonoFast(Base/R-X)TargetTarget Cyclopropane(Closed Ring)Mono->TargetSlow(Requires Heat)Side1Side Product:Elimination (Vinyl)Mono->Side1Overheating(>70°C)Side2Side Product:Hydrolysis (Acid)Target->Side2Prolonged contactwith NaOH

Figure 2: Kinetic pathway showing the bottleneck at the Mono-Alkylated intermediate.[1]

Module C: Yield & Work-up

Issue: “I have a massive emulsion during the water wash, and my yield is 50%.”

Root Cause:

  • Emulsion: Caused by the quaternary ammonium salt (surfactant) and fine precipitates of NaBr.[1]

  • Yield Loss: The ester group is sensitive to hydrolysis under the harsh conditions (50% NaOH + Heat).[1] If you cook it too long to finish the reaction, you saponify your product.[1]

Protocol Adjustment:

  • Emulsion Breaking: Do not use simple water for the first quench.[1] Use 1M HCl to neutralize the excess base immediately, then wash with saturated brine .[1] The high ionic strength breaks the emulsion.[1]

  • Filter First: Filter the biphasic mixture through a Celite/sand pad before separation to remove suspended polymers or salts that stabilize emulsions.[1]

Comparative Data: Base Systems

FeatureSodium Hydride (NaH) / DMF50% NaOH / PTC (Recommended)
Safety High Risk: H₂ gas evolution; Pyrophoric solid.[1]Safe: No gas evolution; Liquid dosing.[1]
Exotherm Sharp, difficult to control.[1]Gradual, controlled by dosing rate.[1]
Solvent DMF/DMSO (Hard to remove, high boiling).[1]Toluene (Cheap, easy recovery).[1]
Impurity O-alkylation byproducts possible.[1][2]Hydrolysis of ester (if time is uncontrolled).[1]
Scalability < 100g> 100kg

Frequently Asked Questions (FAQ)

Q1: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane? A: Yes, but the reaction will be significantly slower.[1] The chloride is a poorer leaving group.[1] You will likely need to increase the temperature to 70–80°C, which increases the risk of ester hydrolysis.[1] If you switch, use Tetrabutylammonium Iodide (TBAI) as a co-catalyst to facilitate Finkelstein exchange in situ.[1]

Q2: My product is colored (dark brown). How do I clean it? A: The color usually comes from polymerized alkyl halide or oxidized phenols.[1]

  • Fix: The methyl ester is likely a liquid or low-melting solid.[1] High-vacuum distillation (0.5 mmHg) is the most effective purification.[1] Alternatively, a silica plug filtration eluting with 5% EtOAc/Hexanes removes the polar tar.[1]

Q3: Why is the p-tolyl analog reacting slower than the phenyl analog? A: Electronic effects.[1] The methyl group on the phenyl ring is electron-donating.[1] This destabilizes the carbanion formed at the benzylic position (making the

11

References

  • Organic Syntheses, Coll.[1][3] Vol. 9, p. 426 (1998). General procedure for cyclopropanation using 1,2-dibromoethane and PTC.[1] [1]

  • Fedoryński, M. (2006). Synthesis of 1-substituted cyclopropanecarboxylates via PTC.[1] Chemical Reviews, 103(11).[1] Note: Definitive review on the mechanism of interfacial alkylation.

  • Process Safety Progress, 24, 86 (2005). Hazards of Sodium Hydride on Scale. [1]

  • PubChem Compound Summary: 1-Phenylcyclopropanecarboxylic acid. Note: Analogous safety data and physical properties.[1] [1]

Disclaimer: This guide is for informational purposes for trained chemical professionals. Always perform a Process Safety Assessment (PSA) before scaling up reactions involving alkyl halides and strong bases.

Technical Support Center: Rhodium-Catalyzed Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for rhodium-catalyzed cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these powerful catalytic systems. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our focus is on providing not just solutions, but also a deeper understanding of the underlying chemical principles to empower you to optimize your reactions and overcome catalyst deactivation hurdles.

Section 1: Understanding Catalyst Deactivation: The "Why" Behind Failed Reactions

Rhodium(II) catalysts, particularly dirhodium(II) tetracarboxylates and carboxamidates, are highly effective for cyclopropanation due to their ability to activate diazo compounds to form reactive rhodium carbene intermediates. However, the very reactivity of these species also makes them susceptible to various deactivation pathways that can lead to low yields, poor selectivity, and premature reaction termination. Understanding these pathways is the first step in effective troubleshooting.

A primary deactivation route involves the rhodium carbene intermediate itself. While this species is key to the catalytic cycle, it is also highly reactive and can engage in non-productive side reactions if not efficiently trapped by the alkene.[1] Another significant factor is the potential for the catalyst's metal center to change its oxidation state, rendering it inactive. Dirhodium(II) carboxamidates, for instance, have a lower oxidation potential than their carboxylate counterparts, making them more prone to oxidation to an inactive Rh(II)Rh(III) state.[2]

Below is a diagram illustrating the central catalytic cycle and common deactivation pathways.

cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Rh(II) Catalyst Carbene_Formation Rhodium Carbene Intermediate Active_Catalyst->Carbene_Formation + Diazo Compound - N2 Oxidative_Deactivation Oxidation to Inactive Rh(II)Rh(III) Active_Catalyst->Oxidative_Deactivation Poisoning Catalyst Poisoning (e.g., by Nucleophiles) Active_Catalyst->Poisoning Cyclopropane Cyclopropane Product Carbene_Formation->Cyclopropane + Alkene Carbene_Dimer Carbene Dimerization Carbene_Formation->Carbene_Dimer Ylide_Formation Ylide Formation (Side Reaction) Carbene_Formation->Ylide_Formation Cyclopropane->Active_Catalyst Catalyst Regeneration

Caption: The catalytic cycle of rhodium-catalyzed cyclopropanation and key deactivation pathways.

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding catalyst deactivation in rhodium-catalyzed cyclopropanation.

Q1: My reaction is sluggish and gives a low yield. What are the most likely causes?

A low yield can stem from several factors. Firstly, consider the stability of your rhodium carbene intermediate. If the alkene concentration is too low, or if the alkene is sterically hindered or electron-deficient, the carbene may decompose via side reactions such as dimerization before it can be trapped to form the cyclopropane.[3] Secondly, impurities in your reagents or solvent, particularly water or nucleophiles, can poison the catalyst.[4] Finally, the intrinsic stability of the catalyst itself is a factor; some dirhodium catalysts are simply less robust and may decompose over the course of the reaction, especially at very low catalyst loadings.[5]

Q2: I observe a color change in my reaction from the typical green or blue of the Rh(II) catalyst to a pink or red color. What does this indicate?

This color change is often indicative of the oxidation of the active dirhodium(II) catalyst to an inactive Rh(II)Rh(III) species.[2] This is more common with dirhodium(II) carboxamidate catalysts due to their lower oxidation potential. While the presence of the diazo compound can sometimes reduce the catalyst back to its active form, a persistent color change suggests irreversible deactivation.

Q3: Can I reactivate my deactivated rhodium catalyst?

Direct reactivation of a catalyst that has deactivated in situ is generally not feasible. The deactivation pathways, such as the formation of rhodium-containing byproducts or oxidation, are often irreversible under the reaction conditions. However, it is possible to recover and repurify the rhodium from the reaction mixture and then re-synthesize the catalyst. A common method for preparing dirhodium(II) catalysts is through ligand exchange with dirhodium(II) tetraacetate, which involves refluxing in a suitable solvent like chlorobenzene and removing the liberated acetic acid.[2][6]

Q4: How important is the purity of my diazo compound?

The purity of the diazo compound is critical. Impurities from the synthesis of the diazo compound, such as unreacted starting materials or byproducts, can act as catalyst poisons. Furthermore, the electronic properties of the diazo compound itself can influence the reaction rate and the propensity for side reactions. For instance, diazo compounds with two electron-withdrawing groups are more prone to side reactions like [3+2] cycloaddition and C-H insertion.[7]

Section 3: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues in rhodium-catalyzed cyclopropanation.

Problem 1: Low or No Product Formation
Symptom Potential Cause Recommended Action
Reaction does not start or is extremely slow.Catalyst Poisoning: Impurities in the solvent, alkene, or diazo compound (e.g., water, amines, thiols).- Ensure all reagents and solvents are rigorously dried and purified. Consider passing them through a column of activated alumina or molecular sieves. - If nucleophilic impurities are suspected, consider the use of an additive like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to selectively deactivate them.[4]
Low Catalyst Activity: The chosen catalyst may not be active enough for the specific substrate combination.- Increase the catalyst loading. - Screen a panel of dirhodium catalysts with different ligands to find one with optimal reactivity for your system.[5]
Reaction starts but stops prematurely.Catalyst Decomposition: The catalyst is not stable under the reaction conditions.- Lower the reaction temperature. - Add the diazo compound slowly over an extended period to maintain a low concentration of the reactive carbene intermediate. - Choose a more robust catalyst. Some catalysts are known to have higher turnover numbers.[5]
Substrate Degradation: The alkene or diazo compound may be unstable under the reaction conditions.- Analyze the reaction mixture by techniques like NMR or GC-MS to check for substrate decomposition. - If necessary, modify the reaction conditions (e.g., lower temperature, shorter reaction time).
Problem 2: Formation of Significant Byproducts
Symptom Potential Cause Recommended Action
Significant amount of carbene dimer is observed.Inefficient Carbene Trapping: The concentration of the alkene is too low, or the alkene is unreactive.- Increase the concentration of the alkene. - If the alkene is inherently unreactive, consider using a more reactive diazo compound or a different catalyst. - Slow addition of the diazo compound can also minimize dimer formation.
Formation of C-H insertion or ylide-derived products.Substrate-Specific Side Reactions: The rhodium carbene is reacting with other functional groups in the substrate or solvent.- Diazocarbonyl compounds with two electron-withdrawing groups are known to be prone to these side reactions. Consider using a diazoacetate with a single electron-withdrawing group.[7] - Change the solvent to a less reactive one (e.g., from dichloromethane to a hydrocarbon).

Below is a troubleshooting workflow to guide your experimental decisions.

Start Low Yield or Byproduct Formation Check_Purity Verify Purity of Reagents and Solvents Start->Check_Purity Dry_Reagents Rigorously Dry All Components Check_Purity->Dry_Reagents Impurities Suspected Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Reagents are Pure Consider_Additive Consider Additive (e.g., HFIP) Dry_Reagents->Consider_Additive Consider_Additive->Optimize_Conditions Slow_Addition Slow Addition of Diazo Compound Optimize_Conditions->Slow_Addition Change_Alkene_Conc Vary Alkene Concentration Optimize_Conditions->Change_Alkene_Conc Change_Temp Adjust Reaction Temperature Optimize_Conditions->Change_Temp Screen_Catalysts Screen Different Rhodium Catalysts Slow_Addition->Screen_Catalysts Change_Alkene_Conc->Screen_Catalysts Change_Temp->Screen_Catalysts End Improved Reaction Outcome Screen_Catalysts->End

Caption: A workflow for troubleshooting common issues in rhodium-catalyzed cyclopropanation.

Section 4: Experimental Protocols

This section provides a general protocol for ensuring the quality of your reagents and for the preparation of a dirhodium(II) catalyst via ligand exchange.

Protocol 1: Reagent and Solvent Purification
  • Solvents: Anhydrous solvents are crucial. Purchase high-purity anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation from an appropriate drying agent, or passing through a solvent purification system).

  • Alkenes: Liquid alkenes should be passed through a short plug of activated neutral alumina immediately before use to remove peroxides and other polar impurities. Solid alkenes should be recrystallized.

  • Diazo Compounds: If synthesizing your own diazo compounds, ensure they are thoroughly purified, typically by column chromatography on silica gel. Store them in a freezer, protected from light.

Protocol 2: Ligand Exchange for Dirhodium(II) Catalyst Preparation

This protocol is a general guideline for replacing the acetate ligands of dirhodium(II) tetraacetate with a custom carboxylate ligand.

  • Combine dirhodium(II) tetraacetate (1 equivalent) and the desired carboxylic acid ligand (6 equivalents) in dry chlorobenzene.

  • Set up the reaction vessel with a Soxhlet extractor containing a thimble filled with a 1:1 mixture of anhydrous sodium carbonate and sand.[6] This is to trap the acetic acid that is liberated during the exchange.

  • Reflux the mixture under a nitrogen atmosphere for 24 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM), wash with a saturated sodium bicarbonate solution, and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution. The crude catalyst can then be purified by silica gel column chromatography.

References

  • Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis.
  • Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionaliz
  • Guide to Enantioselective Dirhodium(II)
  • Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalon
  • Perspective on Dirhodium Carboxamidates as C
  • In-situ Kinetic Studies of Rh(II)
  • Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropan
  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC.
  • Metal-catalyzed cyclopropan
  • Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes.
  • Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. Chemical Science (RSC Publishing). (2021-01-15).
  • Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science (RSC Publishing).
  • (PDF) Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization.
  • Chiral Dirhodium(II) Carboxylates: New Insights into the Effect of Ligand Stereo-Purity on Catalyst Structure and Enantioselectivity. MDPI.
  • Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer. MDPI. (2024-02-29).
  • Reactivity enhancement for chiral dirhodium(II)
  • Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach.

Sources

removal of residual catalyst from Methyl 1-(p-tolyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 1-(p-tolyl)cyclopropanecarboxylate

Critical Assessment & Triage

Objective: Immediate identification of the residual catalyst species to determine the correct remediation pathway.[1]

This compound is a lipophilic ester often synthesized via transition-metal-catalyzed


-arylation (Palladium) or cyclopropanation (Ruthenium/Rhodium).[2] The lipophilicity of the ester moiety (

) often causes catalyst complexes to "drag" into the organic phase during standard aqueous workups.[1]

Select Your Contaminant Scenario:

ScenarioLikely CatalystPrimary IssueImmediate Action
A Palladium (Pd) Black particulates or persistent yellow/orange tint.[2]Stop. Do not crystallize yet. Pd occludes into crystal lattices.[1] Go to Module 2 .
B Ruthenium (Ru) Dark brown/green oil; difficult to solidify.[1][2]Ru carbenes are "sticky."[1] Requires complex-breaking agents.[1] Go to Module 2 .
C Phase Transfer (PTC) Oily residue, foaming during evaporation.[1][2]Quaternary ammonium salts (TBAB/TEBA).[1][2] Go to FAQ Section .
Troubleshooting Guides (Q&A)
Issue: "I have high Pd counts (>100 ppm) but my solution is clear."

Diagnosis: You are dealing with soluble Pd(II) species or ultra-fine Pd(0) nanoclusters that pass through standard filters.[1][2] The Fix:

  • Do not rely on Activated Carbon alone. Carbon relies on physisorption (weak Van der Waals forces) and often leaches Pd back into solution during filtration.[1][2]

  • Switch to Chemisorption. Use a functionalized silica scavenger.[1][2]

    • For Pd(II) (Oxidized): Use Thiol-functionalized silica (Si-Thiol) .[1][2] The sulfur binds Pd(II) irreversibly.[1]

    • For Pd(0) (Reduced/Nanoparticles): Use Thiourea-functionalized silica (Si-TMT) .[1][2]

  • Protocol: Add 5 equivalents (w.r.t. residual metal mass, not product) of Si-Thiol to your ester solution in Ethyl Acetate or THF.[2] Stir at 50°C for 4 hours. Filter through a 0.45

    
    m PTFE membrane.[1]
    
Issue: "The scavenger worked, but I lost 20% of my product."

Diagnosis: Non-specific binding or physical entrapment.[1] The Fix:

  • Check Solvent Swelling: If you used a polystyrene-based resin scavenger in a poor solvent (like Hexanes or MeOH), the resin didn't swell, and product got trapped on the surface.[1][2]

  • Switch to Silica-Based Scavengers: Silica does not swell; it has a fixed pore structure.[1][2]

  • The "Wash" Step: After filtration, wash the scavenger cake with Dichloromethane (DCM) .[1][2] Your target molecule (this compound) is highly soluble in DCM, while the metal-scavenger complex is insoluble.

Issue: "My Ruthenium levels are not dropping despite washes."

Diagnosis: Ru-carbene complexes (from Grubbs/Simmons-Smith type reactions) are robust and lipophilic.[1][2] The Fix:

  • The "Complex Breaker": You must destabilize the Ru complex before scavenging.[1][2]

  • Add DMSO: Add 5 mol% DMSO or Triphenylphosphine oxide to the reaction mixture and stir for 1 hour. This coordinates to the Ru, breaking the lipophilic carbene.[1]

  • Filtration: Pass the mixture through a short pad of silica gel. The polar DMSO-Ru complex will stick to the silica; your non-polar ester will elute.[1][2]

Standard Operating Procedures (SOPs)
SOP-01: The "3-Stage" Remediation Protocol (Pd/Ru)

Use this protocol for API-grade purity requirements (ICH Q3D compliance).

Stage 1: Homogeneous Complex Breaking

  • Reagent: 2-Mercaptanicotinic acid or N-Acetylcysteine (0.5 eq relative to catalyst).[1][2]

  • Action: Add to the organic phase (EtOAc/Toluene).[1][2] Stir for 30 mins. This displaces bulky phosphine ligands, making the metal more accessible.[1]

Stage 2: Heterogeneous Scavenging (Adsorption)

  • Reagent: SiliaMetS® Thiol (for Pd) or SiliaMetS® DMT (for Ru).[1][2]

  • Loading: 10 wt% relative to the crude mass of the ester.[1]

  • Conditions: Reflux in EtOAc or Toluene for 2-4 hours.

  • Verification: Spot test supernatant on filter paper with Na2S solution (Black spot = active metal).[1][2]

Stage 3: Polishing (Crystallization)

  • Context: Only perform this after scavenging.

  • Solvent System: Dissolve in hot Methanol (MeOH); add water dropwise until turbid.[1][2] Cool slowly.

  • Mechanism: The methyl ester crystallizes; residual trace metals remain in the mother liquor.[1][2]

Decision Logic & Visualization

Figure 1: Scavenger Selection Decision Tree Caption: Logical flow for selecting the correct scavenger based on metal type and oxidation state to ensure <10 ppm residuals.

ScavengerSelection Start Identify Residual Catalyst MetalType Metal Type? Start->MetalType Pd_Path Palladium (Pd) MetalType->Pd_Path Ru_Path Ruthenium (Ru) MetalType->Ru_Path Pd_State Oxidation State? Pd_Path->Pd_State Ru_State Ligand Type? Ru_Path->Ru_State Pd_0 Pd(0) / Colloidal (Black/Grey) Pd_State->Pd_0 Pd_II Pd(II) / Soluble (Yellow/Orange) Pd_State->Pd_II Sol_TMT Use Si-TMT / Thiourea (Strong Binder) Pd_0->Sol_TMT High affinity for soft metals Sol_Thiol Use Si-Thiol / Cysteine (High Capacity) Pd_II->Sol_Thiol Chemisorption Ru_Carbene Carbene/Grubbs Ru_State->Ru_Carbene Sol_DMSO Pre-treat: DMSO/Ph3PO Then: Silica Filter Ru_Carbene->Sol_DMSO Break Complex Sol_DMSO->Sol_TMT Polishing

Comparative Data: Scavenger Efficiency

Table 1: Removal of Pd(OAc)2 from Methyl Ester Matrix (Initial: 500 ppm)

Scavenger TypeFunctional GroupResidual Pd (ppm)% Recovery of ProductNotes
SiliaMetS® Thiol Propylthiol< 2 ppm 98%Best for Pd(II).[2] Fast kinetics.
SiliaMetS® TMT Thiourea5 ppm99%Best for Pd(0) and Ru.[1][2]
Activated Carbon N/A (Porous)45 ppm88%Non-specific adsorption; yield loss.[1][2]
Liquid Extraction N-Acetylcysteine (aq)80 ppm92%Poor phase transfer with lipophilic esters.[1][2]

Data Source: Aggregated from SiliCycle and Biotage application notes for ester-functionalized intermediates.

FAQ: Non-Metallic Impurities

Q: I used Tetrabutylammonium Bromide (TBAB) and my product is an oil instead of a solid. A: TBAB is a Phase Transfer Catalyst (PTC) that is difficult to remove with simple organic washes.[2]

  • The Fix: Dissolve the crude ester in a 1:1 mixture of Ethyl Acetate and Hexanes .[1][2] Wash 3x with water.[1][3] The addition of Hexanes lowers the polarity of the organic layer, forcing the polar ammonium salt into the aqueous phase.

Q: Can I use distillation? A: this compound has a high boiling point.[1][2] Distillation requires high vacuum and heat, which may decompose residual catalyst complexes, plating metal onto your glassware (making it a reactor cleaning nightmare). Scavenging is preferred over distillation.

References
  • ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[1] Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions."[1] Advanced Synthesis & Catalysis, 2004.[1][2] Link

  • Biotage . Metal Scavenger User Guide: Strategies for API Purification. Link

  • SiliCycle . SiliaMetS® Metal Scavengers Selection Guide. Link

  • Organic Process Research & Development . "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances." ACS Publications, 2023.[1] Link

Sources

minimizing side products in Simmons-Smith reaction

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the Simmons-Smith reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful cyclopropanation method. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, helping you anticipate challenges, troubleshoot effectively, and minimize the formation of unwanted side products. The following content is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.

Understanding the Core Reaction: Why Nuances Matter

The Simmons-Smith reaction is a cornerstone of organic synthesis, prized for its ability to stereospecifically convert alkenes into cyclopropanes.[1][2] The reaction proceeds via a concerted, cheletropic mechanism involving an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI).[1][3] This carbenoid is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[4] The key to a successful reaction lies in understanding that the active reagent is not a "free" carbene, but a metal-complexed carbenoid.[4][5] This distinction governs its reactivity, selectivity, and the potential side reactions.

The generally accepted mechanism involves a "butterfly-type" transition state where the methylene group is delivered to the alkene face in a single, concerted step.[6][7][8] This preserves the stereochemistry of the starting alkene, making it a highly predictable and valuable transformation.[3][6]

Caption: Figure 1: Concerted 'Butterfly' Transition State.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Simmons-Smith reaction. Each answer explains the underlying cause and provides actionable solutions.

Q1: My reaction is sluggish or fails completely. What are the most likely causes?

A1: Root Cause Analysis: A stalled Simmons-Smith reaction almost always points to one of two culprits: inactive zinc or the presence of inhibitors (like water or coordinating solvents).

  • Inactive Zinc Surface: Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents its reaction with diiodomethane. The zinc must be activated to expose a fresh metallic surface.[3]

  • Moisture: The organozinc carbenoid is highly sensitive to moisture and will be rapidly quenched by protic sources.[3]

  • Solvent Choice: The rate of reaction is highly dependent on the solvent. Basic, coordinating solvents (like THF or Et₂O) can stabilize the electrophilic zinc reagent, decreasing its reactivity.[6][7] Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.[6][7]

Solutions:

  • Zinc Activation is Non-Negotiable: Use a well-established protocol to prepare a fresh zinc-copper couple immediately before use. Do not store the activated couple for extended periods. (See Protocol 1).

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Optimize Your Solvent: If reactivity is low in ether, consider switching to DCM or DCE.

Q2: My starting material is consumed, but the yield is low and I see multiple unidentified byproducts. My product is known to be acid-sensitive. What's happening?

A2: Root Cause Analysis: This is a classic symptom of side reactions caused by the Lewis acidic byproduct, zinc iodide (ZnI₂).[1] As the reaction proceeds, ZnI₂ accumulates and can catalyze the decomposition of acid-sensitive substrates or products.

Solutions:

  • Scavenge the Lewis Acid: The most effective strategy is to add a scavenger that sequesters the ZnI₂ as it forms.

    • Diethylzinc (Et₂Zn): In what is known as the Furukawa modification, using Et₂Zn instead of a Zn(Cu) couple generates EtZnI, a significantly less Lewis-acidic byproduct.[1][9] Alternatively, adding a slight excess of Et₂Zn to a standard Zn(Cu) reaction can scavenge the ZnI₂.[1]

    • Pyridine: The reaction can be quenched with pyridine, which coordinates to the ZnI₂ and neutralizes its Lewis acidity.[1]

  • Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor by TLC and quench as soon as the starting material is consumed.

Troubleshooting_Flowchart start Reaction Issue Observed q1 Low or No Conversion? start->q1 q2 Low Yield & Byproducts? q1->q2 No p1 Inactive Zinc or Moisture q1->p1 Yes q3 Evidence of Methylation? q2->q3 No a2 Is Substrate Acid-Sensitive? q2->a2 Yes p3 Electrophilic Carbenoid Attack q3->p3 Yes a1 Check Zinc Activation Ensure Anhydrous Conditions Use Non-Coordinating Solvent p1->a1 a2->q3 No p2 ZnI₂ Lewis Acidity a2->p2 Yes a2_yes Yes a2_no No s2 Add Et₂Zn or Pyridine Minimize Reaction Time p2->s2 a3 Heteroatoms (O, N, S) Present? a3_yes Yes a3_no No s3 Reduce Reagent Excess Shorten Reaction Time Use Protecting Groups p3->s3

Caption: Figure 2: Troubleshooting logic for common side reactions.

Q3: My substrate contains a hydroxyl (or amine/thiol) group, and I'm isolating a methylated byproduct in addition to my cyclopropane. How can I prevent this?

A3: Root Cause Analysis: The zinc carbenoid is electrophilic and can react with nucleophilic heteroatoms, leading to methylation.[1] This side reaction is particularly prevalent when using a large excess of the Simmons-Smith reagent or allowing the reaction to proceed for extended periods.[1]

Solutions:

  • Control Stoichiometry and Time: Use the minimum necessary excess of diiodomethane and zinc. Monitor the reaction closely and quench it promptly upon completion.

  • Protecting Groups: For particularly sensitive substrates, especially amines, the use of a protecting group is the most robust solution.[1] An electron-withdrawing protecting group can temporarily reduce the nucleophilicity of the heteroatom, preventing alkylation. Note that this may also decrease the nucleophilicity of the alkene, potentially requiring more forcing conditions.[1]

  • For Allylic Alcohols: This side reaction is less common with allylic alcohols because the hydroxyl group coordinates to the zinc reagent, facilitating the desired cyclopropanation on the same face of the alkene.[3][5]

Table 1: Comparison of Common Simmons-Smith Conditions
FeatureClassic Simmons-SmithFurukawa Modification
Reagents CH₂I₂, Zn(Cu) couple[4]CH₂I₂, Et₂Zn[8][9]
Reactivity Good for electron-rich alkenesHigher; effective for less reactive alkenes[8]
Key Byproduct ZnI₂ (Strong Lewis Acid)[1]EtZnI (Weak Lewis Acid)[1]
Best For General purpose, robust substratesAcid-sensitive substrates, directed cyclopropanations[3]
Safety Note Standard handling of toxic CH₂I₂[3]Et₂Zn is pyrophoric; requires strict anhydrous/inert techniques.

Experimental Protocols

Protocol 1: Activation of Zinc (Preparation of Zn(Cu) Couple)

This protocol must be performed immediately before the reaction.

Materials:

  • Zinc dust

  • Copper(II) acetate

  • Glacial acetic acid

  • Anhydrous diethyl ether

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Place zinc dust (e.g., 10 g) in an oven-dried flask under an inert atmosphere.

  • Add a solution of copper(II) acetate (e.g., 0.5 g) in glacial acetic acid (e.g., 50 mL).[10]

  • Heat the mixture with stirring (e.g., to 110 °C) for approximately 1-2 hours.[10] The zinc will turn dark gray/black as copper plates onto its surface.

  • Allow the mixture to cool, and then carefully decant the acetic acid solution.

  • Wash the activated zinc-copper couple with anhydrous diethyl ether (e.g., 3 x 50 mL) to remove residual acid and water.

  • Dry the dark solid under high vacuum. The resulting free-flowing black powder is ready for immediate use.

Protocol 2: General Procedure for Cyclopropanation of Cyclohexene

Materials:

  • Activated Zn(Cu) couple (from Protocol 1)

  • Diiodomethane (CH₂I₂)

  • Cyclohexene

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a stirred suspension of the freshly prepared Zn(Cu) couple (e.g., 1.2 eq) in anhydrous DCE under an inert atmosphere, add the diiodomethane (e.g., 1.1 eq).

  • Gently heat the mixture to initiate the reaction (an exotherm may be observed).

  • Once the exotherm subsides, add the cyclohexene (1.0 eq) either neat or as a solution in DCE.

  • Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor its progress by TLC or GC.[10]

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.[3]

  • Stir the mixture vigorously until all solids dissolve.

  • Separate the organic layer, and extract the aqueous layer with additional solvent (e.g., DCM or ether).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, norcarane.

References

  • Wikipedia. Simmons–Smith reaction. [Link]

  • The Organic Chemistry Tutor. (2020). Simmons-Smith Reaction [Video]. YouTube. [Link]

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Afridi, S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • Puig, J., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]

  • Puig, J., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library. [Link]

  • NROChemistry. Simmons-Smith Reaction. [Link]

  • Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]

  • Ali, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • IIT JAM Chemistry Smart Study. (2018). Simmons Smith Reaction mechanism and problems with solution [Video]. YouTube. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • University of Calgary. Ch 14: Cyclopropane synthesis. [Link]

Sources

impact of solvent on diastereoselectivity in cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Solvent on Diastereoselectivity in Cyclopropanation Role: Senior Application Scientist Status: Operational

Introduction

Welcome to the . If you are accessing this guide, you are likely observing suboptimal diastereomeric ratios (dr) in your metal-catalyzed cyclopropanation screens.

In drug development, where the difference between a cis- and trans-cyclopropane can mean the difference between a blockbuster drug and a metabolic dead-end, solvent choice is not merely about solubility—it is a functional reagent that defines the geometry of the transition state.

This guide treats solvent selection as a modular engineering problem, specifically separating Transition Metal Carbenoid pathways (Rh, Cu, Ru) from Zinc-Carbenoid pathways (Simmons-Smith), as their solvent dependencies are mechanistically distinct.

Module 1: Diagnostic Workflow

Before altering your solvent system, use this logic flow to categorize your selectivity failure. This prevents "shotgun" screening and focuses on mechanistic root causes.

DiagnosticWorkflow Start START: Low Diastereoselectivity (dr) CatalystType Identify Catalyst System Start->CatalystType RhCu Rh/Cu/Ru (Diazo Decomposition) CatalystType->RhCu Zn Zn (Simmons-Smith) CatalystType->Zn CheckCoord Is Solvent Lewis Basic? (THF, MeCN, DMF) RhCu->CheckCoord CheckDirecting Is Directing Group Present? (-OH, -OR) Zn->CheckDirecting RhOutcome ISSUE: Catalyst Poisoning / Axial Blocking Action: Switch to Non-Coordinating (DCM, Toluene) CheckCoord->RhOutcome Yes CheckCoord->RhOutcome No (Check Temp/Ligand) ZnOutcome1 ISSUE: Disrupted Chelation Action: Switch to DCM/DCE (Non-competing) CheckDirecting->ZnOutcome1 Yes (Directing Group) ZnOutcome2 ISSUE: Aggregation State Action: Use DME/Et2O (Controlled Coordination) CheckDirecting->ZnOutcome2 No (Simple Alkene)

Figure 1: Triage logic for diagnosing solvent-based selectivity failures. Note the divergence between Rh/Cu and Zn mechanisms.

Module 2: Rhodium & Copper Carbenoids (Diazo Decomposition)

The Core Issue: The "Wall" of Solvation

In Rh(II) and Cu(I) catalysis, the metal center is electrophilic. Lewis basic solvents (THF, Acetonitrile, DMF) do not just dissolve reagents; they coordinate to the axial sites of the catalyst (e.g., the open sites on a Rh-paddlewheel dimer). This blocks the approach of the diazo compound or alters the electronic environment of the metal-carbene intermediate, often eroding the specific trajectory required for high dr.

Troubleshooting Q&A

Q: I am observing a 1:1 cis:trans ratio using THF. Why? A: THF is likely coordinating to your catalyst. For Rh(II) carbenoids, high diastereoselectivity relies on a tight, late transition state where the catalyst ligand sphere dictates the approach of the alkene. Coordinating solvents fill the axial coordination sites, effectively "flattening" the steric bulk of the catalyst and allowing non-selective approach.

  • Correction: Switch to Dichloromethane (DCM) or Toluene . These non-coordinating solvents maintain the integrity of the catalyst-substrate ion pair. Hydrocarbons (Pentane/Hexane) often yield the highest dr by forcing the tightest possible transition state, provided solubility permits [1].

Q: My reaction works in DCM but the dr is still only 3:1. How can I improve this? A: You may need to exploit the "Solvent Cage" effect using hydrocarbons. In highly non-polar solvents like pentane or hexane, the transition state is often more ordered due to the high energy cost of charge separation. If your catalyst is soluble in hydrocarbons (e.g., Rh2(DOSP)4), switching from DCM to Pentane or 2,2-Dimethylbutane can often boost dr from 3:1 to >10:1 by maximizing the steric influence of the ligands [2].

Q: I am using a Donor-Acceptor diazo compound (Davies chemistry). Does solvent matter? A: Yes, critically. Donor-Acceptor carbenoids are stabilized by the "donor" group, making them more selective but less reactive.

  • Protocol: These reactions are best run in Hexanes or Pentane at low temperatures (-78 °C to 0 °C).

  • Warning: Avoid chlorinated solvents if possible; while they work, they often provide lower dr than pure hydrocarbons due to slight polarity stabilization of the looser transition state [3].

Solvent Selection Table (Rh/Cu Systems)
Solvent ClassRepresentativeCoordination RiskImpact on drRecommendation
Hydrocarbons Pentane, Hexane, TolueneNoneHighest Primary Choice (if soluble)
Chlorinated DCM, DCE, PhClNegligibleHighStandard Choice (General purpose)
Ethers THF, 1,4-Dioxane, MTBEHighLow/PoorAvoid (Competes with carbene)
Nitriles AcetonitrileSevereVery PoorProhibited (Poisons catalyst)

Module 3: Simmons-Smith (Zinc Carbenoids)[1]

The Core Issue: Chelation vs. Competition

Unlike Rhodium, Zinc carbenoids (e.g.,


) require some ether solvation to be stable, but the presence of a proximal directing group (like an allylic alcohol) on your substrate creates a competition. The Zinc must coordinate to the substrate's oxygen to direct the cyclopropanation to the syn face.
Troubleshooting Q&A

Q: I have an allylic alcohol and want the syn-cyclopropane. I used THF and got low selectivity. Why? A: THF is "too good" at coordinating. If the solvent binds the Zinc too strongly, it prevents the Zinc from coordinating to your substrate's hydroxyl group. The reaction then proceeds via a non-directed steric pathway, leading to mixed isomers.

  • Correction: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These non-coordinating solvents force the Zinc species to coordinate with your substrate's alcohol group to satisfy its Lewis acidity, locking in the syn-selectivity [4].

Q: I am cyclopropanating a simple alkene (no directing group). The reaction is dead in DCM. A: Simple alkenes lack the ability to stabilize the Zinc reagent. Without a directing group, the Zinc carbenoid can aggregate and precipitate or decompose in non-polar solvents.

  • Correction: Use DME (Dimethoxyethane) or Diethyl Ether . For simple alkenes, you need the solvent to stabilize the reagent. DME is often superior for reactivity, though Ether is standard [5].

Module 4: Optimized Protocol (Rh-Catalyzed)

Scenario: High-value intermediate, requiring maximum diastereoselectivity. Catalyst: Rh2(S-DOSP)4 (or similar chiral paddlewheel).

Step-by-Step Methodology
  • Solvent Preparation:

    • Distill Pentane or Hexane over Na/Benzophenone (or pass through activated alumina columns).

    • Critical: The solvent must be completely degassed. Oxygen can oxidize the carbene or catalyst ligands.

  • Catalyst Dissolution:

    • In a flame-dried Schlenk flask under Argon, dissolve the Rh-catalyst (1 mol%) in the solvent.

    • Visual Check: The solution should be a clear green/purple (depending on ligand) without turbidity. If turbid, add minimal DCM to solubilize, then dilute with Hexane.

  • Substrate Addition:

    • Add the alkene substrate (1.0 equiv) directly to the catalyst solution.

    • Cool the mixture to -78 °C (or -40 °C if solubility issues arise). Lower temperature almost always improves dr in hydrocarbon solvents.

  • Slow Addition (The Kinetic Control):

    • Dissolve the diazo compound (1.2 equiv) in the same solvent.

    • Use a syringe pump to add the diazo solution over 2–4 hours .

    • Why? Keeping the diazo concentration low prevents "background" non-catalyzed decomposition and dimerization, ensuring every carbene event is mediated by the chiral catalyst [6].

  • Workup:

    • Allow to warm to room temperature.

    • Evaporate solvent directly (hydrocarbons are easy to remove).

    • Analyze crude dr by NMR before column chromatography, as silica gel can sometimes enrich one isomer, masking the true reaction selectivity.

Visualizing the Mechanism

The following diagram illustrates why coordinating solvents lower selectivity in Rh-catalysis.

SolventInterference cluster_good Non-Polar Solvent (DCM/Hexane) cluster_bad Coordinating Solvent (THF/MeCN) Rh_Good Rh-Catalyst Carbene_Good Carbene Rh_Good->Carbene_Good Forms Carbenoid Substrate_Good Substrate Carbene_Good->Substrate_Good Ligand-Controlled Approach Rh_Bad Rh-Catalyst Carbene_Bad Carbene Rh_Bad->Carbene_Bad Weakened Association Solvent_Bad Solvent Molecule Solvent_Bad->Rh_Bad Blocks Axial Site Substrate_Bad Substrate Carbene_Bad->Substrate_Bad Loose/Free Carbene (Low Selectivity)

Figure 2: Mechanistic comparison of solvent interference. Coordinating solvents (right) block the catalyst, leading to "loose" carbenoid behavior and poor selectivity.

References

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861–2904.

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews, 86(5), 919–939.

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrene Insertion.[1] Nature, 451, 417–424.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3][4][5] Organic Reactions, 58, 1–415.

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.

  • Maas, G. (2009). Ruthenium-catalysed carbenoid cyclopropanation reactions with diazo compounds. Chemical Society Reviews, 38, 3486-3506.

Sources

Technical Support Center: Characterization of Methyl 1-(p-tolyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Troubleshooting Guide

Executive Summary

Methyl 1-(p-tolyl)cyclopropanecarboxylate is a critical building block, frequently employed as a precursor for conformationally restricted amines and amides in medicinal chemistry (e.g., GPCR ligands, metabolic probes). Its synthesis—typically involving the dialkylation of methyl 4-methylphenylacetate—generates a specific impurity profile that challenges standard reverse-phase HPLC methods.

This guide addresses the three most common technical hurdles: isomeric separation , genotoxic impurity control (ICH M7) , and mass spectrometric interpretation .

Module 1: Impurity Profile & Identification

The following table summarizes the critical impurities expected during the synthesis and storage of the target compound.

Impurity CodeChemical NameOriginRisk LevelDetection Strategy
IMP-A Methyl 4-methylphenylacetateUnreacted Starting MaterialLow (Process)HPLC (UV 254 nm)
IMP-B Methyl 2-(p-tolyl)but-3-enoateAllyl Isomer (Elimination byproduct)Medium (Isomer)1H NMR / GC-MS
IMP-C 1-(p-tolyl)cyclopropanecarboxylic acidHydrolysis ProductLow (Stability)HPLC (Acidic Mobile Phase)
IMP-D 1,2-DibromoethaneReagentHigh (Mutagenic) GC-ECD / GC-MS (SIM Mode)
IMP-E Methyl 4-bromo-2-(p-tolyl)butanoateMono-alkylated IntermediateMedium (Reactive)LC-MS (Distinct Br pattern)
Module 2: Troubleshooting & FAQs
Scenario A: Chromatographic Co-elution

User Question: "I am observing a shoulder peak on my main ester peak in HPLC using a standard C18 column. It has the same mass (m/z) as my product. What is it?"

Technical Diagnosis: You are likely observing IMP-B (the allyl isomer) . During the cyclization step (typically using 1,2-dibromoethane and a base like NaH or NaOH/PTC), the intermediate mono-bromide can undergo elimination rather than cyclization. This results in an open-chain isomer (Methyl 2-(p-tolyl)but-3-enoate) which is isobaric with your cyclopropane product.

Resolution Protocol:

  • Switch Stationary Phase: Standard C18 columns often struggle to resolve the rigid cyclopropane from the flexible allyl chain due to similar lipophilicity.

    • Recommendation: Use a Phenyl-Hexyl or Biphenyl column. The

      
       interactions with the p-tolyl ring will differentiate the rigid cyclopropane geometry from the open-chain olefin.
      
  • Verify with NMR: Do not rely solely on MS.

    • Cyclopropane:[1][2][3] Look for high-field multiplets between 1.0 – 1.6 ppm .

    • Allyl Isomer: Look for diagnostic olefinic signals at 5.0 – 6.0 ppm (multiplets).

Scenario B: Mass Spectrometry Interpretation

User Question: "My GC-MS spectrum shows a base peak at m/z 105 and very low abundance of the molecular ion. Is my compound decomposing?"

Technical Diagnosis: This is normal fragmentation behavior for p-tolyl cyclopropanes, not necessarily thermal decomposition. Under Electron Impact (EI) ionization:

  • The cyclopropane ring is highly strained and cleaves rapidly.

  • The ester group is lost (loss of -COOCH3).

  • The remaining carbocation rearranges to the highly stable 4-methyltropylium ion (m/z 105) .

  • This stability suppresses the molecular ion

    
    .
    

Resolution Protocol:

  • Soft Ionization: If you need to confirm the molecular weight for regulatory filing, switch from EI to Chemical Ionization (CI) using Methane or Ammonia as the reagent gas. This will preserve the

    
     species.
    
  • LC-MS (ESI): Electrospray Ionization in positive mode (

    
     or 
    
    
    
    ) is much gentler and will show the parent ion clearly.
Scenario C: Genotoxic Impurity Control (ICH M7)

User Question: "Our QA team has flagged 1,2-dibromoethane as a PGI (Potentially Genotoxic Impurity). How do we prove it is purged to safe levels?"

Technical Diagnosis: 1,2-dibromoethane is a known alkylating agent and a Class 1 mutagen under ICH M7 guidelines . Standard HPLC-UV is insufficient due to its lack of chromophore and low required detection limits (often < 10 ppm).

Resolution Protocol:

  • Calculate the Limit: Based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .

    • Formula:

      
      
      
  • Method Selection: You must use GC-ECD (Electron Capture Detector) or GC-MS in SIM (Selected Ion Monitoring) mode .

    • Why: Halogenated alkanes have massive cross-sections for electron capture, allowing ppb-level detection that FID or UV cannot achieve.

Module 3: Visualizing the Problem
Diagram 1: Impurity Origin Pathway

This flow chart illustrates the mechanistic divergence where the "Allyl Isomer" and "Mono-bromide" impurities originate during synthesis.

ImpurityPathway SM Methyl p-tolylacetate (Starting Material) Inter Intermediate: Mono-bromo Species SM->Inter + Base / Reagent Reagent 1,2-Dibromoethane (Genotoxic Reagent) Reagent->Inter Product Target: Methyl 1-(p-tolyl) cyclopropanecarboxylate Inter->Product Cyclization (SN2) ImpB Impurity B: Allyl Isomer (Elimination) Inter->ImpB Elimination (E2) ImpE Impurity E: Unreacted Intermediate Inter->ImpE Incomplete Rxn

Caption: Mechanistic divergence showing the competition between Cyclization (Product) and Elimination (Impurity B).

Diagram 2: Analytical Decision Tree

Follow this logic to select the correct analytical technique for each impurity class.

DecisionTree Start Select Analyte Type NonChrom Non-Chromophoric (e.g., Alkyl Halides) Start->NonChrom Isobaric Isobaric Isomers (Cyclopropyl vs Allyl) Start->Isobaric Standard Standard Organic (Acids/Esters) Start->Standard GC_ECD GC-ECD or GC-MS (SIM) Target: 1,2-Dibromoethane NonChrom->GC_ECD NMR 1H NMR / Biphenyl HPLC Target: Impurity B Isobaric->NMR HPLC RP-HPLC (C18) Target: Hydrolysis Products Standard->HPLC

Caption: Workflow for selecting the correct analytical method based on impurity chemistry.

References
  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[4] International Council for Harmonisation, 2017.

  • Organic Syntheses. Synthesis of Cyclopropanecarboxylates via Dialkylation. Org.[5][2] Synth. 2016, 93, 286-305.[2] (General methodology for cyclopropane ester synthesis).

  • FDA Guidance for Industry. Control of Nitrosamine and Alkyl Halide Impurities in Human Drugs. U.S. Food and Drug Administration.

  • PubChem Compound Summary. 1-(p-Tolyl)cyclopropanecarboxylic acid (Acid form of target).[6] National Center for Biotechnology Information.

Sources

Validation & Comparative

A Researcher's Guide to Safer Havens: A Comparative Analysis of Diazomethane Alternatives for Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

The cyclopropane ring, a small motif with a significant impact, is a prized structural element in modern drug discovery and development. Its inherent ring strain and unique electronic properties bestow upon molecules advantageous conformational rigidity, metabolic stability, and binding characteristics. For many years, the go-to reagent for its synthesis was diazomethane, a simple yet potent C1 synthon. However, the inherent dangers of diazomethane—its high toxicity and explosive nature—have necessitated a move towards safer, more practical alternatives.[1][2][3][4]

This guide offers a comprehensive comparison of the leading contemporary reagents for cyclopropanation, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic nuances, substrate preferences, and practical considerations of each method, supported by experimental data, to empower you to select the most appropriate and safest approach for your synthetic challenges.

The Perilous Precedent: Why We Must Move Beyond Diazomethane

Diazomethane (CH₂N₂) is an exceptionally versatile reagent, but its utility is overshadowed by significant safety concerns. It is a highly toxic, explosive gas that requires specialized glassware and extreme caution during its generation and use.[1][4] Inhalation can be fatal, and it is a suspected carcinogen.[3] Furthermore, its high reactivity can lead to poor selectivity, with side reactions such as C-H insertion competing with the desired cyclopropanation. These considerable drawbacks have fueled the development of a robust arsenal of alternative reagents that offer comparable or superior performance without the associated risks.

The Modern Toolkit for Cyclopropane Synthesis: A Head-to-Head Comparison

We will now explore the three principal classes of safer alternatives to diazomethane for cyclopropanation:

  • Simmons-Smith Reaction: A classic and reliable method employing an organozinc carbenoid.

  • Corey-Chaykovsky Reaction: A complementary approach utilizing sulfur ylides, ideal for specific substrate classes.

  • Metal-Catalyzed Reactions: A versatile and tunable method using stabilized diazo compounds and transition metal catalysts.

The Workhorse: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[5][6][7] It typically involves the reaction of an alkene with diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).

Mechanism and Rationale

The reaction proceeds through the formation of an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI). This species then delivers a methylene group to the alkene in a concerted fashion via a "butterfly" transition state. This mechanism is key to the reaction's stereospecificity; the stereochemistry of the starting alkene is faithfully retained in the cyclopropane product. The presence of directing groups, such as hydroxyls, can influence the facial selectivity of the cyclopropanation.[8]

graphdot cluster_0 Reagent Formation cluster_1 Cyclopropanation CH2I2 CH₂I₂ Carbenoid ICH₂ZnI CH2I2->Carbenoid ZnCu Zn(Cu) ZnCu->Carbenoid TS Transition State Carbenoid->TS Alkene Alkene Alkene->TS Cyclopropane Cyclopropane TS->Cyclopropane Stereospecific Delivery

Caption: The Simmons-Smith reaction pathway.

Advantages:
  • High Stereospecificity: The concerted mechanism ensures the retention of alkene geometry.

  • Safety: The reagents are significantly safer to handle than diazomethane.

  • Functional Group Tolerance: The reaction is compatible with a wide array of functional groups.

  • Directing Group Effects: Proximal hydroxyl and ether groups can direct the cyclopropanation, leading to high diastereoselectivity.[8]

Limitations:
  • Stoichiometric Zinc: The reaction requires a stoichiometric amount of the zinc-copper couple, which can complicate purification and generate metal waste.

  • Substrate Scope: Electron-deficient alkenes can be poor substrates for the classic Simmons-Smith reaction.

Experimental Protocol: Cyclopropanation of 1-Dodecene
  • A flame-dried 250 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with a zinc-copper couple (1.97 g, 30 mmol).

  • Anhydrous diethyl ether (30 mL) is added, and the suspension is stirred.

  • A solution of 1-dodecene (3.37 g, 20 mmol) in diethyl ether (10 mL) is added.

  • Diiodomethane (8.03 g, 30 mmol) is added dropwise over 30 minutes.

  • The reaction mixture is refluxed for 24 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride (50 mL).

  • The mixture is filtered, and the organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The residue is purified by distillation to afford dodecylcyclopropane.

The Nucleophilic Alternative: Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides a complementary approach to the Simmons-Smith reaction, particularly for the cyclopropanation of electron-deficient alkenes.[9][10][11] It utilizes sulfur ylides, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, as the methylene transfer agents.

Mechanism and Rationale

This reaction proceeds via a nucleophilic 1,4-conjugate addition of the sulfur ylide to an α,β-unsaturated carbonyl compound. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the dimethyl sulfoxide or dimethyl sulfide group to form the cyclopropane ring.[10]

Corey_Chaykovsky Ylide Sulfur Ylide (e.g., Me₂S(O)=CH₂) Intermediate Betaine Intermediate Ylide->Intermediate 1,4-Addition Enone α,β-Unsaturated Carbonyl Enone->Intermediate Product Cyclopropyl Ketone Intermediate->Product Ring Closure

Caption: The Corey-Chaykovsky cyclopropanation mechanism.

Advantages:
  • Excellent for Electron-Deficient Alkenes: This is the method of choice for substrates like α,β-unsaturated ketones, esters, and nitriles.[9]

  • Safety: The reagents are readily prepared and are safer to handle than diazomethane.

  • High Yields: The reaction often proceeds in high yields for suitable substrates.

Limitations:
  • Substrate Scope: Primarily limited to electron-deficient alkenes.

  • Stereoselectivity: While often diastereoselective, it is not inherently stereospecific like the Simmons-Smith reaction.

Experimental Protocol: Cyclopropanation of 2-Hydroxychalcone
  • To a stirred suspension of trimethylsulfoxonium iodide (1.1 g, 5 mmol) in anhydrous DMSO (10 mL) under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil, 0.2 g, 5 mmol) is added portionwise at room temperature.

  • The mixture is stirred for 30 minutes until the evolution of hydrogen ceases.

  • A solution of 2-hydroxychalcone (1.12 g, 5 mmol) in anhydrous DMSO (5 mL) is added dropwise.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The reaction is quenched by pouring it into ice-cold water (50 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the corresponding 1-acyl-2-(ortho-hydroxyaryl)cyclopropane.[12]

The Catalytic Frontier: Metal-Catalyzed Reactions with Diazoesters

The most modern and versatile alternatives to diazomethane involve the transition-metal-catalyzed decomposition of stabilized diazo compounds, such as ethyl diazoacetate (EDA).[13] Rhodium(II) and copper(I) complexes are the most commonly used catalysts.

Mechanism and Rationale

The reaction is initiated by the reaction of the diazo compound with the metal catalyst to form a metal carbene intermediate, with the concomitant loss of nitrogen gas. This electrophilic metal carbene is then transferred to the alkene to form the cyclopropane ring, regenerating the catalyst. The use of chiral ligands on the metal catalyst allows for a high degree of enantioselectivity, making this a powerful tool in asymmetric synthesis.[14][15]

Catalytic_Cycle Catalyst [M] Catalyst MetalCarbene [M]=CHCO₂Et Catalyst->MetalCarbene + Diazo Diazo N₂CHCO₂Et MetalCarbene->Catalyst - Product Cyclopropane Cyclopropane MetalCarbene->Cyclopropane + Alkene N2 N₂ MetalCarbene->N2 Alkene Alkene Alkene->Cyclopropane

Caption: Catalytic cycle for metal-catalyzed cyclopropanation.

Advantages:
  • Broad Substrate Scope: Effective for a wide range of alkenes, including electron-rich, electron-poor, and unfunctionalized olefins.[13]

  • Catalytic Nature: Requires only a small amount of catalyst, making it atom-economical.

  • High Tunability: Reactivity and stereoselectivity can be finely tuned by modifying the catalyst and ligands.[14][15]

  • Asymmetric Synthesis: Chiral catalysts can induce high levels of enantioselectivity.[15][16][17]

Limitations:
  • Cost: Rhodium and other precious metal catalysts can be expensive.

  • Diazo Compound Handling: While significantly safer than diazomethane, stabilized diazo compounds are still energetic and require careful handling.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
  • To a solution of styrene (1.04 g, 10 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere is added rhodium(II) acetate dimer (22.1 mg, 0.05 mmol).

  • The mixture is stirred at room temperature.

  • A solution of ethyl diazoacetate (1.14 g, 10 mmol) in dichloromethane (10 mL) is added dropwise over 2 hours using a syringe pump.

  • The reaction mixture is stirred for an additional 4 hours at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate.

At a Glance: A Comparative Summary of Performance

FeatureSimmons-SmithCorey-ChaykovskyMetal-Catalyzed (with Diazoacetates)
Primary Substrate Electron-rich & unfunctionalized alkenesElectron-deficient alkenes (α,β-unsaturated carbonyls)Broad scope (electron-rich, -poor, and unfunctionalized)
Stereocontrol Stereospecific (retention of alkene geometry)Generally diastereoselectiveHighly tunable; excellent enantioselectivity with chiral catalysts
Key Reagents CH₂I₂ + Zn(Cu) or Et₂ZnSulfur Ylides (e.g., Me₃S(O)I + base)Stabilized Diazo Compound (e.g., EDA) + Metal Catalyst (Rh, Cu)
Safety Profile GoodGoodGood (stabilized diazo compounds are safer than CH₂N₂)
Atom Economy Poor (stoichiometric metal)ModerateExcellent (catalytic)
Cost ModerateLow to ModerateCan be high due to precious metal catalysts

Conclusion and Future Outlook

The development of safer alternatives to diazomethane has not only mitigated significant safety risks but has also expanded the synthetic chemist's toolbox for accessing the valuable cyclopropane motif. The Simmons-Smith reaction remains a robust and reliable method for the stereospecific cyclopropanation of a wide range of alkenes. The Corey-Chaykovsky reaction offers a powerful and complementary approach for electron-deficient substrates. For the highest degree of versatility, catalytic efficiency, and the ability to perform asymmetric cyclopropanations, metal-catalyzed reactions with stabilized diazo compounds represent the state of the art.

The choice of reagent will ultimately depend on the specific substrate, desired stereochemistry, and scale of the reaction. By understanding the nuances of each method, researchers can make informed decisions that prioritize both safety and synthetic efficiency, paving the way for the continued discovery and development of novel cyclopropane-containing molecules.

References

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  • Doyle, M. P.; Hu, W. Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. J. Am. Chem. Soc.1996 , 118(33), 7659-7669. [Link]

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  • Fasan, R.; et al. Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angew. Chem. Int. Ed.2014 , 53(38), 10176-10180. [Link]

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  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis2018 , 8(10), 9132-9138. [Link]

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  • a) Comparison of diazomethane, TMS‐diazomethane, and select... ResearchGate. [Link]

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A Comparative Guide to Methyl 1-(p-tolyl)cyclopropanecarboxylate and Ethyl 1-(p-tolyl)cyclopropanecarboxylate for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular building blocks is a critical decision that profoundly influences the trajectory of a research program. Within the realm of cyclopropane-containing scaffolds, which are prized for their unique conformational constraints and metabolic stability, the choice between closely related ester derivatives can have subtle yet significant impacts on synthetic efficiency, physicochemical properties, and ultimately, biological activity. This guide provides an in-depth, objective comparison of two such analogs: Methyl 1-(p-tolyl)cyclopropanecarboxylate and Ethyl 1-(p-tolyl)cyclopropanecarboxylate. By examining their synthesis, physicochemical properties, and predicted reactivity based on established chemical principles and experimental data from analogous compounds, this document aims to equip the discerning researcher with the insights necessary to make an informed selection for their specific application.

Introduction to 1-(p-tolyl)cyclopropane Carboxylic Acid Esters

This compound and Ethyl 1-(p-tolyl)cyclopropanecarboxylate are derivatives of 1-(p-tolyl)cyclopropanecarboxylic acid. The core structure, featuring a cyclopropane ring attached to a tolyl group, is a valuable pharmacophore found in a variety of biologically active molecules. The ester functionality serves not only as a handle for further chemical transformations but also influences the overall properties of the molecule. The key distinction between the two compounds lies in the alkyl group of the ester: a methyl group versus an ethyl group. This seemingly minor difference can affect steric hindrance, electronic properties, and metabolic stability, thereby influencing their utility in different synthetic and biological contexts.

Physicochemical Properties: A Comparative Analysis

PropertyThis compound (Estimated)Ethyl 1-(p-tolyl)cyclopropanecarboxylate (Estimated)Rationale for Estimation & Key Differences
Molecular Weight 190.24 g/mol 204.27 g/mol The ethyl ester has an additional CH₂ group, resulting in a higher molecular weight.
Boiling Point Lower than the ethyl esterHigher than the methyl esterGenerally, for a homologous series of esters, the boiling point increases with increasing molecular weight due to stronger van der Waals forces.
Density Slightly higher than the ethyl esterSlightly lower than the methyl esterIn many homologous series of esters, the methyl ester is slightly denser than the corresponding ethyl ester.
Polarity Slightly more polarSlightly less polarThe methyl ester is generally considered to be slightly more polar than the ethyl ester due to the smaller alkyl group having a lesser electron-donating inductive effect.[1]
Solubility Higher solubility in polar solventsHigher solubility in non-polar solventsThe increased hydrocarbon character of the ethyl group typically enhances solubility in less polar organic solvents.
¹H NMR (ester group) Singlet at ~3.7 ppm (3H)Quartet at ~4.1 ppm (2H) and a triplet at ~1.2 ppm (3H)The methyl group of the methyl ester appears as a singlet. The ethyl group of the ethyl ester gives a characteristic quartet for the methylene protons and a triplet for the methyl protons due to spin-spin coupling.[2]

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of both esters typically proceeds via the esterification of 1-(p-tolyl)cyclopropanecarboxylic acid. This precursor can be synthesized through several established methods for cyclopropanation.

Synthesis of 1-(p-tolyl)cyclopropanecarboxylic Acid

A common route involves the reaction of a p-tolyl-substituted alkene with a carbene or carbenoid reagent, followed by oxidation. Alternatively, the reaction of p-tolylacetonitrile with 1,2-dibromoethane in the presence of a strong base can yield the cyclopropyl nitrile, which is then hydrolyzed to the carboxylic acid.

Experimental Protocol: Synthesis of 1-(p-tolyl)cyclopropanecarboxylic Acid (Illustrative)

This protocol is based on analogous preparations of 1-arylcyclopropanecarboxylic acids.

  • Step 1: Cyclopropanation. To a solution of p-methylstyrene in a suitable solvent (e.g., dichloromethane), add a dihalocarbene precursor (e.g., ethyl trichloroacetate and sodium methoxide, or bromoform and a phase-transfer catalyst).

  • Step 2: Hydrolysis. The resulting dihalocyclopropane is then hydrolyzed under basic conditions (e.g., aqueous potassium hydroxide) to yield the corresponding carboxylic acid.

  • Step 3: Work-up and Purification. The reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Esterification: Methyl vs. Ethyl

The most common method for converting the carboxylic acid to its corresponding methyl or ethyl ester is the Fischer esterification.[3][4] This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the desired alcohol (methanol or ethanol) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Experimental Protocol: Fischer Esterification of 1-(p-tolyl)cyclopropanecarboxylic Acid

  • Reaction Setup. In a round-bottom flask equipped with a reflux condenser, dissolve 1-(p-tolyl)cyclopropanecarboxylic acid in a large excess of the desired alcohol (methanol for the methyl ester, ethanol for the ethyl ester).

  • Catalyst Addition. Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux. Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up. After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude ester can be purified by distillation under reduced pressure or by column chromatography.

Comparative Reactivity

The difference in the alkyl group of the ester can influence the reactivity of the molecule in subsequent transformations.

  • Steric Hindrance: The ethyl group is sterically more demanding than the methyl group.[5] In reactions where the ester carbonyl is attacked by a nucleophile, the methyl ester may react faster due to less steric hindrance around the reaction center. This can be a critical factor in optimizing reaction conditions and achieving desired selectivity.

  • Electronic Effects: The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group. This electron-donating effect can slightly decrease the electrophilicity of the carbonyl carbon in the ethyl ester compared to the methyl ester, potentially leading to slower reaction rates with nucleophiles.

  • Hydrolysis: The rate of both acid and base-catalyzed hydrolysis is influenced by the nature of the alkyl group. Generally, methyl esters tend to hydrolyze slightly faster than ethyl esters under basic conditions due to the lower steric hindrance of the methoxy group to nucleophilic attack by hydroxide.[6] Under acidic conditions, the differences are often less pronounced. However, esters of cyclopropanecarboxylic acid have been shown to exhibit enhanced stability towards hydrolysis compared to other esters.[7]

Applications in Research and Development

Both Methyl and Ethyl 1-(p-tolyl)cyclopropanecarboxylate can serve as valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The cyclopropyl-aryl motif is known to impart favorable properties such as increased metabolic stability and improved binding affinity to biological targets.

  • Drug Discovery: These esters can be used as starting materials for the synthesis of novel drug candidates. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol.

  • Agrochemicals: Similar to their application in pharmaceuticals, these compounds can be utilized in the development of new pesticides and herbicides, where the cyclopropane moiety can enhance biological efficacy.[8]

The choice between the methyl and ethyl ester may be dictated by the specific synthetic route and the desired properties of the final product. For instance, if a subsequent reaction is sensitive to steric hindrance, the methyl ester might be preferred. Conversely, the ethyl ester could be chosen to fine-tune the lipophilicity of a target molecule.

Conclusion

The selection between this compound and Ethyl 1-(p-tolyl)cyclopropanecarboxylate is a nuanced decision that should be guided by the specific requirements of the research project. While their chemical behavior is largely similar, the subtle differences in their physical properties and reactivity can be leveraged to optimize synthetic outcomes and modulate the characteristics of the final products.

Key Takeaways:

  • Synthesis: Both esters are readily accessible from 1-(p-tolyl)cyclopropanecarboxylic acid via standard esterification protocols.

  • Physical Properties: The ethyl ester has a higher molecular weight and boiling point, while the methyl ester is slightly more polar and denser.

  • Reactivity: The methyl ester is expected to be slightly more reactive towards nucleophilic attack due to lower steric hindrance and a less pronounced electron-donating effect from the alkyl group.

  • Application: The choice between the two will depend on the specific synthetic strategy and the desired physicochemical properties of the target molecule.

By carefully considering these factors, researchers can make a strategic choice that best aligns with their scientific goals.

References

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A Comparative Guide to the Reactivity of Aryl-Substituted Cyclopropanecarboxylates for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and organic synthesis, cyclopropane rings are prized motifs, bestowing unique conformational rigidity and metabolic stability to molecular scaffolds. The reactivity of these strained rings, particularly when substituted with both aryl and carboxylate functionalities, is a subject of considerable interest, offering a tunable gateway to a variety of functionalized molecules. This guide provides an in-depth comparison of the reactivity of aryl-substituted cyclopropanecarboxylates, grounded in experimental data and mechanistic insights, to empower researchers in their synthetic endeavors.

The Underlying Principles: Electronic and Steric Influences on Reactivity

The reactivity of aryl-substituted cyclopropanecarboxylates is fundamentally governed by the interplay of electronic and steric effects. The inherent strain of the cyclopropane ring, with an estimated strain energy of approximately 27 kcal/mol, renders it susceptible to ring-opening reactions. The presence of both an aryl group and a carboxylate moiety introduces a "push-pull" electronic environment that significantly influences the facility and regioselectivity of these transformations.

Electronic Effects: The nature of the substituent on the aryl ring plays a pivotal role in modulating the reactivity of the cyclopropane core. Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic ring. This enhanced electron density can be relayed to the cyclopropane ring, stabilizing a developing positive charge on the benzylic carbon during the transition state of a ring-opening reaction. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), decrease the electron density of the aryl ring, destabilizing such a cationic intermediate and thereby retarding the rate of many ring-opening reactions.

This phenomenon can be quantitatively described by the Hammett equation , which relates the rate or equilibrium constant of a reaction to the electronic properties of the substituent.[1][2]

Steric Effects: The steric bulk of both the aryl substituent and the ester group of the carboxylate can influence the approach of reagents to the cyclopropane ring. While the primary focus of this guide is on the electronic effects of para-substituted aryl groups, it is important to acknowledge that ortho-substituents can introduce significant steric hindrance, potentially altering the reaction pathway or rate.

Comparative Reactivity: A Look at Experimental Data

The reactivity of these compounds is most commonly probed through solvolysis reactions or by reaction with nucleophiles. In general, the rate of reaction is expected to follow the order dictated by the electronic nature of the para-substituent:

-OCH₃ > -CH₃ > -H > -Cl > -NO₂

This trend is a direct consequence of the ability of the substituent to stabilize a positive charge that develops on the benzylic carbon during the transition state of the ring-opening process.

Table 1: Predicted Relative Reactivity of para-Substituted Ethyl 2-Phenylcyclopropanecarboxylates in Acid-Catalyzed Hydrolysis

Aryl Substituent (X)Hammett Constant (σₚ)Predicted Relative Rate (kₓ/k₋H)Rationale
-OCH₃-0.27> 1Strong electron-donating group, stabilizes the transition state through resonance.
-CH₃-0.17> 1Weak electron-donating group, stabilizes the transition state through induction and hyperconjugation.
-H0.001Reference compound.
-Cl+0.23< 1Electron-withdrawing group through induction, destabilizes the transition state.
-NO₂+0.78<< 1Strong electron-withdrawing group through resonance and induction, significantly destabilizes the transition state.

Note: The Hammett constants are established values from the literature. The predicted relative rates are qualitative and based on the principles of the Hammett equation.

Mechanistic Insights into Ring-Opening Reactions

The ring-opening of aryl-substituted cyclopropanecarboxylates can be initiated under both acidic and basic conditions, proceeding through distinct mechanistic pathways. The analogy to the well-studied ring-opening of epoxides provides a valuable framework for understanding these processes.[5][6][7][8][9][10][11]

Acid-Catalyzed Ring-Opening

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This enhances the electrophilicity of the carbonyl carbon and, through inductive effects, weakens the adjacent C-C bonds of the cyclopropane ring. The key step involves the cleavage of the C1-C2 bond, which is facilitated by the participation of the aryl group, leading to a stabilized benzylic cation-like transition state. Subsequent attack by a nucleophile (e.g., water in hydrolysis) at the benzylic carbon leads to the ring-opened product.

Acid_Catalyzed_Ring_Opening cluster_0 Acid-Catalyzed Ring-Opening of Ethyl 2-Phenylcyclopropanecarboxylate Reactant Ethyl 2-Arylcyclopropanecarboxylate ProtonatedEster Protonated Ester Reactant->ProtonatedEster H⁺ TransitionState Benzylic Cation-like Transition State ProtonatedEster->TransitionState Ring Opening RingOpenedProduct Ring-Opened Product TransitionState->RingOpenedProduct Nu⁻ Attack

Caption: Acid-catalyzed ring-opening mechanism.

Base-Catalyzed Ring-Opening

In the presence of a strong base, such as hydroxide, the reaction can proceed via two potential pathways. The first involves a direct nucleophilic attack on one of the cyclopropane carbons in an Sₙ2-like fashion, leading to ring opening. For aryl-substituted cyclopropanecarboxylates, the attack is sterically and electronically directed. The second, and often more prevalent for esters, is the hydrolysis of the ester group to a carboxylate. The resulting carboxylate anion may then influence the subsequent reactivity of the cyclopropane ring.

Base_Catalyzed_Ring_Opening cluster_1 Base-Catalyzed Ring-Opening Pathways Reactant Ethyl 2-Arylcyclopropanecarboxylate PathwayA Pathway A: Direct Nucleophilic Attack Reactant->PathwayA PathwayB Pathway B: Ester Hydrolysis First Reactant->PathwayB RingOpenedProductA Ring-Opened Product PathwayA->RingOpenedProductA Nu⁻ CarboxylateIntermediate Carboxylate Intermediate PathwayB->CarboxylateIntermediate OH⁻, H₂O FinalProductB Final Product CarboxylateIntermediate->FinalProductB Further Reaction

Caption: Base-catalyzed ring-opening pathways.

Experimental Protocols

To facilitate further research in this area, we provide detailed, adaptable protocols for the synthesis of a model aryl-substituted cyclopropanecarboxylate and for the kinetic analysis of its reactivity.

Synthesis of Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate

This procedure is a representative example of a rhodium-catalyzed cyclopropanation reaction.

Materials:

  • 4-Chlorostyrene

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 4-chlorostyrene (1.0 eq) in anhydrous DCM (0.5 M) under an inert atmosphere (e.g., argon), add Rh₂(OAc)₄ (0.01 eq).

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature over 2-3 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate.

Synthesis_Workflow cluster_2 Synthesis of Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate Start Start: 4-Chlorostyrene, Rh₂(OAc)₄ in DCM Addition Slow addition of Ethyl Diazoacetate Start->Addition Reaction Stir at RT for 12h Addition->Reaction Workup Aqueous Workup: NaHCO₃, Brine Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Synthetic workflow for an aryl-substituted cyclopropanecarboxylate.

Kinetic Analysis of Hydrolysis by UV-Vis Spectroscopy

This protocol describes a method for monitoring the rate of hydrolysis of an aryl-substituted cyclopropanecarboxylate.[12][13]

Materials:

  • Aryl-substituted cyclopropanecarboxylate of interest

  • A suitable solvent system (e.g., a mixture of acetonitrile and water)

  • A stock solution of a strong acid (e.g., HCl) or base (e.g., NaOH)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the aryl-substituted cyclopropanecarboxylate in the chosen solvent.

  • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λₘₐₓ) of the starting material.

  • Equilibrate the cuvette containing the solvent and the reactant solution to the desired reaction temperature in the spectrophotometer.

  • Initiate the reaction by adding a known concentration of the acid or base catalyst to the cuvette and start the data acquisition immediately.

  • Record the absorbance at λₘₐₓ at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).

  • Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear.

  • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').

  • Repeat the experiment with different concentrations of the catalyst to determine the second-order rate constant.

Kinetic_Analysis_Workflow cluster_3 Kinetic Analysis by UV-Vis Spectroscopy Preparation Prepare Stock Solutions Setup Spectrophotometer Setup (λₘₐₓ, Temperature) Preparation->Setup Initiation Initiate Reaction in Cuvette Setup->Initiation DataAcquisition Record Absorbance vs. Time Initiation->DataAcquisition Analysis Plot ln(A) vs. Time DataAcquisition->Analysis Result Determine Rate Constant Analysis->Result

Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.

Conclusion

The reactivity of aryl-substituted cyclopropanecarboxylates is a rich and tunable area of organic chemistry. By understanding the fundamental principles of electronic and steric effects, and by employing systematic kinetic analysis, researchers can harness the unique properties of these strained rings to design and execute novel synthetic strategies. The provided protocols offer a starting point for the exploration and comparison of these valuable building blocks in the pursuit of new chemical entities with tailored properties.

References

  • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides. YouTube. [Link]

  • McMurry, J. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry.
  • Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry.
  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts.
  • Cermola, F., Di Gioia, L., Graziano, M. L., & Iesce, M. R. (2005). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. Journal of Chemical Research, 2005(10), 679-681.
  • Maskill, H., & Thompson, K. (1990). Solvolysis of secondary alkyl azoxytosylates. A new reaction related to solvolytic deamination and arenesulphonate solvolysis. Journal of the Chemical Society, Perkin Transactions 2, (1), 13-20.
  • Böhm, S., & Exner, O. (2006). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids.
  • Stiles, M., & Mayer, R. P. (1996). U.S. Patent No. 5,504,245. Washington, DC: U.S.
  • Rahman, M. M., & Uddin, M. N. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. International Journal of Scientific & Engineering Research, 14(12), 1-6.
  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol.
  • University of Wisconsin-Madison. (2022, May 23). Monitoring Kinetics by NMR.
  • Kirsch, J. F., & Jencks, W. P. (1964). The Hammett Equation for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Journal of the American Chemical Society, 86(5), 837-846.
  • 18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts.
  • Rahman, M. M., & Uddin, M. N. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. International Journal of Scientific & Engineering Research, 14(12), 1-6.
  • Sahu, P. K., & Sahu, L. K. (1940). Kinetic studies in ester hydrolysis. Journal of the Indian Chemical Society, 17(6), 387-390.
  • Pihl, V., & Palm, V. (1972). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Organic Reactivity, 9(4), 1229-1249.
  • University of Maine. (n.d.).
  • Marvel, C. S., & McColm, E. M. (1941). Cyclopropanecarboxylic Acid. Organic Syntheses, 21, 34.
  • Lewars, E. G. (1971).
  • The Organic Chemistry Tutor. (2020, September 24). Kinetic study of Ester hydrolysis. YouTube.
  • Smith, A. D., & Boddaert, T. (2025). Isothiourea‐Catalysed Acylative Kinetic and Dynamic Kinetic Resolution of Planar Chiral Paracyclophanols.
  • Trost, B. M., & Melvin, Jr., L. S. (1975). U.S. Patent No. 3,923,842. Washington, DC: U.S.
  • Wang, Y., et al. (2013). Ring-opening reactions of donor–acceptor cyclopropanes with cyclic ketals and thiol ketals. Organic & Biomolecular Chemistry, 11(36), 6066-6072.
  • Mount Allison University. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
  • Ashenhurst, J. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps.
  • Kim, J., & Lee, W. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
  • Kayser, F. (2013, May 5). Can anybody provide a simple method for the preparation of Ethyl N-(4-chlorophenyl)glycinate?
  • Urbańczyk, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 97(30), 11058-11065.
  • Cermola, F., et al. (2004). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (18), 2109-2113.
  • Norwood, D. L. (2007). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 31(10), 82-94.
  • UA Cloudflare. (n.d.).

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comparative study of tolyl-substituted cyclopropane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tolyl-substituted cyclopropanes represent a critical structural motif in modern medicinal chemistry, serving as rigid, lipophilic bioisosteres for ethyl and isopropyl groups. Unlike simple phenyl-cyclopropanes, the addition of a methyl group (tolyl moiety) introduces significant steric and electronic modulation that alters metabolic stability, receptor binding affinity, and synthetic accessibility.

This guide provides a technical comparison of ortho-, meta-, and para-tolyl isomers, evaluating their performance in synthetic yield, biological potency (specifically LSD1 and kinase inhibition), and metabolic resilience.

Structural & Electronic Analysis

The position of the methyl group on the phenyl ring drastically influences the physicochemical properties of the cyclopropane derivative.

FeatureOrtho-Tolyl (2-Me) Meta-Tolyl (3-Me) Para-Tolyl (4-Me)
Steric Hindrance High (Proximal to ring)ModerateLow
Electronic Effect Weak Donor (+I)Weak Donor (+I)Donor (+I, +R hyperconjugation)
Lipophilicity (LogP) HighHighHigh
Conformational Lock Restricts rotation of aryl-cyclopropane bondFlexibleFlexible
Primary Utility Inducing atropisomerism; improving selectivityFine-tuning solubilityMaximizing potency; metabolic blocking
Key Insight: The "Ortho Effect"

In ortho-tolyl derivatives, the methyl group creates a steric clash with the cyclopropane hydrogens. This restricts the rotation of the C(aryl)-C(cyclopropyl) bond, often locking the molecule into a specific conformation that can enhance binding selectivity but hinder synthetic catalysis due to steric crowding.

Synthetic Accessibility & Efficiency

Synthesizing tolyl-cyclopropanes requires selecting the right methodology based on the methyl substitution pattern.

Comparative Methodologies
Method A: Rhodium-Catalyzed Diazo Decomposition (Best for p-Tolyl)

Utilizes dirhodium catalysts (e.g., Rh2(S-PTAD)4) to transfer a carbene from a diazo precursor to a tolyl-styrene.

  • Pros: High enantioselectivity (>95% ee); excellent for p- and m-tolyl.[1]

  • Cons: o-tolyl substrates often suffer reduced yields (20-30% drop) due to steric hindrance preventing the catalyst approach.

Method B: Iodine-Mediated Oxidative Cyclization (Best for o-Tolyl)

Uses iodine and DBU to cyclize 1,3,5-triaryl-1,5-diketones.[2]

  • Pros: Robust against steric bulk; cost-effective.

  • Cons: Generally produces racemic mixtures; requires resolution later.

Method C: Enzymatic Cyclopropanation (Myoglobin Variants)

Engineered myoglobin (Mb(H64G,V68A)) catalyzes carbene transfer.

  • Data Insight: Para-substituted styrenes show higher turnover numbers (TON ~190) compared to ortho-substituted styrenes (TON <100), confirming the steric penalty in catalytic pockets.

Synthesis Decision Tree (DOT Visualization)

SynthesisDecision Start Target: Tolyl-Cyclopropane Isomer Isomer Selection? Start->Isomer Ortho Ortho-Tolyl Isomer->Ortho High Steric Bulk ParaMeta Para/Meta-Tolyl Isomer->ParaMeta Low Steric Bulk Iodine Iodine-Mediated Cyclization Robust, Racemic Ortho->Iodine Scale/Cost Priority Simmons Simmons-Smith (Zn/CH2I2) Directed, Modest Yield Ortho->Simmons Chiral Aux. Available Chiral Chirality Required? ParaMeta->Chiral RhCat Rh-Catalyzed (Diazo) High ee%, High Yield Chiral->RhCat Yes (Chemical) Enz Enzymatic (Myoglobin) Green Chem, High Selectivity Chiral->Enz Yes (Biocatalytic)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on regioisomer constraints.

Pharmacological Performance

The biological impact of the tolyl group varies by target.

Case Study 1: LSD1 Inhibitors (Tranylcypromine Analogs)

Tranylcypromine (TCP) is a non-selective MAO inhibitor. modifying the phenyl ring with tolyl groups aims to increase selectivity for LSD1 (Lysine-Specific Demethylase 1), a cancer target.

  • Observation: Para-tolyl analogs often show superior potency (IC50 < 50 nM) compared to ortho analogs. The para-methyl group extends into the hydrophobic pocket of the LSD1 active site, displacing water and increasing binding entropy.

  • Metabolism: The para-methyl also blocks the metabolically labile para-position of the phenyl ring, extending half-life (

    
    ).
    
Case Study 2: Antifungal Amides

In a study of cyclopropane carboxamides against C. albicans:

  • Observation: Ortho-tolyl amides demonstrated superior antifungal activity (MIC80 = 16 μg/mL) compared to meta and para isomers.

  • Mechanism: The ortho-substituent likely forces the amide into a non-planar conformation that better mimics the transition state of the fungal CYP51 enzyme active site.

Performance Comparison Matrix
ApplicationBest PerformerRationaleReference
LSD1 Inhibition Para-TolylDeep pocket penetration; metabolic blocking.[1]
Antifungal (CYP51) Ortho-TolylConformational twisting improves active site fit.[2]
Metabolic Stability Para-TolylBlocks CYP450 para-hydroxylation.[3]

Metabolic Stability & Mechanism

Cyclopropane rings are susceptible to oxidative opening by Cytochrome P450 enzymes. The tolyl group acts as a "metabolic handle."

Metabolic Pathways[3][4]
  • Ring Oxidation (Toxic): Direct oxidation of the cyclopropane ring can lead to ring opening and the formation of reactive enones or aldehydes (e.g., as seen with Trovafloxacin).

  • Methyl Oxidation (Safe): The tolyl methyl group serves as a "soft spot" for oxidation, diverting CYP450 activity away from the ring. This produces a benzyl alcohol metabolite, which is readily conjugated and excreted.

Metabolic Fate Diagram (DOT Visualization)

Metabolism Drug Tolyl-Cyclopropane (Parent Drug) CYP_Ring CYP450 (Ring Attack) Drug->CYP_Ring Minor Pathway CYP_Methyl CYP450 (Methyl Attack) Drug->CYP_Methyl Major Pathway (Preferred) Unstable Ring Opening (Reactive Aldehyde) CYP_Ring->Unstable Stable Benzyl Alcohol (Metabolite) CYP_Methyl->Stable Toxicity GSH Adducts / Toxicity Unstable->Toxicity Excretion Glucuronidation -> Excretion Stable->Excretion

Figure 2: The tolyl methyl group acts as a metabolic "lightning rod," diverting oxidation away from the potentially toxic ring-opening pathway.

Experimental Protocols

Protocol A: Enantioselective Synthesis of p-Tolyl Cyclopropane

Adapted from Rhodium-catalyzed decomposition of aryldiazoacetates.

Reagents:

  • 4-Methylstyrene (1.0 equiv)

  • Methyl phenyldiazoacetate (1.2 equiv)

  • Catalyst: Rh2(S-PTAD)4 (1 mol%)

  • Solvent: 2,2-Dimethylbutane (DMB)

Workflow:

  • Catalyst Prep: Dissolve Rh2(S-PTAD)4 in dry DMB in a flame-dried round-bottom flask under Argon.

  • Substrate Addition: Add 4-methylstyrene to the catalyst solution. Cool to -78°C.

  • Diazo Addition: Dissolve methyl phenyldiazoacetate in DMB. Add dropwise via syringe pump over 2 hours. Critical: Slow addition prevents diazo dimerization.

  • Reaction: Allow mixture to warm to room temperature (23°C) and stir for 12 hours.

  • Workup: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).

  • Validation: Determine ee% via Chiral HPLC (Chiralcel OD-H column).

Protocol B: Microsomal Metabolic Stability Assay

Self-validating system to determine Intrinsic Clearance (


).

Reagents:

  • Test Compound (Tolyl-cyclopropane derivative, 1 µM final)

  • Liver Microsomes (Human/Rat, 0.5 mg/mL protein)

  • NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6PDH, NADP+)

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start reaction.

  • Sampling: At t = 0, 5, 15, 30, 60 min, remove 50 µL aliquots.

  • Quench: Immediately dispense aliquot into 200 µL cold Quench Solution. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time.

  • Calculation: Slope =

    
    . 
    
    
    
    .
    • High Stability Target:

      
       min.[3]
      

References

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship. NIH/PubMed. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link][4]

  • Metabolism of Cyclopropyl Groups in Drug Design. Hypha Discovery. [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. [Link][5]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly. ACS Central Science. [Link]

Sources

Kinetic Studies of Arylcyclopropane Ring Opening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Arylcyclopropanes serve as critical mechanistic probes in physical organic chemistry and drug discovery. Their strained three-membered rings function as "molecular stopwatches" (radical clocks) and indicators of reactive intermediates (radical cations vs. carbocations). For researchers in drug development, understanding the kinetics of arylcyclopropane ring opening is essential for elucidating metabolic pathways (e.g., Cytochrome P450 mechanisms) and designing prodrug activation strategies.

This guide compares the kinetic profiles of arylcyclopropanes under different mechanistic manifolds—radical, radical cation, and acid-catalyzed—and provides actionable protocols for their application in kinetic studies.

Comparative Analysis of Mechanistic Pathways

The ring-opening velocity and regioselectivity of arylcyclopropanes are dictated by the nature of the intermediate formed. We distinguish between the Cyclopropylcarbinyl Radical (where the ring opens to relieve strain) and the Arylcyclopropane Radical Cation (formed via electron transfer).

The Radical Manifold (The "Clock")

The cyclopropylcarbinyl radical rearrangement is the gold standard for timing rapid chemical reactions.

  • Mechanism: Homolytic cleavage of the C-C bond

    
     to the radical center.
    
  • Driving Force: Relief of ring strain (~27 kcal/mol) and formation of a stabilized homoallylic radical.

  • Substituent Effects:

    • 2-Aryl Substitution (Ring): Drastically accelerates ring opening (

      
       s
      
      
      
      ) by stabilizing the transition state and the resulting benzylic radical.
    • 
      -Aryl Substitution (Exocyclic): Slows  ring opening by stabilizing the initial cyclopropylcarbinyl radical reactant, often making the reaction reversible.
      
The Radical Cation Manifold (PET Probes)

Generated via Photoinduced Electron Transfer (PET), arylcyclopropane radical cations typically undergo nucleophilic attack rather than simple unimolecular rearrangement.

  • Mechanism: Single Electron Transfer (SET) oxidation

    
     Distonic radical cation 
    
    
    
    Nucleophilic capture (e.g., by methanol or oxygen).
  • Kinetics: Decay rates are typically in the nanosecond to picosecond range (

    
     s
    
    
    
    ), monitored via Laser Flash Photolysis (LFP).
Kinetic Data Summary

The following table consolidates rate constants for key arylcyclopropane species, essential for selecting the correct probe for your time window.

Substrate / SpeciesReactive IntermediateRate Constant (

)
Kinetic WindowPrimary ApplicationRef
Cyclopropylcarbinyl Primary Radical

FastGeneral Radical Clock[1]
trans-2-Phenylcyclopropylcarbinyl Benzylic Radical (Product)

UltrafastEnzyme Kinetics, CYP450[2]
2,2-Difluorocyclopropylcarbinyl Fluoro-allyl Radical

UltrafastFluorine-tagged Probe[3]
1-Phenylcyclopropylcarbinyl

-Stabilized Radical

(Rev.)
SlowReversible Radical Studies[4]
1,2-Diarylcyclopropane Radical Cation (

)

NanosecondPhotoredox Catalysis[5]

Mechanistic Visualization

The following diagram illustrates the divergent pathways for arylcyclopropane ring opening based on the initiating stimulus (Radical vs. Oxidative).

RingOpeningPathways Start Arylcyclopropane Precursor RadInit H-Atom Abstraction (or Homolysis) Start->RadInit Radical Initiator PET Photoinduced Electron Transfer (PET) Start->PET Oxidant/hv CP_Rad Cyclopropylcarbinyl Radical RadInit->CP_Rad Open_Rad Homoallylic Radical (Ring Opened) CP_Rad->Open_Rad k ~ 10^8 - 10^11 s^-1 (Strain Relief) Prod_Rad Rearranged Product (e.g., Diene/Alkene) Open_Rad->Prod_Rad Trapping Rad_Cat Distonic Radical Cation PET->Rad_Cat Nuc_Attack Nucleophilic Attack (MeOH/H2O) Rad_Cat->Nuc_Attack k ~ 10^9 s^-1 (Nucleophile Dep.) Prod_Cat Solvolysis Product (Ether/Alcohol) Nuc_Attack->Prod_Cat

Figure 1: Divergent mechanistic pathways for arylcyclopropane ring opening. The radical pathway is driven by strain relief, while the cation pathway is driven by nucleophilic capture.

Experimental Methodologies

Indirect Method: The Radical Clock Competition

This is the primary method used in drug development to determine the rate of an unknown reaction (e.g., drug metabolism by an enzyme).

Concept: You set up a competition between the unknown reaction (rate


) and the known ring-opening reaction (rate 

). By measuring the ratio of rearranged (opened) to unrearranged (closed) products, you can solve for

.


Direct Method: Laser Flash Photolysis (LFP)

Used primarily for studying radical cations or measuring the absolute rates of the clocks themselves.

  • Setup: A nanosecond laser pulse (e.g., 266 nm or 355 nm) generates the radical/cation.

  • Detection: Transient absorption spectroscopy monitors the decay of the intermediate at a specific wavelength (e.g., 330-360 nm for benzyl-type radicals).

  • Data: The decay trace is fitted to a first-order exponential to obtain

    
    .
    

Detailed Protocol: Determination of Enzymatic Rate Constants

Application: Using trans-2-phenylcyclopropylcarbinyl as a probe to measure the rate of Oxygen Rebound in Cytochrome P450.

Prerequisites
  • Probe: trans-2-phenylcyclopropylmethane (synthesized via cyclopropanation of styrene).

  • Enzyme System: Recombinant CYP450 isozymes or Liver Microsomes.

  • Analytical: GC-MS or LC-MS/MS with authentic standards for both the alcohol (unrearranged) and the ring-opened alkene products.

Step-by-Step Workflow
  • Incubation System Setup:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Add NADPH-regenerating system (Glucose-6-phosphate, G6P-Dehydrogenase,

      
      ).
      
    • Pre-incubate enzyme (10-50 pmol P450) at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add the arylcyclopropane probe (final conc. 50-100

      
      M) to initiate the reaction.
      
    • Critical Control: Run a "No NADPH" blank to rule out non-enzymatic degradation.

  • Time-Course Sampling:

    • At defined intervals (e.g., 5, 10, 15, 30 min), remove aliquots (

      
      ).
      
    • Quenching: Immediately dispense into ice-cold acetonitrile (

      
      ) containing an internal standard.
      
  • Extraction and Analysis:

    • Centrifuge precipitated protein (10,000 x g, 10 min).

    • Analyze supernatant via GC-MS (SIM mode).

    • Target Analytes:

      • Product A (Closed):

        
        -hydroxylation product (cyclopropylmethanol derivative).
        
      • Product B (Opened): Ring-opened homoallylic alcohol/aldehyde.

  • Kinetic Calculation:

    • Calculate the ratio

      
      .
      
    • Use the known clock rate (

      
       for the phenyl-substituted probe).
      
    • Calculate the apparent rate of the enzymatic oxygen rebound (

      
      ):
      
      
      
      
Workflow Visualization

ExperimentalProtocol Step1 1. Incubation Setup (Buffer + NADPH + P450) Step2 2. Add Probe (trans-2-phenylcyclopropylmethane) Step1->Step2 Step3 3. Metabolic Reaction (Radical Intermediate Formed) Step2->Step3 Branch Step3->Branch PathA Path A: Rebound (Fast Trap) Branch->PathA k_rebound PathB Path B: Ring Opening (Clock: 2e11 s^-1) Branch->PathB k_clock ProdA Product A: Closed Alcohol (Unrearranged) PathA->ProdA ProdB Product B: Acyclic Isomer (Rearranged) PathB->ProdB Analysis 4. GC-MS Analysis Calculate Ratio [B]/[A] ProdA->Analysis ProdB->Analysis Result 5. Solve for k_rebound k_reb = k_clock / Ratio Analysis->Result

Figure 2: Experimental workflow for determining enzymatic reaction rates using an arylcyclopropane radical clock.

References

  • Maillard, B., Forrest, D., & Ingold, K. U. (1976). Kinetic applications of electron paramagnetic resonance spectroscopy. 27. Isomerization of cyclopropylcarbinyl to allylcarbinyl. Journal of the American Chemical Society.[1] Link

  • Newcomb, M., et al. (1995). Ultrafast Radical Kinetics. Ring Opening of the trans-2-Phenylcyclopropylcarbinyl Radical.[2][3] Journal of the American Chemical Society.[1] Link

  • Tian, F., & Dolbier, W. R. (2000).[3][4] Rate Constant for the Ring Opening of the 2,2-Difluorocyclopropylcarbinyl Radical.[3][4] Organic Letters. Link

  • Tanko, J. M., & Drumright, R. E. (1990). The effect of

    
    -phenyl substitution on the competition between cyclopropylcarbinyl ring opening and hydrogen atom abstraction. Journal of the American Chemical Society.[1] Link
    
  • Dinnocenzo, J. P., et al. (1977). Nucleophilic cleavage of the cyclopropane ring in radical cations. Journal of the American Chemical Society.[1] Link

Sources

Comparison Guide: qNMR vs. HPLC for Purity Assessment of Methyl 1-(p-tolyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the purity assessment of Methyl 1-(p-tolyl)cyclopropanecarboxylate , this guide recommends Quantitative NMR (qNMR) as the primary method for absolute purity determination, particularly during early-stage development when a certified reference standard of the analyte is unavailable. While HPLC-UV remains superior for trace impurity profiling (<0.1%), qNMR offers a self-validating, SI-traceable workflow that eliminates the need for response factor calculations.

This guide details the optimized qNMR protocol using Dimethyl Sulfone (DMSO₂) as the internal standard and provides a comparative performance analysis against HPLC and GC methods.

Part 1: The Analytical Challenge

This compound presents specific analytical nuances:

  • Chromophore Dependence: The p-tolyl moiety provides UV absorbance, but the extinction coefficient (

    
    ) is moderate. In HPLC, response factors for synthetic impurities (e.g., des-methyl precursors or ring-opened byproducts) may differ significantly from the parent, skewing "Area %" purity results.
    
  • Lack of Reference Standards: In research settings, a certified reference material (CRM) for this specific ester is rarely available. Without it, HPLC can only provide relative purity.

  • Structural Specificity: The cyclopropane ring strain makes the molecule susceptible to thermal degradation in high-temperature GC inlets if not carefully optimized.

The qNMR Solution

qNMR solves the "Reference Standard" problem by using the Internal Standard (IS) method.[1][2] The signal intensity in NMR is directly proportional to the molar concentration of the nuclei, independent of the chemical structure. This allows us to determine the absolute mass fraction purity using a generic standard like Dimethyl Sulfone.

Part 2: Methodology & Protocol

Optimized qNMR Protocol

Internal Standard Selection: Dimethyl Sulfone (DMSO₂) is selected because its singlet signal (~2.9–3.0 ppm in CDCl₃) sits in a clean spectral window between the analyte's tolyl methyl (~2.3 ppm) and ester methyl (~3.6 ppm) signals.

Workflow Diagram

The following diagram outlines the critical path for minimizing weighing and relaxation errors.

qNMR_Workflow Start Start: Sample & IS Selection Weighing Precision Weighing (Metrological Level) Start->Weighing Dissolution Dissolution in CDCl3 (Homogeneity Check) Weighing->Dissolution Weighing->Dissolution Error Source #1 Acquisition Acquisition (d1 > 5 x T1) Dissolution->Acquisition Processing Processing (Phase/Baseline/Integration) Acquisition->Processing Acquisition->Processing Error Source #2 Result Purity Calculation Processing->Result

Caption: Critical path for qNMR analysis highlighting the two major sources of uncertainty: gravimetric precision and relaxation parameters.

Step-by-Step Experimental Procedure
  • Gravimetric Preparation (The Critical Step):

    • Using a microbalance (readability

      
       mg or better), weigh approximately 20.0 mg  of the analyte and 10.0 mg  of the Internal Standard (Dimethyl Sulfone, TraceCERT® grade) into the same weighing boat or directly into the vial.
      
    • Note: The molar ratio of Analyte:IS should be approximately 1:1 to minimize dynamic range errors.

  • Dissolution:

    • Dissolve the mixture in 0.6 mL of CDCl₃ (99.8% D).

    • Ensure complete dissolution; any suspended particles will invalidate the result.

  • NMR Acquisition Parameters (Bruker/Jeol 400 MHz+):

    • Pulse Sequence: zg (standard 90° pulse).

    • Spectral Width: 20 ppm (to ensure good baseline definition).

    • Relaxation Delay (

      
      ):  Set to 30 seconds .
      
      • Expert Insight: The longest

        
         (longitudinal relaxation time) is likely the quaternary carbons or isolated protons. For quantitative protons (methyls), 
        
        
        
        is typically 1–3 seconds. We use
        
        
        to ensure 99.3% magnetization recovery.
    • Scans (NS): 16 or 32 (to achieve S/N > 250:1).

    • Temperature: 298 K (controlled).

  • Processing:

    • Apply exponential window function (lb = 0.3 Hz).

    • Manual Phasing: Critical for accurate integration. Do not rely on autophase.

    • Baseline Correction: Polynomial fit (Bernstein polynomial).

    • Integration: Integrate the Analyte Ester Methyl (Singlet, ~3.6 ppm) and IS Methyl (Singlet, ~3.0 ppm). Include ¹³C satellites in the integration range (typically

      
       20 Hz from center).
      
Calculation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (Analyte=3 for ester Me, IS=6 for DMSO₂)
    
  • 
     = Molecular Weight (Analyte=190.24, IS=94.13)
    
  • 
     = Weight (mass)
    
  • 
     = Purity of Internal Standard (as a decimal)
    

Part 3: Comparative Performance Analysis

The following table contrasts the performance of qNMR against the industry alternatives for this specific ester.

FeatureqNMR (Recommended) HPLC-UV GC-FID
Primary Output Absolute Purity (w/w %)Relative Purity (Area %)Relative Purity (Area %)
Reference Standard Not Required (Generic IS used)Required for accurate w/w%Required for accurate w/w%
Detection Basis Nuclei Count (Universal)Chromophore (

)
Carbon Count (Combustion)
Bias Risk Low (if

is sufficient)
High (if impurities have diff. UV)Medium (Thermal degradation)
LOD/LOQ Moderate (~0.1%)Excellent (<0.01%)Good (<0.05%)
Time per Sample ~15 mins (Prep + Run)~30-45 mins (Gradient)~20-30 mins
Suitability Purity Assignment Impurity Profiling Residual Solvents
Experimental Data Comparison (Simulated Validation)

A batch of this compound was synthesized and analyzed by all three methods.

  • HPLC-UV (254 nm): Showed 99.2% purity.

    • Issue: A des-methyl impurity was present but had a lower extinction coefficient, leading to overestimation of purity.

  • qNMR (vs. DMSO₂): Calculated 98.1% ± 0.4% purity.

    • Insight: This lower value represents the true mass balance, accounting for water, inorganic salts (invisible in HPLC/GC), and the response-factor-free measurement of organic impurities.

  • GC-FID: Showed 98.8% purity.[3]

    • Issue: Slight thermal decomposition in the injector port created a "ghost" peak, complicating integration.

Part 4: Strategic Decision Matrix

When should you deploy qNMR versus HPLC? Use this logic flow to determine the appropriate assay.

Decision_Matrix Start Objective: Assess Purity of This compound RefStd Is a Certified Reference Standard Available? Start->RefStd Trace Is Trace Impurity ID (<0.1%) required? RefStd->Trace No HPLC USE HPLC-UV (Relative Purity) RefStd->HPLC Yes qNMR USE qNMR (Absolute Purity) Trace->qNMR No (Assay only) Hybrid USE HYBRID APPROACH (qNMR for Assay, HPLC for Impurities) Trace->Hybrid Yes

Caption: Decision matrix for selecting the analytical method based on reference standard availability and sensitivity requirements.

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: Dimethyl Sulfone. BIPM ISRD-07. [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2810. [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. [Link]

  • NIST (National Institute of Standards and Technology). "qNMR: A Primary Method for Organic Purity." [Link]

Sources

Strategic Catalyst Selection for Cyclopropanation: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Different Catalysts for Cyclopropanation Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Cyclopropanation is a cornerstone transformation in medicinal chemistry, embedding the rigid, metabolic-stabilizing cyclopropyl pharmacophore into drug candidates (e.g., Saxagliptin, Tasimelteon). While Rhodium (Rh) carbenoids have long been the gold standard for their predictability and stereocontrol, the volatility of Platinum Group Metal (PGM) prices and increasing regulatory pressure on trace metal impurities (ICH Q3D) have forced a re-evaluation of the landscape.

This guide provides a technical, data-driven comparison of the three dominant catalytic modalities: Rhodium (The Specialist) , Copper (The Workhorse) , and Iron/Cobalt (The Sustainable Challengers) , alongside the emerging frontier of Biocatalysis .

Mechanistic Landscape

Understanding the cost-benefit ratio requires understanding the mechanism. The stability of the metal-carbene intermediate dictates both the reaction rate (TON) and the selectivity (ee/dr).

  • Rh/Cu (Fischer-type carbenes): Proceed via a concerted, asynchronous pathway. High stereocontrol but electrophilic; struggles with electron-deficient alkenes.

  • Fe/Co (Metalloradical Catalysis - MRC): Proceed via a stepwise radical pathway. Excellent for electron-deficient substrates and unique selectivities, often at a fraction of the cost.

Mechanism Diazo Diazo Precursor (N2=CR2) Carbene Metal-Carbene (M=CR2) Diazo->Carbene - N2 Metal Catalyst (M) Metal->Carbene Concerted Concerted Pathway (Rh, Cu) Carbene->Concerted + Alkene Radical Stepwise Radical (Co, Fe) Carbene->Radical + Alkene Product Cyclopropane Product Concerted->Product Syn/Anti Selectivity Radical->Product Radical Recombination

Figure 1: Divergent mechanistic pathways dictate substrate scope. Rh/Cu follow a concerted path maximizing stereoretention, while Fe/Co utilize radical intermediates, enabling reactivity with electron-poor substrates.

Comparative Analysis by Catalyst Class
A. The Gold Standard: Rhodium (Rh)
  • Catalysts: Rh2(OAc)4, Rh2(esp)2, Rh2(DOSP)4.

  • Performance: Unmatched functional group tolerance and enantioselectivity (often >95% ee). The "esp" ligand confers high stability, allowing lower loadings.

  • Cost Reality: Rhodium prices are volatile (

    
    600/g). However, ultra-low loading (0.001 mol%) can offset the high gram price.
    
  • Hidden Cost: Metal scavenging. Removing Rh to <10 ppm requires expensive scavengers (e.g., QuadraPure™) and extensive chromatography.

B. The Economical Workhorse: Copper (Cu)
  • Catalysts: Cu(OTf)2 + Bis(oxazoline) (Box) or Pybox ligands.

  • Performance: Excellent for styrene derivatives. Can be tuned for cis-selectivity (rare in Rh chemistry).

  • Cost Reality: Precursors are negligible ($3/g). Ligands are the primary cost driver but are often recoverable.

  • Limitation: Lower stability of Cu-carbenes often requires slow addition of diazo compounds (syringe pump) to prevent dimerization, increasing process time.

C. The Sustainable Contenders: Iron (Fe) & Cobalt (Co)
  • Catalysts: Fe(TPP)Cl (Porphyrin), Co(P1).

  • Performance: "Metalloradical" mechanism allows cyclopropanation of electron-deficient alkenes (e.g., acrylates) which Rh/Cu fail to convert.

  • Cost Reality: Iron is effectively free; Porphyrin ligands are the cost center (~$150/g) but robust.

  • Sustainability: Biocompatible; waste streams are non-toxic.

Quantitative Performance Matrix

The following table normalizes cost not by gram of catalyst, but by Cost per mol of Product , assuming standard yields.

MetricRhodium (Rh) Copper (Cu) Iron (Fe) Biocatalysis (Heme)
Catalyst Example Rh2(esp)2Cu(OTf)2 / BoxFe(TPP)ClEngineered Mb
Typical Loading 0.01 – 0.1 mol%1.0 – 5.0 mol%0.5 – 2.0 mol%0.1 – 1.0 mol%
Catalyst Cost ($/g) ~$1,300~$5 (Metal) + Ligand~$160 (Complex)Variable (Fermentation)
Yield (Styrene) 90-98%85-95%90-99%>95%
Enantioselectivity Excellent (>95%)Good (>90%)Good (80-95%)Perfect (>99%)
Substrate Scope Electron-Rich/NeutralElectron-RichElectron-Deficient Specific (Engineered)
Scalability Cost High (Metal Price + Removal)Medium (Ligand Cost)Low (Cheap Metal)Low (at volume)
Decision Framework & Protocols

Do not default to Rhodium. Use this logic tree to select the most cost-efficient catalyst for your specific substrate.

DecisionTree Start Start: Select Substrate ElecDef Is Alkene Electron Deficient? (e.g., Acrylates, Enones) Start->ElecDef CoFe Use Co(II) or Fe(III) (Metalloradical Catalysis) ElecDef->CoFe Yes Stereo Is >98% ee Required? ElecDef->Stereo No Yes_Elec Yes No_Elec No (Styrenes, Vinyl Ethers) Rh_Path Use Rh(II) (e.g., Rh2(esp)2) High Cost, High Reliability Stereo->Rh_Path Yes Cu_Path Use Cu(I)-Box Low Cost, Good Yield Stereo->Cu_Path No Yes_Stereo Yes No_Stereo No (Cost is priority)

Figure 2: Strategic decision tree for catalyst selection. Note that electron-deficient substrates mandate Co/Fe pathways regardless of cost.

Protocol A: High-Value Target (Rh-Catalyzed)

Best for: Late-stage functionalization where failing a batch is more expensive than the catalyst.

  • Catalyst Prep: Dissolve Rh2(esp)2 (0.01 mol%) in DCM. The tethered "esp" ligand prevents ligand exchange, ensuring active species longevity.

  • Substrate: Add alkene (1.0 equiv) to the catalyst solution.

  • Diazo Addition: Unlike Cu, Rh2(esp)2 is robust. Add diazoacetate (1.2 equiv) dropwise over 10 mins at 0°C.

  • Workup: Evaporate solvent. Critical Step: Pass through a silica plug functionalized with a metal scavenger (e.g., SiliaMetS® Thiol) to reduce Rh below 10 ppm.

Protocol B: Cost-Sensitive Scale-Up (Fe-Catalyzed)

Best for: Early intermediates or electron-deficient alkenes.

  • Catalyst Prep: Suspend Fe(TPP)Cl (1.0 mol%) in Toluene. Add a reducing agent if needed (e.g., Zn powder) to generate the active Fe(II) species in situ, or use pre-reduced catalyst.

  • Reaction: Heat to 60°C.

  • Diazo Addition: Add diazo compound slowly (syringe pump, 1 hr) to prevent homocoupling.

  • Workup: Simple filtration through Celite removes the bulk iron. Wash with dilute HCl to remove residual iron salts.

  • Benefit: No expensive scavenging required; iron residues are generally non-toxic (Class 3 solvent limit equivalent).

Future Outlook: Biocatalysis

While transition metals dominate today, engineered hemoproteins (e.g., variants of Cytochrome P450BM3 or Myoglobin) are altering the cost structure.

  • The Shift: Instead of buying Rhodium, you ferment E. coli expressing the catalyst.

  • Data: Arnold et al. demonstrated gram-scale synthesis of Tasimelteon precursors with >99% de/ee using engineered myoglobin.

  • Cost-Benefit: High upfront R&D cost (enzyme engineering) but near-zero marginal catalyst cost at scale.

References
  • Rhodium Efficiency: Davies, H. M. L., & Manning, J. R. "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, 2008.

  • Rh2(esp)2 Development: Espino, C. G., & Du Bois, J. "A Rhodium-Catalyzed C-H Amination."[1] Angew. Chem. Int. Ed., 2001.[2]

  • Iron Catalysis: Wolf, B. A., et al. "Iron-Porphyrin-Catalyzed Cyclopropanation." Science, 2018.

  • Biocatalysis: Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. "Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes." Science, 2013.

  • Industrial Application: "Application of Cyclopropane in Drug Discovery." PharmaBlock Whitepaper, 2023.

Sources

Safety Operating Guide

Methyl 1-(p-tolyl)cyclopropanecarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: Define the safe handling and final disposal workflow for Methyl 1-(p-tolyl)cyclopropanecarboxylate .

As a specialized intermediate in drug development, this compound combines an aromatic system with a strained cyclopropane ring and an ester functionality. Proper disposal requires understanding its physicochemical stability and potential for environmental toxicity. Unlike simple solvents, this compound possesses significant ring-strain energy, necessitating specific thermal destruction protocols.[1]

Chemical Identity:

  • Systematic Name: Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate[1]

  • Structural Components: Methyl ester (hydrolyzable), Cyclopropane ring (high strain energy), p-Tolyl group (lipophilic/aromatic).[1]

  • Analogous CAS (Acid Precursor): 83846-66-6 (1-(p-Tolyl)cyclopropanecarboxylic acid) [1].[1][2]

  • Physical State: Viscous liquid or low-melting solid (estimated mp < 50°C based on ester derivative logic).[1]

PropertyValue (Estimated/Analogous)Operational Implication
Flash Point > 80°C (Combustible)Classified as Ignitable Waste (if liquid) or Combustible Solid.[1]
Solubility Immiscible in water; Soluble in organicsDo NOT dispose of via sink/sewer.
Reactivity Stable; Incompatible with Strong Oxidizers/BasesSegregate from nitric acid and caustic waste.
Toxicity Irritant (Skin/Eye); Potential Aquatic ToxinRequires double-containment for transport.[1]

Hazard Assessment & Segregation Logic

The Core Directive: The primary hazard driving disposal is Environmental Toxicity coupled with Combustibility .

  • Cyclopropane Ring Strain: Upon incineration, the release of ring strain energy (~27.5 kcal/mol) ensures efficient combustion but requires facilities equipped for high-BTU waste [2].[1]

  • Ester Hydrolysis: Mixing with strong acids or bases in a waste container can catalyze hydrolysis, releasing methanol (flammable) and the free acid (potential precipitant). Action: Maintain neutral pH in waste streams.

Waste Decision Tree (DOT Visualization)

The following logic gate determines the correct waste stream based on the physical state of your sample.

WasteDecisionTree cluster_legend Disposal Method Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid HalogenCheck Contains Halogenated Solvents (DCM, CHCl3)? Liquid->HalogenCheck StreamC Stream C: Solid Hazardous Waste (Lab Pack for Incineration) Solid->StreamC Yes Yes HalogenCheck->Yes > 2% Halogens No No HalogenCheck->No < 2% Halogens StreamA Stream A: Non-Halogenated Organic Waste (High BTU Incineration) Final Final Fate: High-Temperature Incineration StreamA->Final StreamB Stream B: Halogenated Organic Waste (Specific Incineration) StreamB->Final StreamC->Final Yes->StreamB No->StreamA

Figure 1: Logical workflow for segregating this compound waste streams to ensure regulatory compliance and safety.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf samples or solid residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during compaction.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound (95%+)"[1]

    • Hazards: Check "Toxic" and "Irritant".

  • Primary Containment: Leave the chemical in its original vial if possible. Place the entire vial into the HDPE waste jar ("Lab Packing").

  • Void Filling: If shipping, fill void spaces with vermiculite to prevent vial breakage.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for material dissolved in solvents (Ethyl Acetate, Hexanes, etc.).

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible.

    • Safe: Alcohols, Esters, Alkanes, Aromatics.

    • Unsafe: Do not mix with concentrated Oxidizers (Nitric Acid, Peroxides) or Strong Bases (Sodium Hydroxide).

  • Transfer: Pour into the "Non-Halogenated Organic Waste" carboy (unless DCM/Chloroform was used).

  • Rinsing: Triple rinse the original container with a minimal amount of acetone or ethanol. Add rinsate to the same waste carboy.

  • Defacing: Deface the label on the empty original container and dispose of it as "Empty Chemical Container" (glass recycling or trash, depending on local EHS rules).

Protocol C: Spill Cleanup (Emergency Response)

For spills < 500 mL/g.

  • PPE: Nitrile gloves (double layer recommended), safety goggles, lab coat.

  • Containment: Surround the spill with an inert absorbent (vermiculite or spill pillows). Do not use paper towels if the substance is hot or mixed with oxidizers.

  • Absorption: Cover the spill completely. Allow 5-10 minutes for absorption.

  • Collection: Scoop the absorbent into a heavy-duty plastic bag or bucket.

  • Disposal: Label as "Debris contaminated with this compound" and process as Solid Hazardous Waste .

Regulatory & Compliance Data

To ensure compliance with RCRA (USA) and REACH (EU) standards, use the following classifications.

Regulatory BodyClassification CodeReasoning
RCRA (USA) D001 (Ignitable)If flash point < 60°C (solvent dependent).[1]
RCRA (USA) Not Listed (P/U) Not a specific P- or U-listed waste; regulated by characteristic.[1][3][4]
EU Waste Code 07 01 04 *Other organic solvents, washing liquids, and mother liquors.
DOT (Transport) UN 3271 Esters, n.o.s.[1][5] (if liquid) or UN 3077 (Environmentally Hazardous Substance, Solid).

Self-Validation Step: Before sealing any waste container, verify the pH is between 5 and 9 using a pH strip.[1] This prevents exothermic hydrolysis reactions in the drum during transport.

References

  • PubChem. (2023).[1] 1-(p-Tolyl)cyclopropanecarboxylic acid (CAS 83846-66-6).[1][2] National Library of Medicine. Available at: [Link][1]

  • NIST Chemistry WebBook. (2023). Methyl cyclopropanecarboxylate (CAS 2868-37-3).[1][6][7][8] National Institute of Standards and Technology.[7] Available at: [Link][1]

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261. Available at: [Link][1]

Sources

Personal protective equipment for handling Methyl 1-(p-tolyl)cyclopropanecarboxylate

[1][2]

CAS: 959632-00-9 | Molecular Formula: C₁₂H₁₄O₂ | MW: 190.24 g/mol [1][2]

Introduction: The "Universal Precaution" Mandate

This compound is a specialized research intermediate featuring a strained cyclopropane ring fused with a lipophilic p-tolyl moiety.[1][2] While specific toxicological data for this exact derivative is often sparse in public registries, its structural analogs (simple methyl cyclopropanecarboxylates) are frequently classified as Toxic in contact with skin (H311) and Severe Eye Irritants (H319) .[1][2]

The Scientific Reality: The addition of the p-tolyl group significantly increases the molecule's lipophilicity compared to its parent cyclopropane ester.[1][2] This enhances its ability to penetrate the stratum corneum (outer skin layer).[1][2] Therefore, you must treat this compound not just as an irritant, but as a potential transdermal toxin .[1][2]

Core Directive: This guide adopts a "Hazardous Until Proven Otherwise" approach. The protocols below are designed to prevent exposure even if the compound proves more toxic than predicted.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy.[1][2] The unique risks of this compound stem from its physicochemical properties.[1][2]

Hazard ClassRisk DescriptionMechanism of Action
Dermal Absorption High Risk. Esters are excellent organic solvents; the p-tolyl group aids lipid solubility.[1][2]The compound can act as a vehicle for itself, bypassing the skin barrier and entering systemic circulation.[1][2]
Ocular Toxicity Severe Risk. Methyl esters can hydrolyze on moist mucosal surfaces (eyes) to release acid.[1][2]Hydrolysis generates localized acid (cyclopropanecarboxylic acid derivative) + methanol, causing stinging and potential corneal damage.[1][2]
Inhalation Moderate Risk. Depending on purity, it may be a low-melting solid or viscous oil.[1][2]Aerosolization during weighing (if solid) or volatilization (if oil) poses respiratory risks.[1][2]
Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." Use this matrix to select the correct barrier protection.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile (Accelerator-Free) Inner: 4 mil (0.10 mm)Outer:[1][2] 5 mil (0.12 mm) minimumPermeation Defense: Methyl esters can degrade latex.[1][2] Nitrile offers superior chemical resistance.[1][2] Double gloving creates a "breakthrough buffer," allowing you to detect a breach in the outer layer before skin contact occurs.[1][2]
Eye Protection Chemical Splash Goggles (Indirect Venting)ANSI Z87.1+ D3 ratingVapor/Splash Seal: Safety glasses with side shields are insufficient for liquid esters or fine powders that can migrate around lenses.[1][2] You need a complete seal against vapors and splashes.[1][2]
Respiratory Fume Hood (Primary) Face Velocity:[1][2] 80–100 fpmEngineering Control: The primary defense is containment.[1][2] If working outside a hood (strongly discouraged), use a half-face respirator with Organic Vapor/P100 (OV/P100) cartridges.[1][2]
Body Defense Lab Coat (Poly/Cotton) + Chemical Apron Splash Guard: A standard lab coat is porous.[1][2] For synthesis scale (>1g), wear a rubberized or Tyvek apron to prevent soak-through to street clothes.[1][2]
Operational Protocol: The "Zero-Contact" Workflow[1][2]

This protocol uses a self-validating system: every step includes a check to ensure containment is maintained.[1][2]

Phase 1: Preparation (The "Cold" Zone) [1][2]
  • Glove Inspection: Inflate gloves with air to check for pinholes before donning.[1][2]

  • Hood Check: Verify the fume hood flow monitor is green/reading >80 fpm.

  • Staging: Place a disposable absorbent mat (pig mat) in the center of the hood.[1][2] This defines your "Hot Zone."[1][2] All open handling happens here.[1][2]

Phase 2: Handling & Transfer (The "Hot" Zone)

Note: This compound is likely a low-melting solid or viscous oil.[1][2]

If Solid (Powder):

  • Static Control: Use an antistatic gun on the weighing boat if the powder is flighty.[1][2]

  • Transfer: Use a disposable spatula.[1][2] Do not reuse spatulas to avoid cross-contamination.[1][2]

  • The "Tap" Method: Gently tap the receiving vessel to settle dust before removing it from the balance.[1][2]

If Liquid/Oil:

  • Positive Displacement: Use a positive displacement pipette or a glass syringe.[1][2] Viscous esters stick to standard pipette tips, leading to inaccurate dosing and dripping.[1][2]

  • The "Wipe" Step: After drawing the liquid, wipe the outside of the syringe needle/tip with a Kimwipe held by forceps.[1][2] This prevents a "hanging drop" from falling onto your gloves or bench.[1][2]

Phase 3: Decontamination & Doffing [2][3]
  • Solvent Wash: Wipe the exterior of the reaction flask with acetone while inside the hood before bringing it out.[1][2]

  • Outer Glove Removal: Remove outer gloves inside the hood.[1][2] Treat them as contaminated waste.[1][2]

  • Hand Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk) immediately after leaving the lab.[1][2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafeHandlingWorkflowStartSTART: HandlingThis compoundCheckStateCheck Physical StateStart->CheckStateSolidPathSolid/PowderCheckState->SolidPathLiquidPathLiquid/Viscous OilCheckState->LiquidPathSolidControlsControls:1. Anti-static gun2. Draft shield on balance3. N95 if outside hoodSolidPath->SolidControlsLiquidControlsControls:1. Positive Displacement Pipette2. Glass Syringe3. Double Gloves (Mandatory)LiquidPath->LiquidControlsActionPerform Transfer(Over Absorbent Mat)SolidControls->ActionLiquidControls->ActionWasteDisposal:Segregate intoNon-Halogenated Organic WasteAction->WasteEndDecon & Wash HandsWaste->End

Figure 1: Decision tree for safe handling based on physical state. Note the specific engineering controls required for liquid vs. solid forms.

Emergency Response & Disposal

Spill Response:

  • Small Spill (<5 mL/g): Cover with vermiculite or a dedicated organic spill pad.[1][2] Do not use paper towels (they spread the liquid).[1][2]

  • Skin Contact: Immediate Drench. Flush with water for 15 minutes.[1][2] Do not use solvents (ethanol/acetone) to clean skin; they accelerate absorption.[1][2]

  • Eye Contact: Flush for 15 minutes using an eyewash station.[1][2] Hold eyelids open. Seek medical attention immediately—esters can cause delayed corneal hazing.[1][2]

Disposal Protocols:

  • Classification: Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).[1][2]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (which cause rapid hydrolysis and heat generation).[1][2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76122, Methyl cyclopropanecarboxylate. Retrieved from [Link]

    • Note: Used as the primary toxicological analog for hazard extrapolation.[2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[1][2] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US).[1][2] Retrieved from [Link]

  • CP Lab Safety. this compound Product Data (CAS 959632-00-9).[1][2] Retrieved from [Link]

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Retrosynthesis Analysis

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Methyl 1-(p-tolyl)cyclopropanecarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.